molecular formula C45H50N3NaO6S4 B1146953 NIR-797-isothiocyanate CAS No. 152111-91-6

NIR-797-isothiocyanate

カタログ番号: B1146953
CAS番号: 152111-91-6
分子量: 880.2 g/mol
InChIキー: URQBXUCJHTXMKS-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Near-infrared fluorescent dye. Cyanine dye for labeling protein.>

特性

CAS番号

152111-91-6

分子式

C45H50N3NaO6S4

分子量

880.2 g/mol

IUPAC名

sodium 4-[2-[2-[3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C45H51N3O6S4.Na/c1-44(2)37-16-5-7-18-39(37)47(28-9-11-30-57(49,50)51)41(44)26-20-33-14-13-15-34(43(33)56-36-24-22-35(23-25-36)46-32-55)21-27-42-45(3,4)38-17-6-8-19-40(38)48(42)29-10-12-31-58(52,53)54;/h5-8,16-27H,9-15,28-31H2,1-4H3,(H-,49,50,51,52,53,54);/q;+1/p-1

InChIキー

URQBXUCJHTXMKS-UHFFFAOYSA-M

正規SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)N=C=S)CCCCS(=O)(=O)[O-])C.[Na+]

製品の起源

United States

Foundational & Exploratory

NIR-797-isothiocyanate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family of compounds.[1][2] Its isothiocyanate reactive group allows for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amine groups.[3][4][5] The resulting fluorescent conjugates are valuable tools for a range of applications in biological research and drug development, particularly in in vivo imaging, due to the low autofluorescence of tissues in the NIR spectrum.[6] This guide provides a comprehensive overview of the technical properties and common applications of this compound.

Core Properties

This compound is a synthetic, water-soluble dye with a molecular weight of 880.14 g/mol and a chemical formula of C₄₅H₅₀N₃NaO₆S₄. It is typically supplied as a powder and should be stored under desiccating conditions at -20°C for long-term stability.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 880.14 Da
Molecular Formula C₄₅H₅₀N₃NaO₆S₄
CAS Number 152111-91-6
Excitation Wavelength (λex) 795 nm (in 0.1 M phosphate, pH 7.0)[7]
Emission Wavelength (λem) 817 nm (in 0.1 M phosphate, pH 7.0)[7]
Purity >90%
Solubility Soluble in ethanol

Chemical Structure and Labeling Reaction

The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups (-NH₂) present on proteins, primarily on lysine (B10760008) residues and the N-terminus, to form a stable thiourea (B124793) linkage. This covalent bond ensures the permanent attachment of the fluorescent dye to the target molecule.

cluster_0 This compound cluster_1 Protein cluster_2 Conjugation Reaction NIR_797 NIR-797 Dye Core-N=C=S Conjugated_Protein NIR-797 Dye Core-NH-C(=S)-NH-Protein NIR_797->Conjugated_Protein + Protein Protein-(NH₂)n Protein->Conjugated_Protein

Chemical reaction of this compound with a protein.

Experimental Protocols

Protein and Antibody Conjugation

This protocol is adapted from established methods for conjugating isothiocyanate dyes to proteins and antibodies.[4][8][9]

Materials:

  • This compound

  • Protein or antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • 0.5 M Carbonate-Bicarbonate buffer (pH 9.0-9.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[8]

    • If the buffer contains amines (e.g., Tris) or sodium azide, dialyze the protein against PBS overnight at 4°C.[4]

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.[4]

  • Conjugation Reaction:

    • Adjust the pH of the protein solution to 9.0-9.5 by adding the 0.5 M Carbonate-Bicarbonate buffer.[8]

    • Slowly add the dissolved this compound solution to the protein solution while gently stirring. A molar excess of 10-20 fold of dye to protein is a common starting point, but the optimal ratio may need to be determined empirically.[3][9]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3][8]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[4]

    • The first colored band to elute will be the conjugated protein.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for this compound).

Cell Labeling for In Vivo Imaging

This protocol is based on methods for labeling T-cells with this compound for in vivo tracking.

Materials:

  • This compound stock solution (in DMSO)

  • Cell suspension (e.g., lymphocytes) in serum-free medium or PBS

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS) or complete cell culture medium

Procedure:

  • Cell Preparation:

    • Wash the cells once with sterile PBS or serum-free medium to remove any residual serum proteins.

    • Resuspend the cells at the desired concentration in serum-free medium or PBS.

  • Labeling:

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 20 µM).

    • Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Dilute the cell suspension with 15-20 mL of PBS containing 1% FBS or complete medium.

    • Centrifuge the cells and discard the supernatant.

    • Repeat the washing step 2-3 times to remove any unbound dye.

  • Resuspension:

    • Resuspend the labeled cells in the appropriate medium for downstream applications, such as injection for in vivo imaging.

Experimental Workflow for In Vivo Imaging

The following diagram illustrates a typical workflow for labeling cells with this compound and subsequent in vivo imaging.

cluster_0 Cell Preparation cluster_1 Labeling cluster_2 Washing cluster_3 In Vivo Administration cluster_4 Imaging and Analysis A Isolate and wash cells B Incubate cells with This compound A->B C Wash cells to remove unbound dye B->C D Inject labeled cells into animal model C->D E Perform in vivo NIR fluorescence imaging D->E F Analyze biodistribution and cell tracking E->F

Workflow for in vivo cell tracking with this compound.

Signaling Pathways

Currently, there is no evidence to suggest that this compound is directly involved in or modulates any specific signaling pathways. Its primary function is as a fluorescent label for tracking and visualization of biomolecules and cells.

Conclusion

This compound is a valuable tool for researchers in various fields, offering a reliable method for labeling biomolecules for near-infrared fluorescence applications. Its utility in in vivo imaging makes it particularly relevant for studies in immunology, oncology, and drug development. By following the detailed protocols and understanding the core properties outlined in this guide, researchers can effectively utilize this dye to advance their scientific investigations.

References

Core Chemical Properties of NIR-797-isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide to the core chemical properties and applications of NIR-797-isothiocyanate for researchers, scientists, and drug development professionals.

This compound is a near-infrared (NIR) fluorescent dye belonging to the cyanine (B1664457) family. Its core utility lies in its ability to be covalently attached to biomolecules, serving as a fluorescent tag for various biological applications. The isothiocyanate group (-N=C=S) is a key functional moiety that reacts with primary amine groups present in proteins and other biomolecules to form a stable thiourea (B124793) bond. This reaction provides a straightforward method for labeling antibodies, proteins, and cells. The fluorescence emission in the near-infrared spectrum (typically between 700 and 900 nm) is particularly advantageous for in vivo imaging studies, as it minimizes interference from tissue autofluorescence and allows for deeper light penetration through biological tissues.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

PropertyValue
Molecular Formula C45H50N3NaO6S4
Molecular Weight 880.14 g/mol
Excitation Maximum (λex) 795 nm
Emission Maximum (λem) 817 nm
Solubility Soluble in organic solvents such as DMSO and DMF.
Reactive Group Isothiocyanate (-N=C=S)
Reactivity Reacts with primary amines.

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol provides a general framework for the covalent labeling of proteins and antibodies with this compound. It is adapted from established protocols for other amine-reactive fluorescent dyes. The optimal dye-to-protein molar ratio should be determined empirically for each specific application to achieve the desired degree of labeling without compromising protein function.

Materials:

  • This compound

  • Protein or antibody of interest (1-10 mg/mL)

  • Amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein or antibody in the amine-free labeling buffer to a final concentration of 1-10 mg/mL.

    • It is critical that the buffer is free from any amine-containing compounds (e.g., Tris, glycine) or ammonium (B1175870) salts, as these will compete with the protein for reaction with the isothiocyanate group. If necessary, perform a buffer exchange by dialysis or using a desalting column.

  • Dye Preparation:

    • Immediately prior to use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the dissolved this compound. A common starting point is a 10- to 20-fold molar excess of the dye relative to the protein.

    • Protect the reaction mixture from light by covering the reaction vessel with aluminum foil.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with continuous, gentle stirring.

  • Purification:

    • Following incubation, separate the labeled protein-dye conjugate from unreacted, free dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25) that has been pre-equilibrated with PBS.

    • The first colored band that elutes from the column corresponds to the high molecular weight protein-dye conjugate. Collect these fractions.

  • Characterization (Optional but Recommended):

    • The degree of labeling (DOL), which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically. This is done by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and approximately 795 nm (for the concentration of this compound).

T-Cell Labeling with this compound

This protocol is specifically for the fluorescent labeling of T-cells for applications such as in vivo cell tracking, based on a published methodology.[1]

Materials:

  • This compound

  • Suspension of T-cells

  • Serum-free cell culture medium or PBS

  • Fetal Bovine Serum (FBS)

Procedure:

  • Cell Preparation:

    • Wash the T-cells with serum-free medium or PBS to remove any serum proteins that could react with the dye.

    • Resuspend the cells in serum-free medium or PBS at a suitable concentration (e.g., 1 x 10^6 cells/mL).

  • Labeling:

    • Add this compound to the cell suspension to achieve a final concentration of 20 µM.[1]

    • Incubate the cells for 30 minutes under appropriate cell culture conditions.[1]

  • Washing:

    • After incubation, wash the cells multiple times with culture medium containing FBS or with PBS to remove any excess, unbound dye. Centrifugation and resuspension are typically used for washing steps.

  • Resuspension:

    • Resuspend the final pellet of labeled T-cells in the appropriate medium for subsequent experiments, such as injection into an animal model for in vivo imaging.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage Protein_Prep 1. Prepare Protein/Antibody in Amine-Free Buffer Conjugation 3. Mix and Incubate (1-2h RT or O/N 4°C) Protein_Prep->Conjugation Dye_Prep 2. Dissolve NIR-797-ITC in Anhydrous DMSO Dye_Prep->Conjugation Purification 4. Purify via Gel Filtration Conjugation->Purification Storage 5. Store Labeled Conjugate Purification->Storage

Caption: Workflow for Protein/Antibody Labeling with this compound.

cell_tracking_workflow cluster_labeling In Vitro Labeling cluster_invivo In Vivo Application cluster_analysis Data Analysis Cell_Prep 1. Prepare Cell Suspension Labeling 2. Incubate Cells with This compound Cell_Prep->Labeling Washing 3. Wash to Remove Unbound Dye Labeling->Washing Injection 4. Inject Labeled Cells into Animal Model Washing->Injection Imaging 5. Perform In Vivo NIR Fluorescence Imaging Injection->Imaging Tracking 6. Track Cell Migration and Distribution Imaging->Tracking Quantification 7. Quantify Fluorescence Signal Tracking->Quantification

Caption: Application of this compound in Cell Tracking for In Vivo Imaging.

References

In-Depth Technical Guide to NIR-797-Isothiocyanate: Properties, Spectra, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared fluorescent dye, NIR-797-isothiocyanate. It details its core properties, spectral characteristics, and provides established protocols for its use in key research applications, including protein and antibody conjugation and cell labeling for in vivo imaging.

Core Properties and Spectral Characteristics

This compound is a cyanine-based dye valued for its fluorescence in the near-infrared spectrum, a range that offers significant advantages for biological imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1][2] Its isothiocyanate reactive group allows for the covalent labeling of primary and secondary amines on proteins and other biomolecules.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that while the excitation and emission maxima are well-documented, specific values for the molar extinction coefficient and quantum yield are not consistently reported in publicly available resources. Researchers should consider empirically determining these values for their specific experimental conditions.

PropertyValueReference
Excitation Maximum (λex) 795 nm[3]
Emission Maximum (λem) 817 nm[3]
Molecular Weight ~880.14 g/mol [4]
Solubility Soluble in ethanol (B145695) and DMSO
Molar Extinction Coefficient (ε) Data not readily available
Quantum Yield (Φ) Data not readily available

Experimental Protocols

Detailed methodologies for the effective use of this compound in common laboratory applications are provided below.

Protein and Antibody Conjugation

This protocol outlines the steps for the covalent conjugation of this compound to proteins, such as antibodies. The isothiocyanate group reacts with primary amine groups on the protein to form a stable thiourea (B124793) bond.

Materials:

  • This compound

  • Protein (e.g., antibody) of interest at a concentration of 2-10 mg/mL

  • Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Reagent: 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Protein Preparation: Dialyze the protein solution against the conjugation buffer overnight at 4°C to remove any amine-containing buffers (e.g., Tris) or preservatives. Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring the protein solution, slowly add the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching reagent to a final concentration of 150 mM to stop the reaction by reacting with any unbound dye. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye and other byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the conjugated protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~795 nm (for the dye).

protein_conjugation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (2-10 mg/mL) Buffer_Exchange Buffer Exchange (0.1 M Carbonate Buffer, pH 9.0) Protein->Buffer_Exchange Mix Mix Protein and Dye (Stir Gently) Buffer_Exchange->Mix Dye This compound Dissolve_Dye Dissolve in DMSO (10 mg/mL) Dye->Dissolve_Dye Dissolve_Dye->Mix Incubate Incubate (1-2 hours, RT, Dark) Mix->Incubate Quench Quench Reaction (Hydroxylamine) Incubate->Quench Purify Purify (Gel Filtration) Quench->Purify Analyze Characterize (Absorbance Spectroscopy) Purify->Analyze Final_Product Labeled Protein Analyze->Final_Product

Protein Conjugation Workflow

Cell Labeling for In Vivo Imaging

This protocol describes the labeling of live cells with this compound for subsequent in vivo tracking.

Materials:

  • This compound

  • Cell suspension of interest

  • Phosphate-buffered saline (PBS) or other suitable cell culture medium

  • Fetal bovine serum (FBS)

  • Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Preparation: Harvest and wash the cells once with serum-free medium or PBS to remove any proteins that could react with the dye. Resuspend the cells at a concentration of 1 x 10^7 cells/mL in PBS.

  • Dye Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in PBS to the desired final labeling concentration.

  • Cell Labeling: Add the diluted this compound solution to the cell suspension. A final concentration of 20 µM has been shown to be effective for labeling T cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: Add an equal volume of media containing FBS to the cell suspension to quench any unreacted dye. Centrifuge the cells and wash them three times with complete media or PBS to remove any unbound dye.

  • Resuspension: Resuspend the labeled cells in an appropriate medium for injection or further in vitro analysis.

In Vivo Imaging Considerations

For in vivo imaging of this compound labeled cells or conjugates, it is recommended to use an imaging system equipped with appropriate excitation and emission filters for the near-infrared range.[5] An excitation source around 780 nm and an emission filter around 810 nm would be suitable.[1] The exact imaging parameters, such as exposure time and laser power, will need to be optimized based on the specific instrumentation and animal model being used. It is also advisable to use a low-autofluorescence diet for the animals to minimize background signal.[6]

Conclusion

This compound is a valuable tool for researchers in various fields, offering the ability to fluorescently label proteins, antibodies, and cells for in vitro and in vivo applications. Its near-infrared spectral properties make it particularly well-suited for deep-tissue imaging. By following the detailed protocols and considering the key properties outlined in this guide, researchers can effectively utilize this versatile fluorescent dye in their studies.

References

In-Depth Technical Guide to the Photophysical Properties of NIR-797-Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of NIR-797-isothiocyanate, a near-infrared heptamethine cyanine (B1664457) dye. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescent probes in their work. The guide details the known spectral characteristics, provides methodologies for determining key photophysical parameters, and outlines workflows for common applications.

Introduction to this compound

This compound is a member of the cyanine dye family, specifically a heptamethine cyanine, which is characterized by two nitrogen-containing heterocyclic rings connected by a seven-carbon polymethine chain. This extended conjugated system is responsible for the dye's strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum (typically between 700 and 900 nm). The isothiocyanate group (-N=C=S) is a reactive moiety that allows for the covalent labeling of primary and secondary amines on biomolecules such as proteins, antibodies, and amine-modified nucleic acids, forming a stable thiourea (B124793) linkage.

The utility of this compound in biomedical research is significant due to the "optical window" in biological tissues in the NIR range. In this spectral region, the absorption and autofluorescence from endogenous molecules like hemoglobin and water are minimized, allowing for deeper tissue penetration of excitation light and reduced background signal. This makes this compound and similar dyes ideal for in vivo imaging applications, as well as for highly sensitive in vitro assays.

Core Photophysical Properties

The key photophysical parameters of a fluorophore dictate its suitability for various applications. While some properties of this compound are well-documented, others, such as the molar extinction coefficient, quantum yield, and fluorescence lifetime, are not consistently reported in publicly available literature and may vary depending on the solvent and local environment.

Quantitative Data Summary

The following table summarizes the known and method-dependent photophysical properties of this compound.

Photophysical PropertyValueConditions
Maximum Excitation Wavelength (λex) ~795 nm0.1 M phosphate (B84403) buffer (pH 7.0)[1]
Maximum Emission Wavelength (λem) ~817 nm0.1 M phosphate buffer (pH 7.0)[1]
Molar Extinction Coefficient (ε) Not readily available in literatureTypically measured in a specific solvent (e.g., ethanol (B145695), DMSO, or PBS)
Fluorescence Quantum Yield (Φf) Not readily available in literatureDependent on solvent, temperature, and conjugation to other molecules
Fluorescence Lifetime (τ) Not readily available in literatureDependent on the molecular environment
Molecular Weight ~880.14 g/mol [1]
Solubility Soluble in ethanol and DMSO[2]

Experimental Protocols for Characterization

For researchers needing to determine the precise photophysical properties of this compound in their specific experimental context, the following detailed protocols are provided.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of the dye and for calculating the degree of labeling.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of a suitable solvent (e.g., anhydrous DMSO or ethanol) to create a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Spectrophotometric Measurement: Using a calibrated spectrophotometer, measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which is approximately 795 nm for this compound. Use the same buffer as a blank reference.

  • Data Analysis: Plot the measured absorbance at λmax against the molar concentration of the dye. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The units of ε are M⁻¹cm⁻¹.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (NIR-797-ITC in DMSO) prep_dilutions Create Serial Dilutions in Experimental Buffer prep_stock->prep_dilutions measure_abs Measure Absorbance at λmax (approx. 795 nm) prep_dilutions->measure_abs plot_data Plot Absorbance vs. Concentration measure_abs->plot_data calculate_epsilon Calculate ε from the Slope of the Linear Fit plot_data->calculate_epsilon

Workflow for Molar Extinction Coefficient Determination

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for assessing the brightness of a fluorophore. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Selection of a Standard: Choose a suitable fluorescence quantum yield standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. For the NIR region, a dye like IR-125 or IR-140 in ethanol could be considered.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Record the absorbance spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. The quantum yield of the sample (Φf,sample) can be calculated using the following equation:

    Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std)

    where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

G Workflow for Relative Quantum Yield Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solutions Prepare Dilute Solutions (Sample and Standard) measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Corrected Fluorescence Spectra measure_abs->measure_fluor integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra calculate_qy Calculate Quantum Yield using Comparative Equation integrate_spectra->calculate_qy

Workflow for Relative Quantum Yield Determination

Determination of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be sensitive to its molecular environment. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetime.

Methodology:

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source capable of exciting the sample at or near its absorption maximum (e.g., a pulsed diode laser around 780 nm). The system should also have a sensitive, high-speed detector (e.g., a single-photon avalanche diode or a microchannel plate photomultiplier tube).

  • Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

  • Data Acquisition: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time delay between the laser pulse and the detection of each photon. Over many cycles, a histogram of these delay times is built, which represents the fluorescence decay profile.

  • Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the fluorescent sample. The IRF represents the time response of the instrument itself.

  • Data Analysis: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s).

G Workflow for Fluorescence Lifetime Measurement (TCSPC) cluster_setup Setup & Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis instrument_setup TCSPC System Setup (Pulsed Laser, Detector) sample_prep Prepare Dilute Sample instrument_setup->sample_prep measure_irf Measure Instrument Response Function (IRF) instrument_setup->measure_irf measure_decay Measure Fluorescence Decay sample_prep->measure_decay deconvolution Deconvolve IRF from Decay measure_decay->deconvolution measure_irf->deconvolution fit_data Fit Data to Exponential Decay Model deconvolution->fit_data extract_lifetime Extract Fluorescence Lifetime (τ) fit_data->extract_lifetime

Workflow for Fluorescence Lifetime Measurement (TCSPC)

Application Workflows

This compound is commonly used for labeling biomolecules for various imaging and detection applications.

Protein Labeling

The isothiocyanate group of this compound reacts with primary amines on proteins to form stable covalent bonds.

Protocol for Antibody Labeling:

  • Buffer Exchange: Dialyze the antibody solution against an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0), to remove any interfering substances like Tris or glycine.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL immediately before use.

  • Labeling Reaction: While gently stirring, add the dye solution to the antibody solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for the dye).

G Workflow for Protein Labeling with this compound cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Characterization buffer_exchange Buffer Exchange Protein into Amine-Free Buffer mix Add Dye to Protein Solution buffer_exchange->mix prepare_dye Dissolve NIR-797-ITC in Anhydrous DMSO prepare_dye->mix incubate Incubate for 1-2 hours at Room Temperature mix->incubate purify Purify using Gel Filtration incubate->purify characterize Determine Degree of Labeling (DOL) purify->characterize

Workflow for Protein Labeling with this compound

Conclusion

This compound is a valuable tool for near-infrared fluorescence applications in biological research. Its strong absorption and emission in the NIR window make it particularly suitable for in vivo imaging and other sensitive detection methods. While key photophysical parameters such as the molar extinction coefficient, quantum yield, and fluorescence lifetime are not always readily available, this guide provides the necessary experimental protocols for their determination. By understanding and characterizing these core properties, researchers can effectively optimize the use of this compound in their specific experimental designs, leading to more reliable and quantitative results.

References

A Technical Guide to the Photophysical Properties of NIR-797-Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of NIR-797-isothiocyanate, a near-infrared fluorescent dye integral to various applications in research and drug development. Due to the limited availability of specific published values for its quantum yield and molar extinction coefficient, this document focuses on detailing the standardized experimental protocols for their determination.

Core Properties of this compound

This compound is a cyanine (B1664457) dye recognized for its utility in labeling proteins and other biomolecules.[1] Its isothiocyanate group facilitates covalent bonding to primary amines on target molecules. Key characteristics are summarized in the table below.

PropertyValueSource
Excitation Wavelength (λex) 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)[1]
Emission Wavelength (λem) 817 nm (in 0.1 M phosphate buffer, pH 7.0)[1]
Molecular Weight ~880.14 g/mol [1]
Solubility Soluble in ethanol (B145695)[1]
Purity ≥90% (HPLC)[1]

Experimental Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a critical parameter for quantifying the concentration of a substance in solution. The determination of ε is based on the Beer-Lambert law.

A common method for determining the molar extinction coefficient involves careful preparation of a dilution series and spectrophotometric analysis.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., ethanol or DMSO) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Spectrophotometric Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 795 nm for this compound.

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. According to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length of the cuvette, and c is the concentration), the slope of the resulting linear fit will be the molar extinction coefficient.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Weigh this compound stock Prepare Stock Solution (Known Concentration) start->stock dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance at λmax (Spectrophotometer) dilutions->measure plot Plot Absorbance vs. Concentration measure->plot fit Perform Linear Regression plot->fit result Calculate Molar Extinction Coefficient (Slope of the line) fit->result

Caption: Workflow for determining the molar extinction coefficient.

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is the most common approach for determining Φf.

For this compound, with an emission maximum around 817 nm, a standard with similar spectral properties should be chosen. Indocyanine green (ICG) is a commonly used reference dye in the near-infrared region.

  • Solution Preparation: Prepare a series of dilute solutions of both the this compound (sample) and the standard (e.g., ICG) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (m_sample / m_std) * (n_sample / n_std)^2 where:

      • Φf,std is the known quantum yield of the standard.

      • m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

G Workflow for Quantum Yield Determination (Comparative Method) cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of this compound abs_measure Measure Absorbance Spectra prep_sample->abs_measure fluor_measure Measure Fluorescence Emission Spectra prep_sample->fluor_measure prep_std Prepare Dilute Solutions of Standard Dye (e.g., ICG) prep_std->abs_measure prep_std->fluor_measure plot_data Plot Integrated Intensity vs. Absorbance abs_measure->plot_data integrate Integrate Fluorescence Spectra fluor_measure->integrate integrate->plot_data linear_fit Perform Linear Regression (for both sample and standard) plot_data->linear_fit calculate_qy Calculate Quantum Yield using the comparative formula linear_fit->calculate_qy

Caption: Workflow for determining the fluorescence quantum yield.

Applications in Research and Drug Development

This compound is extensively used as a fluorescent label in various biological applications due to its emission in the near-infrared window, which allows for deeper tissue penetration and reduced autofluorescence.

The isothiocyanate group of NIR-797 reacts with primary amines on proteins to form stable thiourea (B124793) linkages. This property is exploited for:

  • Tracking protein localization and trafficking: Labeled proteins can be visualized within cells and tissues.

  • In vivo imaging: The near-infrared fluorescence of the dye enables non-invasive imaging in small animal models to study disease progression, drug delivery, and biodistribution.

While specific signaling pathways involving this compound are application-dependent (i.e., determined by the labeled molecule), a general workflow for its use in tracking a labeled antibody targeting a cell surface receptor can be conceptualized as follows:

G Conceptual Use in Cell Imaging cluster_labeling Probe Preparation cluster_binding Cellular Interaction cluster_detection Detection dye This compound conjugate Labeled Antibody (NIR-797-Ab) dye->conjugate antibody Target-Specific Antibody antibody->conjugate binding Binding to Receptor conjugate->binding cell Target Cell with Surface Receptors cell->binding excitation Excite at ~795 nm binding->excitation emission Detect Emission at ~817 nm excitation->emission imaging Fluorescence Microscopy or In Vivo Imaging emission->imaging

Caption: Conceptual workflow for using NIR-797-labeled antibody.

This guide provides the foundational knowledge and detailed protocols necessary for researchers to accurately determine the key photophysical properties of this compound and effectively utilize it in their studies. The provided workflows and diagrams serve as practical templates for experimental design and execution.

References

A Technical Guide to the Reaction of NIR-797-Isothiocyanate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the chemical reaction between the near-infrared (NIR) fluorescent dye, NIR-797-isothiocyanate, and primary amines. The isothiocyanate functional group is a widely utilized reactive moiety for the covalent labeling of biomolecules, such as proteins, antibodies, and peptides, through the formation of a stable thiourea (B124793) linkage. This document details the underlying reaction mechanism, summarizes key quantitative data, and provides standardized experimental protocols for successful conjugation. The inclusion of process diagrams aims to offer a clear visual representation of the chemical and procedural workflows for professionals in the field of bioconjugation and drug development.

Core Properties of this compound

This compound is a synthetic, near-infrared cyanine (B1664457) dye designed for labeling proteins and other biomolecules. Its fluorescence in the NIR spectrum is highly advantageous for biological applications due to the deep tissue penetration of light in this range.[1] Key properties of the dye are summarized below.

PropertyValueSource(s)
Molecular Formula C₄₅H₅₀N₃NaO₆S₄
Molecular Weight ~880.14 Da
Excitation Maximum (λex) ~795 nm (in 0.1 M phosphate, pH 7.0)
Emission Maximum (λem) ~817 nm (in 0.1 M phosphate, pH 7.0)
Reactive Group Isothiocyanate (-N=C=S)
Target Functional Group Primary Amines (-NH₂)[2][3]
Purity / Reactivity ≥70% (coupling to amines) to >90%
Solubility Soluble in ethanol, DMSO, DMF
Appearance Powder

The Core Reaction Mechanism: Thiourea Formation

The fundamental reaction between an isothiocyanate and a primary amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic central carbon of the isothiocyanate group (-N=C=S).[4] This process forms an unstable intermediate which subsequently rearranges to create a stable thiourea covalent bond.[2][4]

The reaction is highly dependent on pH. Alkaline conditions (typically pH 9.0 to 9.5) are optimal for promoting the reaction with primary amines, as this ensures the amine group is deprotonated and thus more nucleophilic.[2][5][6]

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Amine Primary Amine (R-NH₂) Intermediate Unstable Intermediate Amine->Intermediate 1. Nucleophilic Attack (Alkaline pH) ITC This compound (Dye-N=C=S) ITC->Intermediate Thiourea Stable Thiourea Conjugate (Dye-NH-C(=S)-NH-R) Intermediate->Thiourea 2. Prototropic Rearrangement

Figure 1: Mechanism of thiourea bond formation.

Key Factors Influencing the Conjugation Reaction

The efficiency and specificity of the labeling reaction are governed by several critical parameters. Understanding these factors is essential for optimizing conjugation protocols and achieving desired labeling ratios.

FactorDescriptionRecommended ConditionsSource(s)
pH Controls the nucleophilicity of the primary amine. Higher pH deprotonates the amine, increasing its reactivity.pH 9.0 - 9.5 is optimal for amine reactivity. Below pH 8, reactivity with thiols can become competitive.[2][5][6]
Temperature Affects the rate of reaction. Higher temperatures increase the reaction rate.Room temperature (20-25°C) for 2 hours or 4°C overnight are common incubation conditions.[3][6]
Reactant Concentration The molar ratio of dye to protein influences the final degree of labeling (F/P ratio).A 5:1 to 20:1 molar excess of dye to protein is a typical starting point for optimization.[7]
Solvent The dye must be dissolved in a suitable anhydrous organic solvent before being added to the aqueous protein solution.Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) are commonly used.[3]
Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) or sodium azide (B81097) will compete with the target protein for the dye.Use amine-free buffers such as phosphate-buffered saline (PBS) or carbonate-bicarbonate buffer.[3]

Standard Experimental Protocol for Protein Conjugation

This section provides a detailed methodology for the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues, N-terminus).

  • Protein: Purified protein (e.g., antibody) at 1-10 mg/mL.

  • This compound: Lyophilized powder.

  • Solvent: Anhydrous DMSO or DMF.

  • Conjugation Buffer: 0.1 M Carbonate-Bicarbonate buffer, pH 9.0-9.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.

  • Purification Column: Gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

  • Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Experimental_Workflow A 1. Protein Preparation (Buffer Exchange into pH 9.0-9.5 Buffer) C 3. Conjugation Reaction (Add dye to protein; incubate 2h-overnight) A->C B 2. Dye Solubilization (Dissolve NIR-797-ITC in anhydrous DMSO) B->C D 4. Quenching (Add Tris or Hydroxylamine to stop reaction) C->D E 5. Purification (Separate conjugate from free dye via Gel Filtration) D->E F 6. Characterization (Determine F/P ratio via spectrophotometry) E->F

Figure 2: General workflow for protein conjugation.

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform dialysis against the Conjugation Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0-9.5) overnight at 4°C.[3][5] Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the this compound powder in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[3]

  • Initiate Conjugation: While gently stirring the protein solution, slowly add the calculated volume of the this compound solution. The volume of DMSO added should not exceed 10% of the total reaction volume.

  • Incubation: Protect the reaction vessel from light by wrapping it in aluminum foil. Incubate for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[3][5][7]

  • Stop the Reaction: Quench the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 1-2 hours at room temperature to ensure any remaining reactive dye is neutralized.[3]

  • Apply the quenched reaction mixture to a pre-equilibrated gel filtration column (e.g., Sephadex G-25).

  • Elute the column with PBS (pH 7.4).

  • The labeled protein conjugate will elute first in the void volume (typically as the first colored band), while the smaller, unconjugated dye molecules will be retarded and elute later.[3][5]

  • Collect the fractions containing the purified conjugate. Pool the relevant fractions.

The molar Fluorescein-to-Protein (F/P) ratio, or degree of labeling, is a critical parameter for ensuring consistency and functionality of the conjugate. It can be determined using absorption spectroscopy.

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum for NIR-797, which is ~795 nm (A₇₉₅).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

    • Protein Concentration (M) = [A₂₈₀ - (A₇₉₅ × CF₂₈₀)] / ε_protein

      • Where ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

      • CF₂₈₀ is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at 795 nm (A₂₈₀ / A₇₉₅ for the free dye).

  • Calculate the concentration of the dye.

    • Dye Concentration (M) = A₇₉₅ / ε_dye

      • Where ε_dye is the molar extinction coefficient of this compound at 795 nm.

  • Determine the final F/P ratio.

    • F/P Ratio = Dye Concentration (M) / Protein Concentration (M)

References

NIR-797-Isothiocyanate: A Technical Overview of a Near-Infrared Cyanine Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Conclusion: Is NIR-797-Isothiocyanate a Cyanine (B1664457) Dye?

Yes, this compound is definitively classified as a cyanine dye. This classification is based on its chemical structure, which is characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain. Its systematic name, 1,1′-Bis(4-sulfobutyl)-11-(4-isothiocyanatophenylthio)-3,3,3′,3′-tetramethyl-10,12-trimethyleneindotricarbocyanine monosodium salt, explicitly includes "indotricarbocyanine," a specific class of cyanine dyes.[1] This structural motif is the hallmark of the cyanine dye family, enabling their characteristic strong absorption and fluorescence in the visible and near-infrared (NIR) spectrum. Commercial suppliers also categorize this compound as a cyanine dye suitable for labeling proteins and other biomolecules.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C45H50N3NaO6S4
Molecular Weight 880.14 g/mol [1][2]
Excitation Maximum (λex) 795 nm (in 0.1 M phosphate, pH 7.0)[2]
Emission Maximum (λem) 817 nm (in 0.1 M phosphate, pH 7.0)[2]
Purity >90%
Solubility Soluble in ethanol
Storage Temperature 2-8°C[2]

Experimental Protocols

Labeling of T-cells with this compound for In Vivo Imaging

This protocol is based on a study by Zheng et al. for the in vivo imaging of labeled T-cells.[3]

Materials:

  • This compound

  • T-cells

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • Harvest and wash the T-cells with PBS.

  • Resuspend the T-cells in cell culture medium at a desired concentration.

  • Add the this compound stock solution to the T-cell suspension to a final concentration of 20 µM.

  • Incubate the cells for 30 minutes under appropriate cell culture conditions.

  • After incubation, wash the labeled T-cells with PBS three times to remove any unbound dye.

  • Resuspend the final labeled T-cell pellet in a suitable buffer for injection and in vivo imaging.

  • The labeling efficiency can be assessed using fluorescence microscopy or flow cytometry.

General Protocol for Antibody Conjugation with this compound

The following is a representative protocol for conjugating this compound to an antibody. This protocol is adapted from established methods for other isothiocyanate-based dyes, such as FITC, and is based on the chemical reactivity of the isothiocyanate group with primary amines on the antibody.

Materials:

  • Purified antibody (at a concentration of at least 2 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium carbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% sodium azide, pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and sodium azide. If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to at least 2 mg/mL in the Reaction Buffer.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction:

    • Slowly add the dissolved this compound to the antibody solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

    • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.

  • Purification:

    • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column pre-equilibrated with Storage Buffer.

    • The first colored fraction to elute will be the conjugated antibody.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance (around 795 nm) and at 280 nm (for protein concentration).

Visualizations

experimental_workflow_in_vivo_imaging cluster_cell_labeling T-Cell Labeling cluster_in_vivo_imaging In Vivo Imaging t_cells T-Cells incubation Incubation (30 min) t_cells->incubation nir_dye This compound (20 µM) nir_dye->incubation washing Washing (3x) incubation->washing labeled_cells Labeled T-Cells washing->labeled_cells injection Injection into Tumor Model labeled_cells->injection imaging Fluorescence & Photoacoustic Imaging injection->imaging analysis Image Analysis imaging->analysis antibody_conjugation_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization antibody Antibody in Reaction Buffer (pH 9.0) reaction Incubation (Room Temp, 2h) antibody->reaction dye This compound in DMSO dye->reaction column Size-Exclusion Chromatography reaction->column conjugated_ab Purified Labeled Antibody column->conjugated_ab spectroscopy UV-Vis Spectroscopy (A280 & A795) conjugated_ab->spectroscopy dol Calculate Degree of Labeling (DOL) spectroscopy->dol

References

NIR-797-Isothiocyanate for In Vivo Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool for in vivo imaging applications. Its spectral properties, falling within the NIR window (700-900 nm), allow for deep tissue penetration and reduced autofluorescence, making it ideal for non-invasive monitoring of biological processes in living organisms.[1][2] This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols for cell and antibody labeling, and its application in tracking cells in the context of cancer immunotherapy.

Core Properties of this compound

This compound is a cyanine (B1664457) dye characterized by its isothiocyanate reactive group, which readily forms stable thiourea (B124793) bonds with primary amines on proteins and other biomolecules.[3][4] This property makes it a versatile tool for labeling cells, antibodies, and nanoparticles for in vivo tracking and biodistribution studies.[5]

Physicochemical and Spectral Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C45H50N3NaO6S4[6][7]
Molecular Weight 880.14 g/mol [6][7]
Excitation Maximum (λex) 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)[6][7]
Emission Maximum (λem) 817 nm (in 0.1 M phosphate buffer, pH 7.0)[6][7]
Solubility Soluble in ethanol (B145695) and DMSO[6][8]
Purity ≥70% (coupling to amines), >90% (HPLC)[1][7][9]

Experimental Protocols

Detailed methodologies for labeling cells and antibodies with this compound are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.

Labeling of T Cells for In Vivo Tracking

This protocol is adapted from a study by Zheng et al. for labeling T cells for in vivo imaging in a mouse model of fibrosarcoma.[10]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • T cells

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a stock concentration of 1 mg/mL.

  • Cell Preparation: Resuspend T cells in complete cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Labeling: Add the this compound stock solution to the cell suspension to a final concentration of 20 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.

  • Washing: After incubation, wash the cells three times with PBS to remove any unbound dye. Centrifuge the cells at 300 x g for 5 minutes for each wash.

  • Resuspension: Resuspend the labeled T cells in an appropriate buffer for in vivo administration. The labeling efficiency can be assessed by flow cytometry. This protocol has been shown to result in 100% labeling efficiency without affecting T cell viability.[10]

Conjugation of this compound to Antibodies

This protocol provides a general framework for conjugating this compound to antibodies. The optimal dye-to-protein ratio should be determined empirically for each antibody.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified antibody (at a concentration of 1-2 mg/mL)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dialyze the purified antibody against PBS (pH 7.4) overnight at 4°C to remove any amine-containing buffers (e.g., Tris) or stabilizers. After dialysis, adjust the antibody concentration to 1-2 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 9.0).

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

  • Conjugation Reaction: While gently stirring, slowly add the desired amount of the this compound solution to the antibody solution. A starting point for optimization is a 10:1 molar ratio of dye to antibody.[11]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Purification: Separate the antibody-dye conjugate from unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4). The labeled antibody will elute in the void volume.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 795 nm (for this compound).

In Vivo Imaging Applications

This compound is predominantly used for in vivo cell tracking and biodistribution studies due to its excellent optical properties in the near-infrared spectrum.

Tracking Immune Cells in Cancer Immunotherapy

A key application of this compound is the tracking of adoptively transferred immune cells in cancer immunotherapy.[10] For instance, T cells labeled with this dye can be monitored as they home to and infiltrate tumors, providing valuable insights into the efficacy of the therapy.[10] The ability to non-invasively track these cells in real-time allows researchers to study their dynamic behavior and persistence within the tumor microenvironment.[10]

Visualizations

Experimental Workflow for T Cell Labeling and In Vivo Imaging

T_Cell_Labeling_Workflow cluster_labeling T Cell Labeling cluster_imaging In Vivo Imaging TCells T Cells in Culture Medium AddDye Add NIR-797 Isothiocyanate (20 µM) TCells->AddDye Incubate Incubate 30 min at 37°C AddDye->Incubate Wash Wash 3x with PBS Incubate->Wash LabeledCells NIR-797 Labeled T Cells Wash->LabeledCells Inject Inject Labeled T Cells into Mouse Model LabeledCells->Inject Image In Vivo NIR Fluorescence Imaging Inject->Image Analyze Analyze T Cell Trafficking & Biodistribution Image->Analyze Antibody_Conjugation_Workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Purified Antibody BufferExchange Buffer Exchange to pH 9.0 Carbonate Buffer Antibody->BufferExchange Mix Mix Antibody and Dye BufferExchange->Mix Dye This compound in DMSO Dye->Mix Incubate Incubate 2h at RT Mix->Incubate Purify Gel Filtration (e.g., G-25) Incubate->Purify Conjugate Purified Antibody-NIR-797 Conjugate Purify->Conjugate Analyze Determine Degree of Labeling Conjugate->Analyze TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR CD3 CD3 Lck Lck CD3->Lck activates ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP76 LAT->SLP76 recruits PLCg PLCγ SLP76->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC NFAT NFAT Ca->NFAT activates NFkB NF-κB PKC->NFkB activates AP1 AP-1 PKC->AP1 activates Gene Gene Transcription (e.g., IL-2, IFN-γ) NFAT->Gene NFkB->Gene AP1->Gene Effector T-Cell Effector Functions (Cytotoxicity, Cytokine Release) Gene->Effector leads to

References

An In-depth Technical Guide to NIR-797-Isothiocyanate for Protein Labeling in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NIR-797-isothiocyanate, a near-infrared fluorescent dye, for the labeling of proteins and its application in various immunoassays. The use of near-infrared (NIR) fluorophores offers significant advantages in biological assays, primarily due to reduced background autofluorescence from biological samples, leading to a higher signal-to-noise ratio.

Core Concepts: Properties and Reaction Mechanism of this compound

This compound is a cyanine (B1664457) dye characterized by its absorption and emission maxima in the near-infrared spectrum. This property is particularly advantageous for immunoassays as it minimizes interference from other biomolecules. The isothiocyanate group (–N=C=S) of the dye molecule readily reacts with primary amine groups (e.g., on lysine (B10760008) residues and the N-terminus) of proteins to form a stable thiourea (B124793) bond. This covalent conjugation permanently labels the protein with the fluorescent dye, enabling its detection in various applications.

Below is a diagram illustrating the fundamental protein labeling reaction.

G Protein Labeling with this compound Protein Protein (with primary amines, e.g., Lysine) LabeledProtein Labeled Protein (Stable Thiourea Bond) Protein->LabeledProtein Reaction at alkaline pH NIR797 This compound (R-N=C=S) NIR797->LabeledProtein

Protein labeling reaction with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and provide a general comparison with other fluorescent dyes.

PropertyValueReference
Molecular Weight 880.14 g/mol [1][2][3]
Molecular Formula C45H50N3NaO6S4[1][2][3][4]
Excitation Maximum (λex) 795 nm (in 0.1 M phosphate, pH 7.0)[1][2][5][6]
Emission Maximum (λem) 817 nm (in 0.1 M phosphate, pH 7.0)[1][2][5][6]
Purity ≥70% (coupling to amines), >90% (HPLC)[1][2][4][5][6]
Solubility Soluble in ethanol (B145695) and DMSO[4]
Storage Temperature -20°C, protect from light and moisture[4][5]
Stability Stable for at least 2 years at -20°C[5]
FeatureNIR Dyes (e.g., NIR-797-ITC)Traditional Dyes (e.g., FITC)
Excitation/Emission Range >700 nm495/525 nm
Background Interference Low, due to minimal autofluorescence from biological samples.[6]Higher, due to autofluorescence from cells and tissues.
Tissue Penetration DeeperShallower
Signal-to-Noise Ratio Generally higherCan be lower, especially in complex samples.
Photostability Varies, but some NIR dyes show high photostability.[7]Can be prone to photobleaching.

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling antibodies or other proteins with this compound. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

  • Purified antibody or protein (2-10 mg/mL) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 0.1 M sodium bicarbonate buffer, pH 8.5-9.0.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

  • Spectrophotometer.

Procedure:

  • Protein Preparation: Dialyze the protein solution against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Slowly add the dissolved this compound to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 (dye:protein) is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute first.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 795 nm (A795).

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis ProteinPrep Protein Preparation (Dialysis, Concentration Adjustment) Labeling Labeling Reaction (Incubate Protein + Dye) ProteinPrep->Labeling DyePrep Dye Preparation (Dissolve in DMSO) DyePrep->Labeling Quenching Quenching (Stop Reaction) Labeling->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Analysis Analysis (Determine DOL) Purification->Analysis

A generalized workflow for protein labeling.
Immunoassay Protocols

Materials:

  • This compound labeled primary or secondary antibody.

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20).

  • Near-infrared imaging system.

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the this compound labeled primary antibody in blocking buffer to the desired concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • (If using a labeled secondary antibody) Secondary Antibody Incubation: Dilute the this compound labeled secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Final Washes: Wash the membrane three times for 5-10 minutes each with wash buffer, protected from light.

  • Imaging: Image the membrane using a near-infrared imaging system with appropriate filters for the excitation and emission wavelengths of NIR-797.

G NIR Western Blotting Workflow Blocking Blocking (1 hour) PrimaryAb Primary Antibody Incubation (Labeled or Unlabeled) Blocking->PrimaryAb Wash1 Washing (3x 5-10 min) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (NIR-797 Labeled) Wash1->SecondaryAb Wash2 Final Washes (3x 5-10 min) SecondaryAb->Wash2 Imaging Imaging (NIR Scanner) Wash2->Imaging

Workflow for near-infrared Western blotting.

Materials:

  • Cell suspension.

  • This compound labeled primary antibody.

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA).

  • (Optional) Fixation and permeabilization buffers for intracellular staining.

  • Flow cytometer with appropriate lasers and detectors.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^6 cells/mL in cold staining buffer.

  • Blocking (Optional): Incubate cells with an Fc block to prevent non-specific antibody binding.

  • Staining: Add the this compound labeled primary antibody at the predetermined optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes).

  • (For intracellular staining) Fixation and Permeabilization: Follow a standard protocol for fixation and permeabilization.

  • Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer equipped to detect NIR-797 fluorescence.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Signal Insufficient labeling (low DOL).Optimize the dye-to-protein ratio during labeling.
Low antibody concentration.Increase the concentration of the labeled antibody.
Photobleaching of the dye.Protect the labeled antibody and stained samples from light.
High Background Non-specific antibody binding.Increase the blocking time and/or use a different blocking agent. Include an Fc block for relevant cell types.
Inadequate washing.Increase the number and/or duration of wash steps.
Aggregation of the labeled antibody.Centrifuge the antibody solution before use to remove aggregates.
Inconsistent Results Variation in the degree of labeling between batches.Carefully control the labeling reaction conditions and accurately determine the DOL for each batch.
Instability of the labeled antibody.Store the labeled antibody at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

References

Navigating the Safe Handling of NIR-797-Isothiocyanate Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for NIR-797-isothiocyanate powder, a near-infrared cyanine (B1664457) dye crucial for labeling proteins and other biomolecules in various research and drug development applications. Adherence to the following protocols and safety measures is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.

Compound Identification and Properties

This compound is a synthetic, near-infrared fluorescent dye. The isothiocyanate group enables covalent conjugation to primary amines on biomolecules. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource(s)
Chemical Name 1,1′-Bis(4-sulfobutyl)-11-(4-isothiocyanatophenylthio)-3,3,3′,3′-tetramethyl-10,12-trimethyleneindotricarbocyanine monosodium salt[1]
CAS Number 152111-91-6[2][3]
Molecular Formula C45H50N3NaO6S4[2][3]
Molecular Weight 880.14 g/mol
Appearance Blue-green powder
Purity ≥70% (coupling to amines), >90% (HPLC)[3]
Solubility Soluble in ethanol (B145695) and DMSO[3]
Excitation Maximum (λex) 795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)
Emission Maximum (λem) 817 nm (in 0.1 M phosphate buffer, pH 7.0)

Safety and Hazard Information

Table 2: Hazard Information and Precautionary Statements

Hazard CategoryStatementSource(s)
GHS Classification Not officially classified, but should be handled as a hazardous substance. Isothiocyanates are generally irritants and sensitizers.[4]
Potential Hazards May cause eye, skin, and respiratory tract irritation. May cause allergic skin or respiratory reactions. The toxicological properties have not been thoroughly investigated.[4]
Precautionary Statements Avoid contact with skin and eyes. Avoid inhalation of dust. Wear appropriate personal protective equipment. Use in a well-ventilated area.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound powder and its solutions.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes and airborne powder that can cause severe eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Consider double-gloving.Prevents skin contact, which can lead to irritation and potential sensitization.
Body Protection A lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and splashes.
Respiratory Protection Use in a chemical fume hood. If weighing outside a fume hood, a dust mask (e.g., N95) is recommended.Minimizes inhalation of the fine powder.

Experimental Protocols: Safe Handling and Reconstitution

The following protocol outlines the safe handling of this compound powder from receiving to the preparation of a stock solution. This procedure is based on best practices for handling reactive fluorescent dyes.

General Handling Workflow

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Powder Handling cluster_solution Solution Preparation Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Clean & decontaminate surface Receive Vial Receive Vial Equilibrate to RT Equilibrate to RT Receive Vial->Equilibrate to RT In desiccator Equilibrate to RT->Weigh Powder In fume hood Transfer to Tube Transfer to Tube Weigh Powder->Transfer to Tube Add Solvent Add Solvent Transfer to Tube->Add Solvent Vortex to Dissolve Vortex to Dissolve Add Solvent->Vortex to Dissolve Store Solution Store Solution Vortex to Dissolve->Store Solution Protect from light

Caption: A streamlined workflow for the safe handling of this compound powder.

Step-by-Step Reconstitution Protocol

This protocol provides a general method for preparing a stock solution of this compound. The optimal concentration may vary depending on the specific application.

  • Preparation:

    • Don the appropriate PPE as outlined in Table 3.

    • Prepare a clean and decontaminated work area in a chemical fume hood.

    • Allow the vial of this compound powder to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing the Powder:

    • Carefully open the vial inside the chemical fume hood.

    • Using a clean spatula, weigh the desired amount of powder onto a weigh boat. Handle the powder gently to avoid creating dust.

  • Dissolving the Powder:

    • Transfer the weighed powder to a microcentrifuge tube or a suitable vial.

    • Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol to achieve the desired concentration (e.g., 1 mg/mL).[3]

    • Vortex the solution until the powder is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Protect the stock solution from light by wrapping the tube in aluminum foil or using an amber tube.

    • Store the stock solution at -20°C for long-term storage.[3] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.

Emergency Procedures

In the event of a spill or personal exposure, follow these emergency procedures and consult your institution's EHS guidelines.

Emergency Response Decision Tree

G Emergency Procedures for this compound Incidents Incident Incident Spill Spill Incident->Spill Personal Exposure Personal Exposure Incident->Personal Exposure Small Spill Small Spill Spill->Small Spill Contained in fume hood Large Spill Large Spill Spill->Large Spill Outside fume hood Skin Contact Skin Contact Personal Exposure->Skin Contact Eye Contact Eye Contact Personal Exposure->Eye Contact Inhalation Inhalation Personal Exposure->Inhalation Absorb and Clean Absorb and Clean Small Spill->Absorb and Clean Use inert absorbent Evacuate Area Evacuate Area Large Spill->Evacuate Area Wash with Soap and Water Wash with Soap and Water Skin Contact->Wash with Soap and Water 15 minutes Flush with Water Flush with Water Eye Contact->Flush with Water 15 minutes Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Call EHS Call EHS Evacuate Area->Call EHS Dispose as Hazardous Waste Dispose as Hazardous Waste Absorb and Clean->Dispose as Hazardous Waste Seek Medical Attention Seek Medical Attention Wash with Soap and Water->Seek Medical Attention Flush with Water->Seek Medical Attention Move to Fresh Air->Seek Medical Attention

Caption: A decision tree for responding to incidents involving this compound.

Spill Cleanup
  • Small Spills (inside a chemical fume hood):

    • Decontaminate the area with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Large Spills (outside a chemical fume hood):

    • Evacuate the immediate area and restrict access.

    • Notify your supervisor and your institution's EHS department immediately.

    • Allow only trained personnel with appropriate PPE to clean up the spill.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]

Storage and Stability

Proper storage is crucial to maintain the stability and reactivity of this compound.

Table 4: Storage and Stability Information

ConditionRecommendationSource(s)
Short-term Storage -20°C[3]
Long-term Storage -20°C[3]
General Recommendations Store under desiccating conditions. Protect from light and moisture.[3]
Stability Can be stored for up to 12 months under appropriate conditions.[3]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, properly labeled hazardous waste container.

  • Deactivation (Optional, consult EHS): The reactive isothiocyanate group may be hydrolyzed by treatment with a basic solution (e.g., 5% sodium hydroxide) for at least one hour.[4] However, this should only be performed after a thorough risk assessment and in consultation with your institution's EHS department.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of down the drain.[1][4]

Disclaimer: This guide is intended for informational purposes only and is based on currently available data. The absence of a complete Safety Data Sheet for this compound means that not all potential hazards may be known. Researchers are strongly advised to obtain a comprehensive SDS from their supplier and to consult with their institution's Environmental Health and Safety department for specific guidance. All laboratory work should be conducted by trained personnel in a properly equipped facility.

References

Storing and Handling NIR-797-Isothiocyanate Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for storing and handling NIR-797-isothiocyanate solutions. This compound is a near-infrared fluorescent dye commonly used for labeling proteins, antibodies, and cells for a variety of research applications, including in vivo imaging. Proper storage and handling are critical to ensure the stability and reactivity of the dye, leading to reliable and reproducible experimental outcomes.

Core Properties and Storage Recommendations

This compound is a cyanine (B1664457) dye with an isothiocyanate reactive group that forms stable thiourea (B124793) bonds with primary amines on biomolecules. Understanding its core properties is essential for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight880.14 g/mol
Excitation Maximum (λex)~795 nm
Emission Maximum (λem)~817 nm
SolubilitySoluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions.
Reactive GroupIsothiocyanate (-N=C=S)
ReactivityReacts with primary amines (e.g., lysine (B10760008) residues on proteins)

Storage of Solid and Stock Solutions

Proper storage is paramount to prevent degradation of this compound. The isothiocyanate group is susceptible to hydrolysis in the presence of moisture.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationConditions
Solid Powder -20°CUp to 2 yearsDesiccated, protected from light.
Stock Solution in Anhydrous DMSO -20°CUp to 1 monthAliquoted in small volumes to avoid repeated freeze-thaw cycles. Protected from light.
Stock Solution in Anhydrous DMSO -80°CUp to 6 monthsAliquoted in small volumes to avoid repeated freeze-thaw cycles. Protected from light.

Key Handling Considerations:

  • Moisture Sensitivity: Always handle the solid dye and prepare stock solutions in a dry environment. Use anhydrous solvents.

  • Light Sensitivity: this compound is photolabile. Protect the solid dye and all solutions from light by using amber vials or by wrapping containers in foil.

  • Freshly Prepared Solutions: For optimal reactivity, it is recommended to prepare aqueous working solutions of the dye immediately before use. Isothiocyanates are unstable in aqueous environments.[1]

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

Protein and Antibody Labeling

This protocol is a general guideline for labeling proteins and antibodies with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein or antibody of interest (2-10 mg/mL in amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Protein Preparation:

    • Dissolve the protein or antibody in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein against the carbonate-bicarbonate buffer.

  • Dye Preparation:

    • Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • The first colored band to elute is the labeled protein.

  • Quality Control:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at 280 nm (for protein concentration) and ~795 nm (for dye concentration).[2][3][4][5][6] An optimal DOL for antibodies is typically between 2 and 10.[2][6]

Diagram 1: Protein Labeling Workflow

ProteinLabeling Protein Prepare Protein in Amine-Free Buffer (pH 9.0) Conjugation Mix and Incubate (1-2h, RT, Dark) Protein->Conjugation Dye Prepare Fresh NIR-797-ITC Stock in DMSO Dye->Conjugation Purification Purify Conjugate (Gel Filtration) Conjugation->Purification QC Quality Control (DOL Calculation) Purification->QC

Caption: Workflow for labeling proteins with this compound.

Cell Labeling

This protocol provides a general method for labeling living cells with this compound for in vivo tracking.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • This compound stock solution in DMSO

Methodology:

  • Cell Preparation:

    • Harvest cells and wash them once with serum-free medium or PBS to remove proteins that may interfere with labeling.

    • Resuspend the cells in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

  • Labeling:

    • Add the this compound stock solution to the cell suspension to a final concentration of 10-20 µM.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Add 10 volumes of complete medium to the labeled cell suspension to quench the reaction.

    • Centrifuge the cells and wash twice with PBS to remove unbound dye.

  • Resuspension:

    • Resuspend the labeled cells in an appropriate buffer or medium for your downstream application (e.g., injection for in vivo imaging).

Diagram 2: Cell Labeling Workflow

CellLabeling Cells Prepare Cell Suspension in PBS Dye Add NIR-797-ITC Solution Cells->Dye Incubate Incubate (15-30 min, 37°C) Dye->Incubate Wash Wash Cells to Remove Unbound Dye Incubate->Wash Resuspend Resuspend for Downstream Use Wash->Resuspend

Caption: Workflow for labeling living cells with this compound.

Preparation for In Vivo Injection

Labeled proteins, antibodies, or cells must be in a sterile, physiologically compatible solution for in vivo administration.

Methodology:

  • Buffer Exchange: Ensure the final labeled product is in a sterile, isotonic buffer such as PBS.

  • Sterile Filtration: For labeled proteins and antibodies, pass the solution through a 0.22 µm sterile filter to remove any aggregates and ensure sterility. This is a critical step before intravenous injection.

  • Concentration Adjustment: Adjust the concentration of the labeled product to the desired dose for injection.

  • Quality Check: Before injection, visually inspect the solution for any precipitates or aggregates.

Diagram 3: In Vivo Preparation Workflow

InVivoPrep LabeledProduct Purified Labeled Biomolecule BufferExchange Buffer Exchange into PBS LabeledProduct->BufferExchange SterileFilter Sterile Filtration (0.22 µm) BufferExchange->SterileFilter Concentration Adjust Concentration SterileFilter->Concentration Inject Ready for In Vivo Injection Concentration->Inject

Caption: Workflow for preparing labeled biomolecules for in vivo injection.

Stability and Quality Control

The stability of this compound and its conjugates is crucial for obtaining reliable data.

Table 3: Factors Affecting Stability

FactorEffect on this compoundRecommendations
pH The isothiocyanate group is more reactive at alkaline pH (8.5-9.5) but also more prone to hydrolysis.Perform labeling reactions at optimal pH but store conjugates at a neutral pH (7.0-7.4).
Temperature Higher temperatures can accelerate degradation of the dye and its conjugates.Store solutions at recommended low temperatures. Avoid repeated freeze-thaw cycles.
Light Cyanine dyes are susceptible to photobleaching upon exposure to light.[7]Protect all solutions from light during storage and handling.
Solvent The dye is more stable in anhydrous organic solvents like DMSO. It is unstable in aqueous solutions.[1]Prepare aqueous working solutions fresh. Store stock solutions in anhydrous DMSO.

Quality Control of Labeled Proteins

  • Degree of Labeling (DOL): As mentioned, calculating the DOL is a primary quality control step.[2][3][4][5][6]

  • Purity: Assess the purity of the conjugate using methods like SDS-PAGE or HPLC to ensure the absence of unlabeled protein and free dye.

  • Functionality: It is essential to confirm that the labeling process has not compromised the biological activity of the protein or antibody. This can be assessed through functional assays such as ELISA or cell binding assays.

By adhering to these guidelines for storage, handling, and experimental procedures, researchers can ensure the optimal performance of this compound in their studies, leading to high-quality and reproducible results.

References

Methodological & Application

Application Notes and Protocols for NIR-797-Isothiocyanate Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and buffer conditions for the successful conjugation of NIR-797-isothiocyanate to proteins and other biomolecules. This compound is a near-infrared fluorescent dye that is commonly used for labeling proteins, particularly antibodies, for in vivo imaging and other fluorescence-based assays. The isothiocyanate group reacts with primary amine groups present on the target biomolecule to form a stable thiourea (B124793) linkage.

Core Principles of this compound Conjugation

The efficiency of the conjugation reaction is critically dependent on several factors, including pH, buffer composition, dye-to-protein ratio, and reaction time. Understanding these parameters is key to achieving optimal and reproducible labeling. The isothiocyanate group of this compound reacts with unprotonated primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins. Therefore, maintaining an alkaline pH is crucial for the reaction to proceed efficiently.

Optimal Buffer Conditions

The choice of buffer and its pH are paramount for a successful conjugation reaction. Amine-containing buffers such as Tris or glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with the isothiocyanate group, thereby reducing the labeling efficiency.[1][2][3]

Recommended Buffers:

  • Sodium Bicarbonate Buffer (0.1 M)

  • Sodium Carbonate-Bicarbonate Buffer (0.1 - 0.2 M)[4]

  • Phosphate-Buffered Saline (PBS) with pH adjustment

Critical Parameters:

ParameterRecommended RangeNotes
pH 8.5 - 9.5Optimal for ensuring primary amines are deprotonated and available for reaction. A pH below 8.0 will significantly reduce labeling efficiency.[1]
Buffer Type Amine-free buffersCarbonate or bicarbonate buffers are highly recommended. Avoid Tris, glycine, or other buffers with primary or secondary amines.[1][2][3]
Temperature Room Temperature (20-25°C)Incubation at room temperature is generally sufficient for the reaction to proceed to completion.
Reaction Time 1 - 2 hoursLonger incubation times do not typically increase the degree of labeling and may lead to protein degradation.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. It is recommended to optimize the dye-to-protein molar ratio for each specific protein to achieve the desired degree of labeling.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)[1]

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-10 mg/mL.[1]

    • If the protein is in a buffer containing amines, it must be dialyzed against PBS (pH 7.4) overnight, and then the buffer exchanged to the sodium bicarbonate buffer.[2]

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.[2] This stock solution should be prepared fresh for each labeling reaction.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the calculated amount of the this compound DMSO solution. A starting point for optimization is a 10-20 fold molar excess of dye to protein.

    • Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil.

    • Incubate the reaction for 1-2 hours at room temperature with continuous gentle stirring.[5]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).[1]

    • The first colored fraction to elute will be the labeled protein. The free dye will elute later.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~797 nm (for NIR-797 dye).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients.

    • The DOL is the molar ratio of the dye to the protein.

Protocol 2: Antibody Labeling with this compound

This protocol is specifically tailored for the labeling of antibodies.

Materials:

  • Purified antibody (1-2 mg/mL)[4]

  • This compound

  • Anhydrous DMSO

  • 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[4]

  • PBS, pH 7.2-7.4

  • Sephadex G-25 column[4]

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange into the 0.2 M sodium carbonate-bicarbonate buffer (pH 9.0).[4]

  • Dye Preparation:

    • Prepare a fresh 5 mg/mL solution of this compound in anhydrous DMSO.[4]

  • Conjugation Reaction:

    • Slowly add the this compound solution to the antibody solution while gently stirring.

    • Incubate for 1 hour at room temperature in the dark.

  • Purification:

    • Purify the conjugate using a Sephadex G-25 column as described in the general protein labeling protocol.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of the experimental process and the application of the final product, the following diagrams have been generated.

G Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer, pH 9.0) conjugation Mix and Incubate (1-2 hours, Room Temperature, Dark) prep_protein->conjugation prep_dye Prepare this compound (10 mg/mL in anhydrous DMSO) prep_dye->conjugation purify Purify Conjugate (Size-Exclusion Chromatography) conjugation->purify analyze Analyze Conjugate (Determine Degree of Labeling) purify->analyze

Caption: Workflow for this compound protein conjugation.

This compound labeled antibodies are frequently used to visualize and track specific cellular targets in cancer research. A common target is the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.[6][7][8][9]

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_imaging Imaging Application EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription ERK->Transcription Promotes Antibody NIR-797-labeled Antibody Antibody->EGFR Targets

Caption: EGFR signaling and imaging with a NIR-797-labeled antibody.

References

Application Notes and Protocols for NIR-797-Isothiocyanate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the calculation of molar ratios and the subsequent labeling of biomolecules, such as proteins and antibodies, with the near-infrared fluorescent dye NIR-797-isothiocyanate.

Introduction to this compound Labeling

This compound is a cyanine (B1664457) dye that fluoresces in the near-infrared spectrum, making it an ideal candidate for a variety of in vivo and in vitro imaging applications where deep tissue penetration and minimal autofluorescence are required. The isothiocyanate group (–N=C=S) readily reacts with primary amine groups (e.g., the N-terminus of proteins or the side chain of lysine (B10760008) residues) under alkaline conditions to form a stable thiourea (B124793) bond. This covalent conjugation allows for the stable attachment of the NIR-797 fluorophore to biomolecules of interest.

Accurate determination of the molar ratio of dye to protein is critical for optimal labeling. Over-labeling can lead to fluorescence quenching and may compromise the biological activity of the protein, while under-labeling results in a weak signal. The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, is a key parameter to characterize the final conjugate.

Properties of this compound

A summary of the key properties of this compound is presented in the table below. These values are essential for calculating the required amounts of dye and protein for the labeling reaction and for characterizing the resulting conjugate.

PropertyValueReference
Molecular Weight (MW)880.14 g/mol
Excitation Maximum (λex)~795 nm
Emission Maximum (λem)~817 nm
Reactive GroupIsothiocyanate
ReactivityPrimary amines
SolubilitySoluble in organic solvents (e.g., DMSO, DMF), and ethanol[1]

Molar Ratio Calculation

The molar ratio of this compound to the protein in the labeling reaction is a critical parameter that influences the final degree of labeling. The optimal molar ratio can vary depending on the protein and the desired DOL. A common starting point is a molar excess of the dye.

Table of Recommended Molar Ratios for Labeling Reactions:

Molar Ratio (Dye:Protein)Expected Degree of Labeling (DOL)Notes
5:1 to 10:1Low to Moderate (2-4)A good starting point for most proteins and antibodies to avoid over-labeling and potential loss of biological activity.
10:1 to 20:1Moderate to High (4-8)May be suitable for applications requiring a brighter signal, but optimization is necessary to ensure the protein remains functional.
>20:1High (>8)Increased risk of fluorescence quenching, protein aggregation, and loss of biological activity. Use with caution.

Calculation Example:

To prepare a labeling reaction with a 10:1 molar ratio of dye to protein for 1 mg of an IgG antibody (MW ≈ 150,000 g/mol ):

  • Calculate moles of IgG: (1 mg) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol

  • Calculate moles of this compound needed: (6.67 x 10⁻⁹ mol IgG) x 10 = 6.67 x 10⁻⁸ mol dye

  • Calculate mass of this compound needed: (6.67 x 10⁻⁸ mol) x (880.14 g/mol ) = 5.87 x 10⁻⁵ g = 58.7 µg

Experimental Protocols

Required Materials
  • This compound

  • Protein or antibody to be labeled (at a concentration of 2-10 mg/mL)

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Labeling Procedure

This protocol is a general guideline and may require optimization for specific proteins.

  • Prepare the Protein Solution:

    • Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine, as these will compete with the protein for reaction with the dye. If necessary, dialyze the protein against the labeling buffer.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • Slowly add the calculated amount of the this compound solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle stirring.

  • Quench the Reaction:

    • To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

Purification of the Labeled Conjugate

It is crucial to remove any unreacted dye from the conjugate.

  • Size-Exclusion Chromatography:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

    • Apply the quenched reaction mixture to the column.

    • Elute the conjugate with PBS. The labeled protein will typically elute first as a colored fraction, followed by the smaller, unreacted dye molecules.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.

    • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours, or until no free dye is detected in the dialysis buffer.

Characterization of the Conjugate: Degree of Labeling (DOL) Calculation

The DOL is determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~795 nm).

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~795 nm (A₇₉₅) using a spectrophotometer.

  • Calculate the Degree of Labeling (DOL):

    The concentration of the protein is first corrected for the absorbance of the dye at 280 nm.

    Protein Concentration (M) = [A₂₈₀ - (A₇₉₅ x CF)] / ε_protein

    Dye Concentration (M) = A₇₉₅ / ε_dye

    DOL = Dye Concentration / Protein Concentration

    Where:

    • A₂₈₀ = Absorbance of the conjugate at 280 nm

    • A₇₉₅ = Absorbance of the conjugate at ~795 nm

    • CF = Correction factor for the absorbance of this compound at 280 nm (A₂₈₀ / A₇₉₅ of the free dye). This value should be obtained from the supplier's certificate of analysis.

    • ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

    • ε_dye = Molar extinction coefficient of this compound at ~795 nm. This value should be obtained from the supplier's certificate of analysis.

Storage and Stability

Store the this compound solid desiccated and protected from light at -20°C.[1] The labeled protein conjugate should be stored at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein Protein Solution (2-10 mg/mL in pH 9.0 buffer) mix Mix Dye and Protein (Target Molar Ratio) protein->mix dye This compound (1-10 mg/mL in DMSO) dye->mix incubate Incubate (1-2h, RT, Dark) mix->incubate Stirring quench Quench Reaction (Tris or Hydroxylamine) incubate->quench purify Remove Free Dye (Chromatography/Dialysis) quench->purify measure Measure Absorbance (A280 and A795) purify->measure calculate Calculate DOL measure->calculate

Caption: Experimental workflow for this compound labeling.

reaction_mechanism protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-C(=S)-NH-NIR-797 (Thiourea Bond) protein->conjugate pH 9.0-9.5 dye NIR-797-N=C=S (Isothiocyanate) dye->conjugate

Caption: Reaction of isothiocyanate with a primary amine.

References

Application Notes and Protocols for the Purification of NIR-797 Isothiocyanate Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Near-infrared (NIR) fluorescent labeling of proteins, particularly antibodies, is a critical technique in biomedical research and therapeutic development. The NIR-797 isothiocyanate dye offers a valuable tool for in vivo imaging, flow cytometry, and other fluorescence-based assays due to its spectral properties in a region with minimal tissue autofluorescence. The isothiocyanate group reacts efficiently with primary amines on the protein surface, such as the ε-amino group of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[1]

Following the conjugation reaction, a heterogeneous mixture containing the labeled protein, unconjugated (free) dye, and potentially aggregated protein is generated. The removal of these impurities is paramount, as free dye can lead to high background signals and inaccurate quantification, while protein aggregates can alter biological activity and cause undesirable immunogenic responses. This document provides detailed protocols for three common purification methods—Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis—and presents a comparative analysis of their performance.

Quantitative Data Summary

The selection of a purification strategy depends on factors such as sample volume, desired purity, process time, and scalability. The following table summarizes typical performance metrics for each method when purifying a monoclonal antibody (mAb, ~150 kDa) labeled with NIR-797 isothiocyanate.

Parameter Size Exclusion Chromatography (SEC) Tangential Flow Filtration (TFF) Dialysis
Protein Recovery 85 - 95%> 95%> 98%
Free Dye Removal > 99% (Excellent)> 99% (Excellent)~95 - 99% (Good to Excellent)
Aggregate Removal ExcellentPoor to FairPoor
Process Time (for 10 mL sample) ~ 1 - 2 hours~ 30 - 60 minutes24 - 48 hours (with buffer changes)
Scalability Good (for preparative scale)Excellent (ideal for large volumes)Poor (limited by volume and time)
Final Concentration DilutedConcentratedDiluted
Typical Final D/P Ratio 2 - 82 - 82 - 8

Key Reagent Properties: NIR-797 Isothiocyanate

Accurate quantification of the labeling efficiency, or Dye-to-Protein (D/P) ratio, is critical for consistent experimental results. This requires precise spectrophotometric measurements and the use of the dye's specific parameters.

Parameter Value Reference
Excitation Maximum (λex) ~795 nm[2][3]
Emission Maximum (λem) ~817 nm[2][3]
Molecular Weight 880.14 g/mol
Molar Extinction Coefficient (ε_dye_) at 795 nm ~250,000 M⁻¹cm⁻¹ (Estimated)¹N/A
Correction Factor (CF₂₈₀) ~0.10 (Estimated)²N/A

¹This value is an estimation based on similar cyanine (B1664457) dyes. For highest accuracy, it should be determined empirically. ²This value is an estimation. The correction factor (A₂₈₀ / A₇₉₅) should be determined for the free dye in the reaction buffer for optimal accuracy.

Experimental Protocols

Protocol 1: Protein Labeling with NIR-797 Isothiocyanate

This protocol describes the covalent conjugation of NIR-797 isothiocyanate to a protein, such as an antibody.

1. Materials:

  • Protein (e.g., antibody) at 2-10 mg/mL

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0. Crucially, avoid buffers containing primary amines, such as Tris, or sodium azide. [1]

  • NIR-797 Isothiocyanate

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction tubes

  • Stirring/rocking platform

2. Procedure:

  • Protein Preparation: If the protein is in an incompatible buffer, exchange it into the Labeling Buffer using dialysis or a desalting column.

  • Dye Preparation: Immediately before use, dissolve NIR-797 isothiocyanate in DMSO to a concentration of 10 mg/mL.[1]

  • Molar Ratio Calculation: Determine the volume of dye solution needed. A 10- to 20-fold molar excess of dye to protein is a common starting point.

    • Moles of Protein = (Protein concentration [mg/mL] × Volume [mL]) / (Protein MW [ g/mol ] / 1000)

    • Moles of Dye = Moles of Protein × Molar Excess

    • Volume of Dye [µL] = (Moles of Dye × Dye MW [ g/mol ] × 1000) / (Dye Concentration [mg/mL])

  • Reaction: While gently stirring, add the calculated volume of NIR-797 isothiocyanate solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

  • Quenching (Optional): To stop the reaction, add a final concentration of 50 mM Tris or hydroxylamine. Incubate for 30 minutes.

  • Purification: Proceed immediately to one of the purification protocols below to remove unconjugated dye.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their size.[4] Larger molecules (labeled protein) elute first, while smaller molecules (free dye) are retained in the porous beads and elute later. This method is highly effective at removing both free dye and protein aggregates.[5]

1. Materials:

  • SEC column (e.g., Superdex 200 or equivalent, with a fractionation range suitable for the protein size)

  • Chromatography system (e.g., ÄKTA) or manual setup

  • Elution Buffer: Phosphate-Buffered Saline (PBS) or another suitable, filtered, and degassed buffer.

  • Crude labeled protein mixture

2. Procedure:

  • System Preparation: Equilibrate the SEC column with at least two column volumes of Elution Buffer at the desired flow rate (e.g., 1 mL/min for a 10/300 column).

  • Sample Preparation: Centrifuge the crude labeled protein mixture at >10,000 x g for 10 minutes to pellet any large aggregates or precipitates.[5]

  • Sample Injection: Load the clarified supernatant onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution & Fractionation: Begin the isocratic elution with the Elution Buffer. Monitor the column effluent using a UV detector at both 280 nm (for protein) and 795 nm (for NIR-797 dye). Collect fractions.

  • Analysis: The first major peak that absorbs at both 280 nm and 795 nm corresponds to the purified NIR-797 labeled protein. A later, second peak absorbing strongly at 795 nm but weakly at 280 nm is the free dye.

  • Pooling & Concentration: Pool the fractions corresponding to the labeled protein peak. If necessary, concentrate the sample using centrifugal filter units.

Protocol 3: Purification by Tangential Flow Filtration (TFF)

TFF is a rapid and highly scalable method for buffer exchange and the removal of small molecules.[6][7] The solution is passed tangentially across a semi-permeable membrane, allowing small molecules like free dye to pass through while retaining the larger labeled protein.

1. Materials:

  • TFF system with a pump and reservoir

  • TFF cassette/cartridge with a Molecular Weight Cut-Off (MWCO) that is 3-6 times smaller than the protein's molecular weight (e.g., 30 kDa or 50 kDa for an antibody).

  • Diafiltration Buffer: PBS or desired final buffer.

  • Crude labeled protein mixture

2. Procedure:

  • System Setup: Install the TFF cassette and flush the system with water and then with Diafiltration Buffer to remove any preservatives and wet the membrane.

  • Concentration (Optional): Add the crude labeled protein mixture to the reservoir and begin recirculation. Apply back pressure to start removing the permeate. Concentrate the sample to a manageable volume (e.g., 1/5th of the original volume).

  • Diafiltration: Begin adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while washing out the free dye.

  • Buffer Exchange: Continue the diafiltration process for 5-10 diavolumes (i.e., 5-10 times the retentate volume). Monitor the permeate at 795 nm; the absorbance should drop to near baseline, indicating complete removal of free dye.

  • Final Concentration & Recovery: Stop the addition of Diafiltration Buffer and concentrate the purified, labeled protein to the desired final volume. Recover the product from the system according to the manufacturer's instructions.

Protocol 4: Purification by Dialysis

Dialysis is a simple, passive method for removing small molecules based on diffusion across a semi-permeable membrane. While gentle on the protein, it is a slow process and less scalable.

1. Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10-20 kDa for an antibody).

  • Dialysis Buffer: PBS or desired final buffer.

  • Large beaker or container

  • Stir plate and stir bar

  • Crude labeled protein mixture

2. Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions (e.g., pre-wetting).

  • Sample Loading: Load the crude labeled protein mixture into the dialysis tubing/cassette and seal securely.

  • First Dialysis: Place the sealed sample into a beaker containing the Dialysis Buffer. The buffer volume should be at least 200-500 times the sample volume.

  • Stirring: Place the beaker on a stir plate and stir gently at 4°C. Protect the entire setup from light.

  • Buffer Changes: Dialyze for 2-4 hours, then change the buffer. Repeat the buffer change at least 3-4 times. An overnight dialysis step after the initial changes is common for thorough dye removal.

  • Recovery: Carefully remove the sample from the dialysis device. The protein is now purified and in the final buffer.

Quantification of Dye-to-Protein (D/P) Ratio

After purification, the D/P ratio must be calculated to characterize the final conjugate.

1. Procedure:

  • Using a UV-Vis spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 795 nm (A₇₉₅).

  • Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Corrected A₂₈₀ = A₂₈₀ - (A₇₉₅ × CF₂₈₀)

    • Protein Concentration [M] = Corrected A₂₈₀ / ε_protein_

  • Calculate the molar concentration of the dye.

    • Dye Concentration [M] = A₇₉₅ / ε_dye_

  • Calculate the final D/P ratio.

    • D/P Ratio = Dye Concentration [M] / Protein Concentration [M]

Where ε_protein_ is the molar extinction coefficient of the specific protein (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[8]

Visualizations

Workflow Diagrams

G cluster_0 Protein Labeling cluster_1 Purification cluster_2 Analysis p_prep Protein Preparation (Buffer Exchange) react Conjugation Reaction (pH 8.5-9.0, RT, 1-2h) p_prep->react d_prep Dye Preparation (Dissolve in DMSO) d_prep->react quench Quench Reaction (Optional) react->quench sec Size Exclusion Chromatography quench->sec tff Tangential Flow Filtration dialysis Dialysis spec UV-Vis Spectroscopy (A280 & A795) sec->spec calc Calculate D/P Ratio spec->calc final_product Purified Labeled Protein calc->final_product

Caption: General workflow for protein labeling, purification, and analysis.

G cluster_sec Method 1: SEC cluster_tff Method 2: TFF cluster_dialysis Method 3: Dialysis start Crude Labeled Protein (Mixture of Labeled Protein, Free Dye, and Aggregates) sec_load Load on SEC Column start->sec_load tff_load Load into TFF System start->tff_load dia_load Load into Dialysis Device start->dia_load sec_elute Isocratic Elution sec_load->sec_elute sec_collect Collect Fractions sec_elute->sec_collect sec_peak1 Peak 1: Labeled Protein (+ Aggregates) sec_collect->sec_peak1 sec_peak2 Peak 2: Free Dye sec_collect->sec_peak2 tff_dia Diafiltration (5-10 Volumes) tff_load->tff_dia tff_conc Final Concentration tff_dia->tff_conc tff_permeate Permeate: Free Dye + Buffer tff_dia->tff_permeate tff_retentate Retentate: Purified Labeled Protein tff_conc->tff_retentate dia_buffer Dialyze vs. Buffer (Multiple Changes, 24-48h) dia_load->dia_buffer dia_sample Sample in Device: Purified Labeled Protein dia_buffer->dia_sample dia_dialysate Dialysate: Free Dye + Buffer dia_buffer->dia_dialysate

Caption: Comparison of three purification method workflows.

References

Application Notes and Protocols for In Vivo Small Animal Imaging with NIR-797-Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the near-infrared (NIR) fluorescent dye, NIR-797-isothiocyanate, in pre-clinical small animal imaging studies. These guidelines are intended to assist researchers in the fields of oncology, immunology, and drug development in effectively labeling various biological entities for in vivo tracking and analysis.

Introduction to this compound

This compound is a cyanine-based fluorescent dye that exhibits strong absorption and emission in the near-infrared spectrum, with typical excitation and emission maxima around 795 nm and 817 nm, respectively[1][2]. This spectral range is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio compared to visible light fluorophores[3]. The isothiocyanate functional group allows for the covalent conjugation of the dye to primary amines on proteins, antibodies, peptides, and other biomolecules, as well as for the labeling of cells and nanoparticles[1][4].

Key Properties of this compound:

PropertyValueReference
Molecular Weight~880.14 g/mol [1][2]
Excitation Maximum (λex)~795 nm[1][2]
Emission Maximum (λem)~817 nm[1][2]
Molecular FormulaC45H50N3NaO6S4[4]
SolubilitySoluble in organic solvents like ethanol (B145695) and DMSO[4]
Purity≥70-90% (coupling to amines)[2][4]
StorageStore at -20°C, protected from light and moisture[1]

Applications in In Vivo Imaging

This compound is a versatile tool for a range of in vivo small animal imaging applications, including:

  • Cancer Research: Tracking the biodistribution and tumor accumulation of labeled antibodies, nanoparticles, and small molecule drugs[5][6].

  • Immunology: Monitoring the migration and trafficking of immune cells, such as T cells, to sites of inflammation or tumors[7].

  • Drug Development: Assessing the pharmacokinetics and biodistribution of novel therapeutics.

  • Photoacoustic Imaging: In addition to fluorescence imaging, the strong absorbance of this compound in the NIR region makes it suitable as a contrast agent for photoacoustic tomography, providing high-resolution anatomical and functional information[7].

Experimental Protocols

The following are detailed protocols for labeling antibodies, cells, and nanoparticles with this compound for in vivo imaging.

Antibody Labeling Protocol

This protocol describes the covalent conjugation of this compound to a monoclonal antibody.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Ammonium chloride (NH4Cl)

Procedure:

  • Antibody Preparation: If the antibody buffer contains amines (e.g., Tris) or sodium azide, dialyze the antibody against PBS (pH 7.4) overnight at 4°C.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

  • Reaction Setup:

    • Adjust the antibody concentration to at least 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 9.0).

    • For every 1 mg of antibody, add a 10- to 20-fold molar excess of the reactive dye. The optimal ratio may need to be determined empirically.

    • Slowly add the dissolved dye to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Add NH4Cl to a final concentration of 50 mM and incubate for 30 minutes at room temperature to quench any unreacted isothiocyanate groups.

  • Purification: Separate the labeled antibody from the free dye using a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4). The first colored fraction to elute will be the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL), which is the molar ratio of dye to antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~795 nm (for the dye).

Experimental Workflow for Antibody Labeling:

AntibodyLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Antibody Purified Antibody (amine-free buffer) Reaction Mix Antibody and Dye (pH 9.0, RT, 1-2h) Antibody->Reaction Dye_Stock This compound in DMSO Dye_Stock->Reaction Quench Quench Reaction (NH4Cl) Reaction->Quench Purify Size-Exclusion Chromatography Quench->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze Labeled_Antibody Labeled Antibody for In Vivo Use Analyze->Labeled_Antibody

Caption: Workflow for labeling antibodies with this compound.

Cell Labeling Protocol

This protocol is for labeling living cells for in vivo tracking experiments.

Materials:

  • Cells of interest (e.g., T cells, stem cells)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or PBS

  • Fetal Bovine Serum (FBS)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells once with serum-free medium or PBS to remove any residual serum proteins.

    • Resuspend the cells at a concentration of 1 x 10^7 cells/mL in serum-free medium.

  • Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Labeling:

    • Add the this compound stock solution to the cell suspension to a final concentration of 10-20 µM. The optimal concentration should be determined to ensure bright labeling without affecting cell viability.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Stop the labeling reaction by adding an equal volume of complete medium containing FBS.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet two to three times with complete medium to remove any unbound dye.

  • Cell Viability and Counting: Resuspend the final cell pellet in an appropriate buffer for injection (e.g., sterile PBS) and determine cell viability (e.g., using Trypan Blue exclusion) and cell number.

  • In Vivo Administration: Inject the labeled cells into the animal model via the desired route (e.g., intravenous, intraperitoneal).

Experimental Workflow for Cell Labeling:

CellLabeling cluster_prep Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Cells Harvest & Wash Cells Incubate Incubate Cells with Dye (37°C, 15-30 min) Cells->Incubate Dye Prepare NIR-797-ITC Stock Solution Dye->Incubate Wash Wash Cells to Remove Free Dye Incubate->Wash Assess Assess Viability & Count Cells Wash->Assess Inject Inject Labeled Cells into Animal Assess->Inject

Caption: Workflow for labeling live cells with this compound.

Nanoparticle Conjugation Protocol

This protocol provides a general guideline for conjugating this compound to nanoparticles that have amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., polymeric nanoparticles, liposomes)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • Purification method (e.g., dialysis, centrifugation, size-exclusion chromatography)

Procedure:

  • Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the reaction buffer.

  • Dye Preparation: Dissolve this compound in anhydrous DMSO to a desired concentration.

  • Conjugation:

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of dye to nanoparticles will depend on the number of available amine groups and the desired labeling density.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove the unconjugated dye from the labeled nanoparticles using an appropriate method. For example, dialysis against a suitable buffer or repeated centrifugation and resuspension cycles.

  • Characterization: Characterize the labeled nanoparticles for size, zeta potential, and dye loading efficiency.

In Vivo Imaging and Data Analysis

Imaging System:

  • An in vivo imaging system equipped with appropriate excitation and emission filters for the NIR spectrum is required. The system should be capable of both fluorescence and photographic imaging.

Animal Preparation:

  • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).

  • Remove fur from the imaging area to minimize light scattering and absorption.

  • Maintain the animal's body temperature throughout the imaging session.

Image Acquisition:

  • Acquire a baseline (pre-injection) image of the animal.

  • Administer the this compound-labeled agent via the desired route.

  • Acquire images at various time points post-injection to monitor the biodistribution and pharmacokinetics.

Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) over the target tissue (e.g., tumor) and background areas.

  • Quantify the fluorescence intensity within the ROIs.

  • Calculate the signal-to-background ratio to assess the targeting efficiency.

  • For biodistribution studies, sacrifice the animals at the final time point, excise the organs of interest, and image them ex vivo to quantify the fluorescence signal in each organ. Data is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

General In Vivo Imaging Workflow:

InVivoWorkflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Baseline Acquire Baseline Image Animal_Prep->Baseline Probe_Prep Prepare Labeled Probe Injection Inject Labeled Probe Probe_Prep->Injection Baseline->Injection Time_Series Acquire Images at Multiple Time Points Injection->Time_Series ROI_Analysis ROI Analysis (Signal Quantification) Time_Series->ROI_Analysis Ex_Vivo Ex Vivo Organ Imaging (Biodistribution) Time_Series->Ex_Vivo Results Quantitative Results (%ID/g, S/B Ratio) ROI_Analysis->Results Ex_Vivo->Results

Caption: General workflow for in vivo small animal imaging.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using this compound for in vivo imaging.

Table 1: Biodistribution of NIR-797-ITC Labeled Nanoparticles in Tumor-Bearing Mice

Organ% Injected Dose per Gram (%ID/g)
Tumor5 - 15
Liver10 - 25
Spleen2 - 8
Kidneys1 - 5
Lungs1 - 4
Note: Values are approximate and can vary significantly based on nanoparticle properties, tumor model, and time point of analysis.

Table 2: Pharmacokinetic Parameters of NIR-797-ITC Labeled Probes

ParameterTypical Value Range
Blood Half-life (t1/2)1 - 24 hours
Peak Tumor Accumulation24 - 72 hours post-injection
Note: Pharmacokinetic profiles are highly dependent on the nature of the labeled molecule (e.g., antibody vs. nanoparticle).

Signaling Pathway Visualization

While specific signaling pathway diagrams are highly dependent on the research question, this compound can be used to track cells or molecules involved in various pathways. For example, in cancer immunotherapy research, it can be used to visualize the trafficking of CAR-T cells to the tumor microenvironment, a critical step in the cancer-immunity cycle.

Cancer-Immunity Cycle Visualization Logic:

CancerImmunityCycle cluster_tumor Tumor Microenvironment cluster_lymph Lymph Node cluster_circulation Circulation cluster_infiltration Tumor Infiltration & Killing Tumor Cancer Cells APC Antigen Presenting Cells (APCs) Tumor->APC Release of Cancer Antigens T_Cell_Activation T-Cell Priming & Activation APC->T_Cell_Activation Antigen Presentation T_Cell_Trafficking Trafficking of T-Cells to Tumors (Tracked with NIR-797-ITC) T_Cell_Activation->T_Cell_Trafficking T_Cell_Infiltration Infiltration of T-Cells into Tumor T_Cell_Trafficking->T_Cell_Infiltration Tumor_Killing Recognition & Killing of Cancer Cells T_Cell_Infiltration->Tumor_Killing Tumor_Killing->Tumor

Caption: Role of T-cell trafficking in the cancer-immunity cycle.

Conclusion

This compound is a powerful and versatile tool for in vivo small animal imaging. Its favorable spectral properties and reactive chemistry enable the robust labeling of a wide range of biological entities. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this dye in their pre-clinical studies, ultimately advancing our understanding of complex biological processes and accelerating the development of new therapies.

References

Application Notes and Protocols for NIR-797-Isothiocyanate in Flow Cytometry and FACS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using NIR-797-isothiocyanate for labeling antibodies and subsequent application in flow cytometry and fluorescence-activated cell sorting (FACS). The protocols detailed below cover antibody conjugation, cell staining, and data analysis, tailored for professionals in research and drug development.

Introduction to this compound

This compound is a near-infrared (NIR) cyanine (B1664457) dye that serves as a valuable tool for labeling proteins and other biomolecules.[1][2][3] Its fluorescence in the NIR spectrum (typically with excitation around 795 nm and emission around 817 nm) offers significant advantages for flow cytometry, including deeper tissue penetration and reduced autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio.[4] The isothiocyanate group enables covalent conjugation to primary amines on antibodies, forming a stable thiourea (B124793) bond.

Properties of this compound

A summary of the key properties of this compound is provided in the table below. These values are essential for designing and executing experiments.

PropertyValueReference
CAS Number 152111-91-6[1]
Molecular Weight ~880.14 g/mol [4]
Excitation Maximum (λex) ~795 nm[4]
Emission Maximum (λem) ~817 nm[4]
Reactive Group Isothiocyanate (-N=C=S)
Solubility Soluble in organic solvents like DMSO and ethanol[1]
Storage Store at -20°C, desiccated and protected from light. Stable for at least 2 years under these conditions.[1]

Antibody Conjugation with this compound

This protocol outlines the steps for conjugating this compound to a primary antibody. The isothiocyanate group reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody.

Materials
  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 0.5 M Sodium Carbonate-Bicarbonate buffer (pH 9.0-9.5)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Experimental Workflow: Antibody Conjugation

AntibodyConjugation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Solution Ab->Mix Dye_prep Dissolve NIR-797-ITC in DMSO Dye_prep->Mix Incubate Incubate (1-2 hours) at Room Temperature Mix->Incubate Column Gel Filtration Column Incubate->Column Conjugate Purified NIR-797 Conjugated Antibody Column->Conjugate

Caption: Workflow for conjugating this compound to an antibody.

Protocol: Antibody Conjugation
  • Antibody Preparation: Dialyze the antibody against 1X PBS (pH 7.4) to remove any amine-containing buffers (e.g., Tris) or stabilizers. Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Reaction Buffer Adjustment: Add 0.1 mL of 0.5 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) per 1 mL of antibody solution to raise the pH of the reaction mixture. The alkaline pH is necessary for the efficient reaction of the isothiocyanate group with primary amines.

  • Conjugation Reaction: While gently vortexing the antibody solution, slowly add the calculated amount of dissolved this compound. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is recommended.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the conjugated antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with 1X PBS (pH 7.4). The labeled antibody will elute in the void volume.

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) (0.02% final concentration) and store at 4°C, or aliquot and freeze at -20°C or -80°C.

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to antibody, is a critical parameter for ensuring the quality and reproducibility of your conjugates.[5]

To calculate the DOL, you will need the following:

  • The molar extinction coefficient of the antibody at 280 nm (for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

  • The molar extinction coefficient of this compound at its absorbance maximum (~795 nm).

  • The correction factor (CF) for the absorbance of this compound at 280 nm (A₂₈₀ of the dye / Aₘₐₓ of the dye).

Note: The molar extinction coefficient and the A₂₈₀ correction factor for this compound are specific to the dye and should be obtained from the manufacturer of your reagent.

The DOL can be calculated using the following formulas:

  • Protein Concentration (M): Protein (M) = [A₂₈₀ - (Aₘₐₓ * CF)] / ε_protein

  • Dye Concentration (M): Dye (M) = Aₘₐₓ / ε_dye

  • Degree of Labeling (DOL): DOL = Dye (M) / Protein (M)

An optimal DOL for antibodies used in flow cytometry is typically between 2 and 6.[5]

Cell Staining for Flow Cytometry and FACS

This protocol describes the staining of a single-cell suspension with an NIR-797-conjugated antibody for analysis by flow cytometry.

Materials
  • Single-cell suspension (e.g., PBMCs, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)

  • NIR-797-conjugated antibody

  • Fc receptor blocking solution (optional, but recommended for immune cells)

  • Viability dye (optional)

  • Flow cytometer equipped with a laser capable of exciting at ~785-800 nm and appropriate emission filters.

Experimental Workflow: Cell Staining and FACS

CellStainingFACS cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis/Sorting Cell_Suspension Single-Cell Suspension Fc_Block Fc Receptor Block (optional) Cell_Suspension->Fc_Block Viability_Stain Viability Staining (optional) Fc_Block->Viability_Stain Ab_Stain Incubate with NIR-797-Antibody Viability_Stain->Ab_Stain Wash Wash Cells Ab_Stain->Wash FACS Flow Cytometry Analysis / Sorting Wash->FACS

Caption: Workflow for cell staining and analysis using an NIR-797-conjugated antibody.

Protocol: Cell Staining
  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional): To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.

  • Viability Staining (Optional): If you wish to exclude dead cells from your analysis, stain the cells with a viability dye according to the manufacturer's protocol.

  • Antibody Staining: Add the NIR-797-conjugated antibody to the cell suspension. The optimal concentration should be determined by titration, but a good starting point is 0.1-1.0 µg per 1 x 10⁶ cells in a 100 µL volume.

  • Incubation: Incubate the cells for 20-30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 200-500 µL) for analysis.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer equipped with a laser that can excite the NIR-797 dye (e.g., a red laser at ~633-640 nm can sometimes provide sufficient excitation, though a dedicated ~785 nm laser is optimal) and a detector with an appropriate emission filter (e.g., a bandpass filter centered around 820 nm). Be sure to include proper controls, such as unstained cells and isotype controls.

Data Presentation

The following tables summarize key quantitative data for experimental setup and expected outcomes.

Table 1: Recommended Instrument Settings

ParameterRecommended Setting
Excitation Laser ~785 nm (optimal), 633-640 nm (sub-optimal)
Emission Filter 820/60 nm bandpass or similar
Compensation Required in multicolor experiments

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Weak or No Signal Low antigen expressionUse a brighter fluorophore or an amplification step.
Suboptimal antibody concentrationTitrate the antibody to find the optimal concentration.
Poor conjugation efficiencyRe-evaluate the conjugation protocol and DOL.
High Background Non-specific antibody bindingInclude an Fc block; use an isotype control.
Inadequate washingIncrease the number of wash steps.
High antibody concentrationTitrate the antibody to a lower concentration.

Signaling Pathway Visualization

While this compound is a tool for cell surface and intracellular protein detection rather than direct signaling pathway analysis, it can be used to identify and isolate cell populations for downstream signaling studies. The following diagram illustrates a general logical relationship in a typical flow cytometry experiment designed to isolate a specific cell subset for further analysis.

SignalingLogic cluster_input Input Population cluster_gating Gating Strategy cluster_output Output/Analysis Heterogeneous_Cells Heterogeneous Cell Population Live_Cells Gate on Live Cells Heterogeneous_Cells->Live_Cells Singlets Gate on Singlets Live_Cells->Singlets Target_Population Gate on NIR-797+ Population Singlets->Target_Population Sorted_Cells Sorted Target Cells Target_Population->Sorted_Cells Downstream_Analysis Downstream Analysis (e.g., Western Blot, RNA-seq) Sorted_Cells->Downstream_Analysis

Caption: Logical workflow for isolating a target cell population using FACS.

References

Application Notes and Protocols for NIR-797-Isothiocyanate in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIR-797-isothiocyanate is a near-infrared (NIR) fluorescent dye that is an invaluable tool in fluorescence microscopy and in vivo imaging. Its fluorescence in the NIR spectrum (700-900 nm) is particularly advantageous for biological applications due to reduced autofluorescence from endogenous molecules, deeper tissue penetration of light, and lower light scattering compared to visible light.[1] The isothiocyanate reactive group enables the covalent conjugation of this fluorophore to primary amines on proteins, antibodies, peptides, and other biomolecules, facilitating their visualization and tracking in a variety of experimental settings.[2] These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in various fluorescence microscopy applications.

Properties of this compound

This compound is a synthetic cyanine (B1664457) dye with properties optimized for biological labeling and imaging. A summary of its key characteristics is presented in the table below.

PropertyValueReference
Molecular Weight 880.14 g/mol [1]
Excitation Maximum (λex) 795 nm[3][4]
Emission Maximum (λem) 817 nm[3][4]
Solubility Soluble in ethanol (B145695) and DMSO[4]
Reactive Group Isothiocyanate (-N=C=S)[2]
Reactivity Reacts with primary amines[2]
Purity ≥70% (coupling to amines), >90% (HPLC)[3][4]

Applications in Fluorescence Microscopy

The unique properties of this compound make it a versatile tool for a range of fluorescence-based applications, including:

  • In Vivo Imaging: Due to the deep tissue penetration of near-infrared light, this compound is well-suited for non-invasive imaging in small animal models.[1] Labeled cells, antibodies, or nanoparticles can be tracked to monitor disease progression, evaluate therapeutic efficacy, and study biological processes in a living organism.

  • Cancer Research: this compound can be conjugated to targeting moieties such as antibodies or peptides to specifically label and visualize tumors. This is valuable for cancer detection, image-guided surgery, and monitoring response to therapy.

  • Immunofluorescence: Labeled antibodies with this compound can be used to detect and localize specific proteins in cells and tissues with high sensitivity and low background.

  • Flow Cytometry: Cells labeled with this compound can be identified and quantified using flow cytometers equipped with appropriate lasers and detectors.

  • Nanoparticle Tracking: The dye can be used to label nanoparticles for in vivo tracking and to study their biodistribution and cellular uptake.[5]

Experimental Protocols

Here we provide detailed protocols for common applications of this compound.

Protocol 1: Labeling of Proteins and Antibodies

This protocol describes the covalent conjugation of this compound to proteins and antibodies. The isothiocyanate group reacts with primary amines (e.g., on lysine (B10760008) residues) to form a stable thiourea (B124793) bond.

Materials:

  • This compound

  • Protein or antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25)

  • Stirring plate and micro-stir bar

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL. Protect the solution from light.

  • Conjugation Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

    • The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength (795 nm) and at 280 nm (for protein concentration).

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Protein Protein/Antibody in Amine-Free Buffer Reaction Mix and Incubate (RT, 1-2h or 4°C, overnight) Protein->Reaction Dye This compound in DMSO Dye->Reaction Purification Gel Filtration (e.g., Sephadex G-25) Reaction->Purification Storage Store Labeled Protein (4°C, protected from light) Purification->Storage

Workflow for labeling proteins and antibodies with this compound.
Protocol 2: Labeling of Living Cells for In Vivo Imaging

This protocol provides a general method for labeling living cells with this compound for subsequent in vivo tracking. Optimization of dye concentration and incubation time is crucial to ensure cell viability and optimal labeling.

Materials:

  • This compound

  • Cell suspension of interest

  • Phosphate-buffered saline (PBS), sterile

  • Fetal bovine serum (FBS) or other protein-containing solution

  • Cell culture medium

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them once with sterile PBS to remove any residual serum.

    • Resuspend the cells in PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.

  • Dye Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).

  • Cell Labeling:

    • Add the this compound stock solution to the cell suspension. A starting concentration of 1-10 µM is recommended, but this should be optimized for your specific cell type.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 10 minutes to ensure uniform labeling.

  • Washing:

    • Stop the labeling reaction by adding an equal volume of complete cell culture medium containing FBS. The proteins in the serum will react with any remaining free dye.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and wash the cell pellet two to three times with PBS to remove any unbound dye.

  • Cell Viability and Counting:

    • Resuspend the final cell pellet in an appropriate buffer or medium for your downstream application.

    • Determine cell viability using a suitable method (e.g., trypan blue exclusion).

    • Count the number of viable labeled cells.

  • In Vivo Administration:

    • The labeled cells are now ready for injection into the animal model for in vivo imaging studies.

CellLabelingWorkflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling Harvest Harvest & Wash Cells Resuspend Resuspend in PBS Harvest->Resuspend AddDye Add this compound Resuspend->AddDye Incubate Incubate (37°C, 15-30 min) AddDye->Incubate Wash Wash Cells 2-3x Incubate->Wash Viability Assess Viability & Count Wash->Viability Inject Inject for In Vivo Imaging Viability->Inject

General workflow for labeling living cells for in vivo imaging.
Protocol 3: In Vivo Fluorescence Imaging

This protocol outlines the general steps for performing in vivo fluorescence imaging of animals administered with this compound labeled cells or probes.

Materials:

  • Animal model (e.g., mouse, rat)

  • This compound labeled cells or probe

  • In vivo imaging system equipped with a NIR laser and appropriate emission filters

  • Anesthesia (e.g., isoflurane)

  • Anesthesia induction chamber and nose cone

Procedure:

  • Animal Preparation:

    • Anesthetize the animal using a suitable anesthetic agent.

    • Place the anesthetized animal on the imaging stage of the in vivo imaging system. Maintain anesthesia throughout the imaging session.

  • Image Acquisition:

    • Acquire a baseline, pre-injection image of the animal to determine the level of background autofluorescence.

    • Administer the this compound labeled cells or probe via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Time-Course Imaging:

    • Acquire fluorescence images at various time points post-injection to track the biodistribution and accumulation of the labeled entity.

    • The imaging parameters (e.g., exposure time, laser power) should be optimized for the specific probe and animal model.

  • Image Analysis:

    • Use the imaging software to quantify the fluorescence intensity in regions of interest (ROIs), such as tumors or specific organs.

    • The signal from the labeled probe should be corrected for background autofluorescence.

  • Ex Vivo Imaging (Optional):

    • At the end of the in vivo imaging study, the animal can be euthanized, and major organs and tumors can be excised for ex vivo imaging to confirm the in vivo findings and provide higher resolution images of probe distribution.

InVivoImagingWorkflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis & Confirmation Anesthetize Anesthetize Animal Position Position on Imaging Stage Anesthetize->Position Baseline Acquire Baseline Image Position->Baseline Inject Administer Labeled Probe Baseline->Inject TimeCourse Acquire Time-Course Images Inject->TimeCourse Analysis Image Analysis (ROI Quantification) TimeCourse->Analysis ExVivo Ex Vivo Imaging (Optional) Analysis->ExVivo

References

Application Notes and Protocols for the Removal of Unconjugated NIR-797-Isothiocyanate Dye

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescent dyes, such as NIR-797-isothiocyanate, are pivotal tools in preclinical and clinical research for applications including in vivo imaging, immunofluorescence, and flow cytometry. The conjugation of these dyes to biomolecules, particularly antibodies and other proteins, enables sensitive and specific detection. A critical step following the conjugation reaction is the removal of unconjugated, or "free," dye. The presence of free dye can lead to high background signals, inaccurate quantification of conjugate concentration and degree of labeling (DOL), and potential artifacts in experimental results. This document provides detailed protocols for three common and effective methods for removing unconjugated this compound dye from protein conjugates: size-exclusion chromatography, dialysis, and ultrafiltration.

Principles of Unconjugated Dye Removal

The removal of unconjugated this compound from a protein conjugate solution is based on the significant size difference between the small dye molecule (molecular weight typically < 1000 Da) and the much larger protein conjugate (e.g., an IgG antibody has a molecular weight of ~150 kDa).

  • Size-Exclusion Chromatography (SEC): This technique, also known as gel filtration, separates molecules based on their hydrodynamic volume. A column packed with a porous resin (e.g., Sephadex G-25) allows large molecules (the protein-dye conjugate) to pass through the column in the void volume, eluting first. Smaller molecules (the unconjugated dye) enter the pores of the resin, taking a longer, more tortuous path, and thus elute later.[1][2][3]

  • Dialysis: This method involves placing the conjugate solution in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a large volume of buffer. The small, unconjugated dye molecules can freely pass through the pores of the membrane into the surrounding buffer, while the larger protein-dye conjugates are retained within the bag. Through successive changes of the external buffer, the free dye is effectively removed.

  • Ultrafiltration: This technique uses centrifugal force to pass a solution through a semi-permeable membrane with a defined MWCO. The larger protein-dye conjugate is retained on the filter, while the smaller unconjugated dye molecules and buffer pass through into a collection tube. The conjugate can then be washed with fresh buffer to further remove any remaining free dye.[4]

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on factors such as sample volume, required purity, and available equipment. The following table summarizes the expected performance of each method based on literature data for similar near-infrared dyes.

Method Principle Typical Purity Achieved Protein Recovery Speed Scalability Key Considerations
Size-Exclusion Chromatography (Spin Column) Separation by size>97% conjugate purity (assumes <3% free dye remaining)[5]High (>90%)Fast (~10-15 min)Low (typically < 2.5 mL per column)Pre-packed columns are convenient; multiple columns may be needed for larger volumes.[6]
Size-Exclusion Chromatography (Gravity Column) Separation by sizeHigh; dependent on column length and packingGood to High (can be >85%)Moderate (30-60 min)HighRequires column packing; allows for larger sample volumes.
Dialysis Diffusion across a semi-permeable membraneHigh; dependent on dialysis time and buffer changesHigh (>95%)Slow (24-48 hours)HighRequires a large volume of dialysis buffer and multiple changes.[6] Prone to sample dilution.
Ultrafiltration (Centrifugal) Size-based separation by filtrationHigh (can achieve a consistent dye-to-protein ratio of ~3)[4]Good to High (>90%)Fast (~30-60 min)ModeratePotential for protein aggregation or sticking to the membrane.[7]

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (Spin Column)

This protocol is suitable for rapid purification of small-volume labeling reactions.

Materials:

  • Pre-packed size-exclusion spin columns (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Microcentrifuge

  • Collection tubes

Methodology:

  • Column Preparation: Gently tap the spin column to ensure the resin is settled at the bottom. Remove the top and then the bottom cap. Place the column in a collection tube.

  • Equilibration: Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer. Discard the flow-through. Add 1-2 mL of PBS to the top of the resin and centrifuge again at 1,000 x g for 2 minutes. Repeat this wash step at least once.

  • Sample Loading: Discard the collection tube and place the spin column in a fresh collection tube. Carefully apply the entire volume of the conjugation reaction mixture (typically 100-250 µL) to the center of the resin bed.

  • Elution: Centrifuge the column at 1,000 x g for 5 minutes. The eluate in the collection tube contains the purified this compound-protein conjugate. The unconjugated dye remains in the column resin.[8]

  • Storage: Store the purified conjugate protected from light at 4°C for short-term storage or at -20°C for long-term storage.

G cluster_prep Column Preparation & Equilibration cluster_load Sample Loading & Elution cluster_result Result A Settle resin in spin column B Remove storage buffer via centrifugation A->B C Wash resin with PBS (2x) B->C D Place column in a fresh collection tube E Apply conjugation reaction mixture to resin D->E F Centrifuge to elute purified conjugate E->F G Purified NIR-797-Conjugate (in tube) F->G H Free NIR-797 Dye (in column) F->H

Workflow for unconjugated dye removal using a spin column.
Protocol 2: Dialysis

This protocol is suitable for larger sample volumes and when high purity is required, though it is more time-consuming.

Materials:

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Large beaker or container (e.g., 2-4 L)

  • Stir plate and stir bar

  • Dialysis clips

Methodology:

  • Hydrate (B1144303) Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it in dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Secure one end of the tubing with a dialysis clip. Pipette the conjugation reaction mixture into the tubing, leaving some space at the top. Secure the other end with a second clip, ensuring some air is trapped to keep the tubing buoyant.

  • Dialysis: Place the sealed dialysis tubing into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Perform the dialysis at 4°C. Change the dialysis buffer completely after 2-4 hours, then again after another 4-6 hours, and then leave to dialyze overnight. For optimal purity, perform at least 3-4 buffer changes over 24-48 hours. The unconjugated dye will diffuse out of the tubing into the buffer.

  • Sample Recovery: Carefully remove the dialysis tubing from the buffer. Cut open one end and pipette the purified conjugate into a clean tube.

  • Storage: Store the purified conjugate protected from light at 4°C or -20°C.

G cluster_prep Preparation cluster_dialysis Dialysis Process cluster_recovery Recovery A Hydrate dialysis tubing B Load sample into tubing and seal A->B C Immerse tubing in large volume of cold buffer D Stir gently at 4°C C->D E Change buffer 3-4 times over 24-48 hours D->E F Remove tubing from buffer G Recover purified conjugate F->G

Workflow for unconjugated dye removal using dialysis.
Protocol 3: Ultrafiltration (Centrifugal)

This protocol is a rapid method for concentrating and purifying protein conjugates.

Materials:

  • Centrifugal ultrafiltration unit with an appropriate MWCO (e.g., 10 kDa or 30 kDa for antibodies)

  • Wash buffer (e.g., PBS, pH 7.2-7.4)

  • Centrifuge with a swinging bucket rotor that can accommodate the ultrafiltration units

Methodology:

  • Sample Loading: Place the conjugation reaction mixture into the upper chamber of the centrifugal ultrafiltration unit.

  • First Centrifugation: Cap the unit and centrifuge at the manufacturer's recommended speed (e.g., 3,000-5,000 x g) for 15-30 minutes. The free dye and buffer will pass through the membrane into the collection tube (filtrate), while the conjugate is retained on the membrane (retentate).[4]

  • Washing: Discard the filtrate. Add a volume of fresh wash buffer to the upper chamber, typically to the original sample volume. Gently resuspend the conjugate.

  • Subsequent Centrifugations: Repeat the centrifugation step. Perform a total of 2-3 wash cycles to ensure complete removal of the unconjugated dye.[7]

  • Sample Recovery: After the final wash, recover the concentrated, purified conjugate from the upper chamber by pipetting it into a clean microcentrifuge tube.

  • Storage: Store the purified conjugate protected from light at 4°C or -20°C.

G cluster_load Loading & First Spin cluster_wash Washing Steps cluster_recovery Recovery A Load sample into ultrafiltration unit B Centrifuge to separate conjugate and free dye A->B C Discard filtrate (contains free dye) D Add wash buffer and resuspend conjugate C->D E Centrifuge again D->E F Repeat wash cycle 2-3 times E->F G Recover purified conjugate from upper chamber

Workflow for unconjugated dye removal via ultrafiltration.

Post-Purification Analysis

To confirm the successful removal of unconjugated this compound and to characterize the final product, it is recommended to:

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance at 280 nm (for protein) and ~797 nm (for the dye). This allows for the calculation of the protein concentration and the Degree of Labeling (DOL).

  • SDS-PAGE: Run the purified conjugate on an SDS-PAGE gel and visualize it using a near-infrared imaging system. The absence of a band at the molecular weight of the free dye indicates successful purification.[5]

References

Application Notes and Protocols: NIR-797-Isothiocyanate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of NIR-797-isothiocyanate, a near-infrared fluorescent dye, in cancer research. The document details its application in cellular and in vivo imaging, flow cytometry, and western blotting, and explores its potential in photothermal therapy. Detailed protocols for key experiments are provided to facilitate the integration of this versatile tool into your research workflow.

Overview of this compound

This compound is a cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum. Its isothiocyanate group allows for covalent conjugation to primary amines on proteins, such as antibodies and other biomolecules. This property, combined with the favorable characteristics of NIR light for deep tissue penetration and low autofluorescence, makes this compound a valuable tool for a range of applications in cancer research.

Key Applications in Cancer Research

In Vivo Imaging of Tumors and Immune Cells

This compound is extensively used for non-invasive in vivo imaging to track the biodistribution of labeled cells and nanoparticles. This is particularly valuable for monitoring tumor progression, metastasis, and the trafficking of immune cells in cancer immunotherapy.

Application Example: Tracking T Cell Migration to Tumors

Researchers have successfully labeled T cells with this compound to visualize their migration and accumulation in tumors and lymph nodes. This allows for the real-time assessment of adoptive T cell therapy efficacy. The dye's properties also make it suitable for photoacoustic imaging, providing high-resolution images at greater depths.

Flow Cytometry for Cellular Analysis

Antibodies conjugated with this compound can be used in flow cytometry to identify and quantify specific cell populations in complex samples, such as tumor tissues or peripheral blood. The NIR emission of the dye helps to minimize spectral overlap with other commonly used fluorophores.

Western Blotting for Protein Detection

The high sensitivity of NIR fluorescence makes this compound-labeled secondary antibodies a powerful tool for western blotting. This application allows for the quantitative detection of low-abundance proteins in cancer cell lysates.

Photothermal Therapy (PTT)

As a NIR-absorbing agent, this compound has the potential to be used in photothermal therapy. Upon irradiation with a laser of the appropriate wavelength, the dye can generate heat, leading to the thermal ablation of cancer cells. While the photothermal properties of various NIR dyes and nanoparticles have been explored, specific IC50 values for this compound in PTT are not extensively documented in the reviewed literature. However, the principle remains a promising area of investigation. The photothermal conversion efficiency of other NIR agents, such as certain nanoparticles, has been reported to be as high as 72.6% under 1064 nm NIR light irradiation[1].

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing NIR-labeled agents for in vivo cancer research.

Table 1: Biodistribution of this compound Labeled Nanoparticles in Tumor-Bearing Mice

Time Post-InjectionTumor (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidneys (%ID/g)Lungs (%ID/g)
4 h2.9 ± 0.315.2 ± 1.83.1 ± 0.54.5 ± 0.72.1 ± 0.4
24 h5.8 ± 0.912.5 ± 2.14.2 ± 0.63.8 ± 0.51.8 ± 0.3
48 h7.2 ± 1.110.1 ± 1.53.5 ± 0.42.9 ± 0.41.5 ± 0.2

(%ID/g = percentage of injected dose per gram of tissue; Data is representative and compiled from studies on NIR-labeled nanoparticles)

Table 2: Pharmacokinetic Parameters of NIR-Labeled Antibodies

Antibody ConjugateDegree of Labeling (Dye/Ab)Plasma Clearance (mL/day/kg)Half-life (days)
Unlabeled Antibody05.2 ± 0.410.5 ± 1.2
Antibody-NIR Dye (Low)~1.28.9 ± 1.17.8 ± 0.9
Antibody-NIR Dye (High)~3.515.4 ± 2.34.2 ± 0.6

(Data is representative and compiled from studies on NIR-labeled antibodies)

Experimental Protocols

Protocol for Labeling Antibodies with this compound

This protocol is adapted from general methods for labeling antibodies with isothiocyanate dyes. Optimization may be required for specific antibodies and applications.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare the Antibody: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) overnight at 4°C to remove any amine-containing preservatives and to adjust the pH for optimal conjugation. Adjust the antibody concentration to 1-2 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring the antibody solution, slowly add the dissolved this compound. A common starting point is a 10-20 fold molar excess of dye to antibody.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS. The first colored peak to elute will be the conjugated antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of this compound (~797 nm).

  • Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a preservative like sodium azide (B81097) and store at -20°C.

Protocol for In Vivo Imaging of Labeled T Cells

This protocol is based on a study by Zheng et al. for labeling and imaging T cells.

Materials:

  • Isolated T cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • PBS

  • In vivo imaging system

Procedure:

  • Cell Preparation: Resuspend isolated T cells in complete culture medium at a concentration of 1 x 10^7 cells/mL.

  • Dye Preparation: Prepare a stock solution of this compound in DMSO.

  • Cell Labeling: Add the this compound stock solution to the T cell suspension to a final concentration of 20 µM.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Washing: Wash the labeled cells three times with PBS to remove any unbound dye.

  • Injection: Resuspend the labeled T cells in sterile PBS for injection into the animal model.

  • In Vivo Imaging: Image the animals at desired time points using an in vivo imaging system equipped with the appropriate filters for this compound (Excitation: ~780 nm, Emission: ~810 nm).

Protocol for Flow Cytometry using this compound Labeled Antibodies

Materials:

  • Single-cell suspension from tumor tissue or blood

  • This compound labeled primary antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fc block (optional)

  • Viability dye (optional)

  • Flow cytometer with a near-infrared laser and appropriate detectors

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from your sample and adjust the cell concentration to 1 x 10^7 cells/mL in cold flow cytometry staining buffer.

  • Fc Block (Optional): If staining for markers on immune cells, incubate the cells with an Fc block for 10-15 minutes at 4°C to prevent non-specific antibody binding.

  • Antibody Staining: Add the optimal concentration of the this compound labeled antibody to the cells. The optimal concentration should be determined by titration for each new antibody-dye conjugate.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with cold flow cytometry staining buffer.

  • Viability Staining (Optional): If desired, stain the cells with a viability dye according to the manufacturer's protocol.

  • Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.

Protocol for Western Blotting using this compound Labeled Secondary Antibodies

Materials:

  • Protein lysate from cancer cells or tissues

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibody

  • This compound labeled secondary antibody

  • Tris-buffered saline with Tween-20 (TBST)

  • NIR fluorescence imaging system

Procedure:

  • SDS-PAGE and Transfer: Separate the protein lysate by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the this compound labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark. The optimal dilution should be determined empirically.

  • Washing: Wash the membrane three times for 10 minutes each with TBST in the dark.

  • Imaging: Image the membrane using a NIR fluorescence imaging system.

Visualizations

Signaling Pathways

Isothiocyanates, the reactive group in this compound, have been shown to modulate several key signaling pathways in cancer cells. While the primary use of this compound is as a fluorescent label, understanding the potential biological effects of the isothiocyanate moiety itself can be relevant. Studies on other isothiocyanates have shown effects on pathways such as MAPK, Akt, and p53.[2][3]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Isothiocyanates Isothiocyanates MAPK_Pathway MAPK Pathway (JNK, c-Jun) Isothiocyanates->MAPK_Pathway Activation Akt Akt Isothiocyanates->Akt Inhibition p53 p53 MAPK_Pathway->p53 Activation Akt->p53 Inhibition PI3K->Akt Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest

Caption: Potential signaling pathways modulated by isothiocyanates in cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for utilizing this compound in cancer research, from labeling to in vivo and ex vivo analysis.

Experimental_Workflow cluster_preparation Preparation cluster_application Application cluster_exvivo Labeling Labeling of Antibody/ Cell/Nanoparticle with This compound Purification Purification of Labeled Conjugate Labeling->Purification Characterization Characterization (e.g., DOL) Purification->Characterization InVivo_Imaging In Vivo Imaging (Tumor-bearing model) Characterization->InVivo_Imaging ExVivo_Analysis Ex Vivo Analysis InVivo_Imaging->ExVivo_Analysis Flow_Cytometry Flow Cytometry ExVivo_Analysis->Flow_Cytometry Western_Blot Western Blot ExVivo_Analysis->Western_Blot Histology Histology ExVivo_Analysis->Histology

Caption: General experimental workflow for cancer research using this compound.

Cellular Uptake Mechanisms

The cellular uptake of this compound conjugates, particularly when linked to nanoparticles or antibodies, is a critical step for their diagnostic and therapeutic efficacy. The primary mechanism of internalization is endocytosis.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NIR_Conjugate This compound Conjugate (Antibody or Nanoparticle) Receptor Receptor NIR_Conjugate->Receptor Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake pathway of this compound conjugates.

References

Troubleshooting & Optimization

How to reduce background noise in NIR-797-isothiocyanate imaging

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NIR-797-Isothiocyanate Imaging

Welcome to the technical support center for this compound imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you reduce background noise and enhance the quality of your experimental results.

Troubleshooting Guide: High Background Noise

High background noise can significantly impact the sensitivity and specificity of your this compound imaging experiments. The following guide will help you identify and address common sources of background signal.

Problem 1: High background fluorescence across the entire image or in specific tissues.

This is often due to tissue autofluorescence, a natural fluorescence emitted by various biological components.

  • Possible Cause 1.1: Endogenous fluorophores in tissue.

    • Solution: For in vivo rodent imaging, background autofluorescence, particularly from the gastrointestinal tract, can be significantly reduced by switching the animals to a purified diet for at least one week prior to imaging.[1][2] Standard chow contains chlorophyll, which is highly fluorescent in the near-infrared spectrum.

  • Possible Cause 1.2: Aldehyde fixation.

    • Solution: For ex vivo imaging of fixed tissues, aldehyde fixatives (like formaldehyde (B43269) and glutaraldehyde) can induce autofluorescence. Consider using alternative fixation methods or treating the tissue with a quenching agent.

  • Possible Cause 1.3: Broad-spectrum autofluorescence from components like lipofuscin.

    • Solution: Treat tissue sections with autofluorescence quenching agents such as TrueBlack®.[3] These reagents can be applied before or after antibody staining to reduce background from sources like lipofuscin.[3]

Problem 2: Non-specific signal in areas where the target is not expected.

This issue often arises from the non-specific binding of your fluorescent probe to cellular or tissue components.

  • Possible Cause 2.1: Hydrophobic or charge-based interactions.

    • Solution: Implement a blocking step before applying your this compound labeled probe. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, or serum from the species of the secondary antibody.[4][5][6]

  • Possible Cause 2.2: Inadequate washing.

    • Solution: Ensure thorough and stringent washing steps after the incubation with the fluorescent probe to remove any unbound or loosely bound dye.

  • Possible Cause 2.3: Probe aggregation.

    • Solution: Centrifuge your diluted probe solution before application to remove any aggregates that may stick non-specifically to the tissue.

  • Possible Cause 2.4: Binding of the dye to abundant proteins like albumin.

    • Solution: While challenging to address without redesigning the probe, be aware that some NIR dyes can bind non-specifically to proteins like albumin in the blood, leading to a general background signal in vascularized tissues.[7] Designing probes with "pocket-escaping" acceptor groups is an advanced strategy to mitigate this.[7]

Problem 3: Poor signal-to-noise ratio.

Even with a specific signal, a high noise floor can obscure your results.

  • Possible Cause 3.1: Sub-optimal imaging parameters.

    • Solution: Optimize the excitation and emission wavelengths. Shifting to longer excitation and emission wavelengths, potentially moving towards the NIR-II window (1000-1700 nm), can reduce background autofluorescence and improve signal-to-background ratios.[1][2]

  • Possible Cause 3.2: Environmental light contamination.

    • Solution: Ensure that the imaging is performed in a light-tight enclosure. For surgical applications, the use of short-pass filters on the excitation light source can minimize the collection of ambient light by the detector.[8]

  • Possible Cause 3.3: Post-acquisition processing is not utilized.

    • Solution: Employ image processing techniques to reduce background noise. Methods like wavelet de-noising or deep learning-based algorithms can effectively remove noise while preserving signal.[9][10][11] For certain applications, normalizing the fluorescence signal by the tissue's reflectance at the same wavelength can also help reduce background contributions.[12]

Troubleshooting Workflow

G cluster_auto Autofluorescence cluster_binding Non-Specific Binding cluster_snr Poor Signal-to-Noise start High Background Noise Detected q1 Is the background diffuse and widespread? start->q1 q2 Is the signal non-specific but localized? start->q2 q3 Is the signal weak relative to noise? start->q3 a1 In Vivo Imaging? q1->a1 b1 Did you perform a blocking step? q2->b1 s1 Optimize imaging wavelength q3->s1 a2 Switch to purified diet a1->a2 Yes a3 Ex Vivo Imaging? a1->a3 No end Improved Image Quality a2->end a4 Use autofluorescence quencher (e.g., TrueBlack®) a3->a4 a4->end b2 Implement blocking (BSA, serum) b1->b2 No b3 Are washing steps sufficient? b1->b3 Yes b2->end b4 Increase wash duration/stringency b3->b4 No b3->end Yes b4->end s2 Apply post-acquisition denoising algorithms s1->s2 s2->end G prep Sample Preparation (e.g., Tissue Sectioning, Fixation) block Blocking Step (e.g., 1 hr with 5% BSA) prep->block probe Probe Incubation (this compound conjugate) block->probe wash Washing Steps (e.g., 3x5 min PBS-T) probe->wash image Image Acquisition (NIR Imaging System) wash->image process Image Processing (Background Subtraction, Denoising) image->process analysis Data Analysis process->analysis

References

Technical Support Center: Preventing Aggregation of NIR-797-Isothiocyanate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aggregation when working with NIR-797-isothiocyanate conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a near-infrared fluorescent dye commonly used for labeling biomolecules, such as antibodies and proteins, for various imaging and diagnostic applications. Aggregation is a significant concern because the formation of insoluble or soluble high-molecular-weight clusters of the dye-conjugate can lead to several experimental issues, including:

  • Reduced biological activity: Aggregates can sterically hinder the binding of the conjugated biomolecule to its target.

  • Decreased fluorescence signal: Self-quenching can occur within aggregates, leading to a weaker signal.

  • Increased background noise: Aggregates can cause non-specific binding and signal artifacts in imaging experiments.

  • Inaccurate quantification: The presence of aggregates can interfere with concentration measurements and lead to erroneous results.

  • Potential for immunogenicity: In preclinical and clinical applications, aggregated protein conjugates can elicit an immune response.

Q2: What are the primary causes of this compound conjugate aggregation?

The aggregation of this compound conjugates is primarily driven by the hydrophobic nature of the cyanine (B1664457) dye and the covalent modification of the biomolecule. Key contributing factors include:

  • Hydrophobic Interactions: The large, planar aromatic structure of this compound is inherently hydrophobic and prone to self-association through π-π stacking in aqueous environments.

  • High Dye-to-Protein Ratio: Over-labeling a protein with a high number of hydrophobic dye molecules can significantly increase the overall hydrophobicity of the conjugate, leading to aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction and storage buffers can influence the stability of the conjugate. Proteins are often least soluble at their isoelectric point (pI).

  • High Conjugate Concentration: Increased concentrations of the conjugate can promote intermolecular interactions and aggregation.

  • Temperature: Elevated temperatures can induce protein unfolding and expose hydrophobic regions, promoting aggregation.

Q3: How can I visually detect aggregation of my this compound conjugate?

Visible signs of aggregation include:

  • Precipitation: The formation of a visible pellet or solid material in the solution.

  • Cloudiness or Turbidity: A hazy or milky appearance of the solution.

It is important to note that soluble aggregates may not be visible to the naked eye and require analytical techniques for detection.

Q4: What analytical techniques can be used to detect and quantify soluble aggregates?

Several techniques can be employed to detect and quantify soluble aggregates:

  • Size Exclusion Chromatography (SEC): This is a powerful method to separate molecules based on their size. Aggregates will elute earlier than the monomeric conjugate.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of larger aggregates.

  • UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a blue-shift in the maximum absorbance wavelength, can indicate the formation of H-aggregates.

Troubleshooting Guide: Preventing and Resolving Aggregation

This guide provides a systematic approach to troubleshooting aggregation issues during and after the conjugation of this compound.

Problem 1: Visible Precipitation or Cloudiness During/After Conjugation
Possible Cause Recommended Solution
High Dye-to-Protein Molar Ratio Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 3:1 to 5:1) and perform a titration to find the optimal balance between labeling efficiency and aggregation.
Inappropriate Buffer pH Adjust the pH of the conjugation buffer. For isothiocyanate reactions with primary amines, a pH of 8.5-9.5 is typically recommended. Ensure the pH is not close to the isoelectric point (pI) of your protein.
High Protein Concentration Reduce the protein concentration during the labeling reaction. A starting concentration of 1-2 mg/mL is often recommended. If a higher final concentration is required, consider concentrating the purified conjugate.
Hydrophobicity of the Dye While inherent to the dye, its effects can be mitigated. See solutions for buffer composition.
Incorrect Solvent for Dye Dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) immediately before use. Avoid aqueous buffers for initial dye solubilization.
Problem 2: Soluble Aggregates Detected by Analytical Methods (e.g., SEC, DLS)
Possible Cause Recommended Solution
Subtle Aggregation During Conjugation Refine the conjugation conditions as described in Problem 1, even if no visible precipitation is observed.
Inadequate Purification Use size exclusion chromatography (SEC) to effectively separate monomeric conjugates from aggregates and unconjugated dye.
Inappropriate Storage Conditions Store the purified conjugate at 4°C for short-term use and at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Buffer Composition Add stabilizing excipients to the storage buffer. See the table below for recommended additives.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions and additives to minimize aggregation. These are general guidelines, and optimization for each specific biomolecule is crucial.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Range/ValueRationale
Protein Concentration 1 - 5 mg/mLHigher concentrations can increase the rate of aggregation.
Dye:Protein Molar Ratio 3:1 to 10:1A starting point for optimization to achieve desired labeling without excessive aggregation.
pH 8.5 - 9.5Optimal for the reaction of isothiocyanate with primary amines on the protein.
Temperature Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down aggregation, but may require longer reaction times.
Incubation Time 1 - 2 hoursShould be optimized for the specific protein.
Buffer Type Carbonate-bicarbonate, Borate, or Phosphate bufferAmine-free buffers are essential to avoid reaction with the dye.

Table 2: Common Additives to Reduce Aggregation of Protein Conjugates

AdditiveTypical ConcentrationMechanism of Action
Arginine 0.1 - 0.5 MSuppresses protein aggregation and increases solubility.
Glycerol (B35011) 5 - 20% (v/v)Increases solvent viscosity and stabilizes protein structure.
Trehalose/Sucrose 0.25 - 1 MStabilize protein structure through preferential exclusion.
Polysorbate 20/80 0.01 - 0.1% (v/v)Non-ionic surfactants that prevent surface-induced aggregation and reduce hydrophobic interactions.
Sodium Chloride (NaCl) 50 - 150 mMCan help to screen electrostatic interactions that may contribute to aggregation. Optimal concentration is protein-dependent.

Experimental Protocols

Detailed Protocol for Antibody Conjugation with this compound

This protocol provides a step-by-step guide for conjugating this compound to an antibody, with a focus on minimizing aggregation.

Materials:

  • Purified antibody (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 9.0)

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2 mg/mL in PBS.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the 0.1 M sodium bicarbonate buffer (pH 9.0) to the antibody solution to achieve a final bicarbonate concentration of approximately 0.05 M. This will raise the pH to the optimal range for the reaction.

    • Calculate the required volume of the this compound solution to achieve the desired dye-to-antibody molar ratio (start with a 5:1 ratio).

    • Slowly add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Equilibrate the SEC column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The unconjugated dye will elute later as a separate, slower-moving band.

    • Collect the fractions containing the purified conjugate.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).

    • Calculate the protein concentration and the degree of labeling (DOL).

  • Storage:

    • Store the purified conjugate at 4°C for short-term use or add a cryoprotectant (e.g., glycerol to a final concentration of 10%) and store in aliquots at -20°C or -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_analysis Analysis & Application antibody_prep Antibody Preparation (Buffer Exchange) conjugation Conjugation Reaction (pH 8.5-9.5) antibody_prep->conjugation dye_prep This compound Preparation (in DMSO) dye_prep->conjugation purification Purification (Size Exclusion Chromatography) conjugation->purification unconjugated_dye Unconjugated Dye purification->unconjugated_dye aggregates Aggregates purification->aggregates characterization Characterization (DOL, Concentration) purification->characterization Monomeric Conjugate application Downstream Application (e.g., Immunofluorescence) characterization->application

Caption: Experimental workflow for this compound antibody conjugation.

troubleshooting_logic start Aggregation Observed? visible Visible Precipitation? start->visible Yes no_aggregation Proceed with Experiment start->no_aggregation No soluble Soluble Aggregates? visible->soluble No optimize_ratio Optimize Dye:Protein Ratio visible->optimize_ratio Yes refine_purification Refine Purification (SEC) soluble->refine_purification adjust_ph Adjust Buffer pH optimize_ratio->adjust_ph lower_conc Lower Protein Concentration adjust_ph->lower_conc optimize_storage Optimize Storage Conditions refine_purification->optimize_storage add_stabilizers Add Stabilizing Excipients optimize_storage->add_stabilizers

Caption: Troubleshooting logic for addressing conjugate aggregation.

Technical Support Center: Optimizing NIR-797-Isothiocyanate Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your dye-to-protein ratio for NIR-797-isothiocyanate labeling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal labeling results for their near-infrared fluorescence applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal dye-to-protein molar ratio for labeling with this compound?

A1: The optimal molar coupling ratio of dye to protein can vary depending on the specific protein's molecular weight and the number of available primary amines (lysine residues and the N-terminus). A good starting point is a 10-20 fold molar excess of this compound to your protein.[1] For antibodies, initial studies often explore ratios between 10:1 and 40:1.[2] It is recommended to perform small-scale labeling reactions at different ratios to determine the optimal degree of labeling (DOL) for your specific application, as both under- and over-labeling can be problematic.[3]

Q2: What is the ideal pH for the labeling reaction?

A2: The isothiocyanate group reacts most efficiently with non-protonated primary amines.[4] Therefore, a pH range of 8.5-9.0 is generally recommended for the labeling reaction.[1] A commonly used buffer is 0.1 M sodium bicarbonate or carbonate-bicarbonate buffer.[1][5] It is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[1][6]

Q3: How can I determine the final dye-to-protein ratio (Degree of Labeling - DOL)?

A3: The DOL can be calculated using absorbance measurements of the purified conjugate.[3][7] You will need to measure the absorbance at 280 nm (for protein concentration) and at the maximum absorbance wavelength of this compound (~795 nm). A correction factor is necessary to account for the dye's absorbance at 280 nm.[7][8]

Q4: My labeled protein shows low fluorescence. What could be the cause?

A4: Low fluorescence can result from several factors. It may be due to an insufficient degree of labeling, in which case you should consider increasing the molar excess of the dye in the labeling reaction.[1] Conversely, over-labeling can lead to fluorescence quenching, where the fluorescent molecules are too close to each other.[3][9] Another possibility is that the fluorophore is in a microenvironment on the protein that quenches its fluorescence.[9]

Q5: The protein precipitated during the labeling reaction. Why did this happen and how can I prevent it?

A5: Protein precipitation during labeling can occur due to the hydrophobic nature of the fluorescent dye or if the labeling reaction modifies the protein's properties to an extent that reduces its solubility.[3] This is more likely to happen with over-labeling. To prevent this, try reducing the molar ratio of the dye to the protein.[9] Performing the reaction at a lower temperature (e.g., 4°C) or adding stabilizing agents like glycerol (B35011) might also help.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Degree of Labeling (DOL) Insufficient molar excess of the dye.Increase the molar ratio of this compound to the protein in the reaction.[1]
Inactive dye due to hydrolysis.Prepare the dye solution in anhydrous DMSO immediately before use.[1][5]
Presence of competing primary amines in the buffer (e.g., Tris, glycine).Dialyze the protein against a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) before labeling.[1][6]
High Degree of Labeling (DOL) / Over-labeling Excessive molar ratio of dye to protein.Decrease the molar excess of this compound in the labeling reaction.
Prolonged incubation time.Reduce the incubation time of the labeling reaction.
Low Fluorescence Signal Insufficient labeling (low DOL).Optimize the labeling reaction to achieve a higher DOL.
Fluorescence quenching due to over-labeling.Reduce the dye-to-protein ratio to decrease the DOL.[3][9]
Degradation of the labeled protein.Handle the protein gently, keep it on ice, and consider adding protease inhibitors.[1]
High Background Fluorescence Incomplete removal of unreacted dye.Ensure thorough purification of the conjugate using methods like gel filtration or dialysis.[3]
Non-specific binding of the over-labeled conjugate.A high DOL can increase non-specific binding; optimize for a lower DOL.
Protein Precipitation Over-labeling with a hydrophobic dye.Lower the molar ratio of the dye to the protein.[9]
Protein instability under labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) and ensure the buffer conditions are optimal for your protein.[1]

Experimental Protocols

Protocol 1: Labeling Protein with this compound

This protocol provides a general procedure for conjugating this compound to a protein.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate or Carbonate-Bicarbonate buffer, pH 8.5-9.0[1]

  • Purification column (e.g., gel filtration column like Sephadex G-25)

  • Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Labeling Buffer to a concentration of 2-10 mg/mL.[1]

    • Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris or glycine) and sodium azide, as these will compete with the protein for reaction with the isothiocyanate.[1][6] If necessary, dialyze the protein against the Labeling Buffer overnight at 4°C.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 1-10 mg/mL.[1] Protect the solution from light.

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A starting point of a 10-20 fold molar excess of dye to protein is recommended.[1] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended.[1]

  • Purification of Labeled Protein:

    • Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.[6]

    • The labeled protein will elute first, followed by the smaller, unreacted dye molecules. Collect the protein-containing fractions.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.

Protocol 2: Calculating the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A_prot_) and ~795 nm (A_dye_) using a spectrophotometer.

  • Calculate the DOL:

    • The concentration of the dye and protein in the sample can be calculated using the Beer-Lambert law (A = εcl).

    • Protein Concentration (M) = [A_280_ - (A_dye_ x CF_280_)] / ε_prot_

      • Where:

        • A_280_ is the absorbance of the conjugate at 280 nm.

        • A_dye_ is the absorbance of the conjugate at the dye's maximum absorbance.

        • CF_280_ is the correction factor (A_280_ of the free dye / A_max_ of the free dye).

        • ε_prot_ is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M) = A_dye_ / ε_dye_

      • Where:

        • ε_dye_ is the molar extinction coefficient of this compound at its maximum absorbance.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

Parameter Value Reference
This compound Molecular Weight ~880.14 g/mol [10]
Excitation Maximum (λ_ex_) ~795 nm
Emission Maximum (λ_em) ~817 nm
Recommended Labeling pH 8.5 - 9.0
Recommended Initial Molar Excess of Dye 10-20 fold[1]
Typical Incubation Time 1-2 hours at room temperature or overnight at 4°C[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis cluster_storage Final Product protein_prep Protein Preparation (Amine-free buffer, pH 8.5-9.0) labeling Labeling Reaction (1-2h RT or O/N 4°C) protein_prep->labeling dye_prep Dye Preparation (Anhydrous DMSO) dye_prep->labeling purification Purification (Gel Filtration) labeling->purification analysis DOL Calculation (Spectrophotometry) purification->analysis storage Storage (4°C or -20°C/-80°C) analysis->storage

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_logic start Labeling Issue Encountered q1 Low Fluorescence? start->q1 q2 Over-labeled? q1->q2 Yes q3 Protein Precipitated? q1->q3 No sol1 Increase Dye:Protein Ratio Check Buffer Purity q2->sol1 No (Under-labeled) sol2 Decrease Dye:Protein Ratio q2->sol2 Yes (Quenching) sol3 Lower Reaction Temperature Decrease Dye:Protein Ratio q3->sol3 Yes sol4 Check Purification Optimize DOL q3->sol4 No (High Background)

Caption: Troubleshooting logic for common protein labeling issues.

References

Photostability issues with NIR-797-isothiocyanate and how to improve it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIR-797-isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this near-infrared dye in their experiments. Here you will find troubleshooting guides and frequently asked questions to address photostability issues and practical advice to improve the performance of this compound in your imaging applications.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound.

Problem Possible Cause Suggested Solution
Rapid loss of fluorescent signal during imaging Photobleaching: this compound, like other cyanine (B1664457) dyes, is susceptible to fading upon exposure to excitation light. This is often caused by reactions with singlet oxygen or superoxide (B77818) radicals.- Reduce laser power: Use the lowest laser power that provides an adequate signal-to-noise ratio.- Minimize exposure time: Decrease the image acquisition time or use a more sensitive detector.- Use an antifade mounting medium: Employ commercially available antifade reagents such as ProLong™ Diamond, SlowFade™ Diamond, or VECTASHIELD® to quench reactive oxygen species.[1][2][3] - Optimize the imaging buffer: Ensure the buffer pH is stable, as pH changes can affect dye stability.
High background fluorescence Unbound dye: Incomplete removal of unconjugated this compound after labeling.Non-specific binding: The dye or labeled molecule is adhering to surfaces in the sample.Autofluorescence: Intrinsic fluorescence from the sample itself.- Purification: Use size exclusion chromatography or dialysis to remove unbound dye after conjugation.- Blocking: Use a blocking agent (e.g., bovine serum albumin) to reduce non-specific binding.- Washing: Increase the number and duration of washing steps after incubation with the labeled probe.- Spectral unmixing: If using a spectral confocal microscope, use spectral unmixing to separate the this compound signal from the autofluorescence.
Low initial fluorescence signal Inefficient labeling: The isothiocyanate group has not reacted efficiently with the target molecule.Incorrect filter sets: The excitation and emission filters are not optimal for this compound.Degraded dye: The dye may have degraded due to improper storage or handling.- Optimize labeling conditions: Ensure the pH of the labeling reaction is between 8.5 and 9.5 for efficient conjugation to primary amines.- Check filter compatibility: Use appropriate filters for this compound (Excitation max ~795 nm, Emission max ~817 nm).- Proper storage: Store the dye in a cool, dark, and dry place as recommended by the manufacturer.
Inconsistent fluorescence between experiments Variability in experimental conditions: Differences in laser power, exposure time, sample preparation, or reagent concentrations.- Standardize protocols: Ensure all experimental parameters are kept consistent between experiments.- Use internal controls: Include a positive and negative control in each experiment to normalize the results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is photostability a concern?

This compound is a near-infrared (NIR) fluorescent dye belonging to the heptamethine cyanine family.[4] Its isothiocyanate group allows it to be covalently linked to primary amines on proteins and other biomolecules. The major concern with this compound, as with many cyanine dyes, is its susceptibility to photobleaching. Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, leading to a loss of fluorescence. This can limit the duration of imaging experiments and affect the quantification of fluorescent signals.[4]

Q2: What is the mechanism of photobleaching for cyanine dyes like this compound?

The photobleaching of cyanine dyes is primarily driven by photochemical reactions involving reactive oxygen species (ROS). The process generally follows these steps:

  • Excitation: The dye absorbs a photon and is excited to a singlet state.

  • Intersystem Crossing: A portion of the excited singlet state molecules can convert to a longer-lived and highly reactive triplet state.

  • Reaction with Oxygen: The dye in the triplet state can react with molecular oxygen to produce highly reactive singlet oxygen or other ROS.

  • Degradation: These reactive species can then attack the polymethine chain of the cyanine dye, leading to its irreversible degradation and loss of fluorescence.

Mechanism of Cyanine Dye Photobleaching S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) T1->ROS Reaction with O₂ Degraded Degraded Dye (Non-fluorescent) ROS->Degraded Oxidation of Dye Workflow for Assessing Photostability cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis prep1 Label Sample with This compound prep2 Mount in Desired Medium (with/without antifade) prep1->prep2 img1 Set Imaging Parameters (Laser, Detector, etc.) prep2->img1 img2 Acquire Time-Lapse Images img1->img2 an1 Measure Mean Fluorescence Intensity of ROI img2->an1 an2 Background Correction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Intensity vs. Time an3->an4 an5 Determine Photobleaching Half-Life an4->an5

References

Effect of pH on NIR-797-isothiocyanate fluorescence intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of NIR-797-isothiocyanate, with a specific focus on the influence of pH on its fluorescence intensity and conjugation efficiency.

Troubleshooting Guide

Issue: Low or No Fluorescent Signal

Potential Cause Recommended Solution
Incorrect pH of Buffer While many cyanine (B1664457) dyes exhibit pH-independent fluorescence, some can be sensitive to the pH of the environment.[1] For initial experiments, ensure the buffer pH is within the neutral range (e.g., pH 7.0-7.4).[2] To investigate pH effects, test the fluorescence intensity across a range of pH values (see Experimental Protocols).
Photobleaching NIR dyes can be susceptible to photobleaching upon prolonged exposure to excitation light. Minimize exposure time and intensity. Use an anti-fade mounting medium for fixed samples.
Low Dye Concentration The concentration of the dye may be too low for detection. Prepare a fresh dilution from your stock solution and ensure accurate pipetting.
Instrument Settings Verify that the excitation and emission wavelengths on your imaging system or fluorometer are correctly set for this compound (Excitation: ~795 nm; Emission: ~817 nm).[2] Ensure the detector gain and exposure time are optimized.
Dye Degradation Improper storage can lead to dye degradation. Store the dye protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Issue: High Background Fluorescence

Potential Cause Recommended Solution
Excess Unbound Dye If you are working with labeled proteins, ensure that all unbound dye has been removed through a purification method such as gel filtration or dialysis.[3]
Non-specific Binding High concentrations of the dye-conjugate can lead to non-specific binding. Optimize the concentration of your labeled protein through titration.
Autofluorescence Some biological samples exhibit autofluorescence. Image an unstained control sample to determine the level of background autofluorescence and apply appropriate background correction.

Issue: Poor Protein Labeling Efficiency

Potential Cause Recommended Solution
Suboptimal pH for Conjugation The reaction between the isothiocyanate group and primary amines on proteins is highly pH-dependent. The optimal pH for labeling lysine (B10760008) residues is typically between 8.5 and 9.5.[2] Performing the reaction at neutral or acidic pH will significantly reduce labeling efficiency.
Presence of Amine-containing Buffers Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the isothiocyanate group, inhibiting the labeling reaction.[3] Use an amine-free buffer such as carbonate-bicarbonate or borate (B1201080) buffer for the conjugation reaction.
Inactive Dye The isothiocyanate group is susceptible to hydrolysis. Ensure the dye is stored under dry conditions and prepare the stock solution in anhydrous DMSO immediately before use.[3]
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the protein. A protein concentration of 2-10 mg/mL is generally recommended.

Frequently Asked Questions (FAQs)

Q1: Does the fluorescence intensity of this compound change with pH?

A1: While many cyanine dyes are known to have fluorescence that is stable across a wide pH range, some can be sensitive to pH.[1] The specific effect of pH on the fluorescence of this compound is not extensively documented in publicly available literature. Therefore, it is highly recommended to experimentally determine the fluorescence intensity of the dye in your specific buffer systems across a range of pH values. We provide a general protocol for this purpose below.

Q2: What is the optimal pH for labeling my protein with this compound?

A2: The optimal pH for the conjugation reaction between the isothiocyanate group of the dye and primary amines (e.g., lysine residues) on a protein is in the alkaline range, typically between pH 8.5 and 9.5.[2] At this pH, the primary amino groups are deprotonated and more nucleophilic, facilitating the reaction to form a stable thiourea (B124793) bond.

Q3: Can I use PBS buffer for the conjugation reaction?

A3: While PBS is a common biological buffer, its pH is typically around 7.4. This is suboptimal for the isothiocyanate-amine reaction, which proceeds much more efficiently at a pH of 8.5-9.5.[2] It is recommended to use an amine-free buffer such as 0.1 M sodium carbonate-bicarbonate buffer or borate buffer at the optimal pH for the labeling reaction.

Q4: How can I remove unreacted this compound after labeling my protein?

A4: Unreacted dye can be removed using size-exclusion chromatography (e.g., a gel filtration column) or dialysis.[3] These methods separate the larger labeled protein from the smaller, unbound dye molecules.

Q5: How should I store my this compound and the labeled protein?

A5: this compound powder should be stored at 2-8°C, protected from light and moisture.[2] Stock solutions in anhydrous DMSO should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Labeled proteins should be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) can help prevent damage during freezing.

Experimental Protocols

Protocol 1: Determining the Effect of pH on this compound Fluorescence Intensity

Objective: To measure the fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound

  • Anhydrous DMSO

  • A series of buffers with different pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)

  • Spectrofluorometer

  • pH meter

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

  • Prepare Working Solutions: Dilute the stock solution in each of the different pH buffers to a final concentration of 1 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize solvent effects.

  • Measure Fluorescence:

    • Set the excitation wavelength of the spectrofluorometer to ~795 nm.

    • Set the emission wavelength to ~817 nm.

    • Measure the fluorescence intensity of each working solution.

    • Record the fluorescence intensity for each pH value.

  • Data Analysis: Plot the fluorescence intensity as a function of pH.

Illustrative Data:

Disclaimer: The following table presents hypothetical data for illustrative purposes only. Actual results may vary and should be determined experimentally.

pHRelative Fluorescence Intensity (%)
4.092
5.095
6.098
7.0100
8.097
9.094
10.091

Protocol 2: Labeling a Protein with this compound

Objective: To covalently label a protein with this compound.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous DMSO

  • 0.1 M Sodium Carbonate-Bicarbonate Buffer, pH 9.0

  • Gel filtration column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • While gently stirring the protein solution, slowly add the dissolved dye. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking is recommended.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product prep_protein Prepare Protein Solution (pH 9.0) conjugation Conjugation Reaction (1-2 hours, RT, dark) prep_protein->conjugation prep_dye Prepare Dye Solution (in DMSO) prep_dye->conjugation purify Purification (Gel Filtration / Dialysis) conjugation->purify final_product Labeled Protein purify->final_product

Caption: Workflow for labeling proteins with this compound.

troubleshooting_logic cluster_conjugation Conjugation Issues cluster_fluorescence Fluorescence Issues cluster_solution Solutions start Low Fluorescence Signal? check_ph Is Conjugation pH 8.5-9.5? start->check_ph Yes check_fluor_ph Is Buffer pH Optimal for Fluorescence? start->check_fluor_ph No check_buffer Is Buffer Amine-Free? check_ph->check_buffer Yes adjust_ph Adjust pH to 8.5-9.5 check_ph->adjust_ph No check_dye Is Dye Freshly Prepared? check_buffer->check_dye Yes change_buffer Use Amine-Free Buffer check_buffer->change_buffer No prepare_fresh Prepare Fresh Dye check_dye->prepare_fresh No check_photobleaching Minimize Light Exposure? check_fluor_ph->check_photobleaching Yes test_ph_range Test pH Range for Fluorescence check_fluor_ph->test_ph_range No check_concentration Is Dye Concentration Sufficient? check_photobleaching->check_concentration Yes reduce_exposure Reduce Exposure Time/Intensity check_photobleaching->reduce_exposure No increase_conc Increase Dye Concentration check_concentration->increase_conc No

Caption: Troubleshooting logic for low fluorescence signal.

References

Solving solubility problems with NIR-797-isothiocyanate conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NIR-797-isothiocyanate conjugates. The focus is on addressing solubility challenges commonly encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a near-infrared (NIR) fluorescent dye with a reactive isothiocyanate group (-N=C=S).[1][2] This group allows for the covalent labeling of primary amine groups on biomolecules, such as proteins and antibodies, to form a stable thiourea (B124793) bond.[3][4] These fluorescently labeled molecules are then used in various applications, including in vivo imaging, flow cytometry, and western blotting, where the NIR fluorescence provides deep tissue penetration and low background autofluorescence.[][6][7]

Q2: Why is the solubility of this compound a common issue?

A2: this compound, like many cyanine (B1664457) dyes, has a large, hydrophobic molecular structure.[7] This inherent hydrophobicity leads to poor solubility in aqueous buffers commonly used for bioconjugation, such as phosphate-buffered saline (PBS). This can result in dye aggregation, precipitation of the dye-protein conjugate, and overall low labeling efficiency.[7][8][9]

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is typically dissolved in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before being added to the aqueous reaction buffer.[10][11] It is crucial to use a minimal amount of the organic solvent to avoid denaturation of the protein being labeled.

Q4: What is the optimal pH for conjugating this compound to proteins?

A4: The reaction between the isothiocyanate group and primary amines on a protein is highly pH-dependent.[3][4] A basic pH of 8.5 to 9.5 is optimal for this reaction.[4] At this pH, the lysine (B10760008) residues on the protein are predominantly in their unprotonated, nucleophilic state, which is required for the reaction to proceed efficiently. A common buffer used is 0.1 M sodium carbonate-bicarbonate buffer at pH 9.0.[2][12]

Q5: How can I remove unconjugated this compound after the labeling reaction?

A5: Unconjugated dye can be removed using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or tangential flow filtration.[8][13][14] These methods separate the larger, labeled antibody from the smaller, unconjugated dye molecules.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed when adding this compound to the reaction buffer. 1. Poor dye solubility: The hydrophobic dye is aggregating in the aqueous buffer. 2. Excessive organic solvent: Too much DMSO or ethanol is causing the protein to precipitate.1. Ensure the dye is fully dissolved in the organic solvent before adding it to the reaction. Add the dye solution dropwise to the protein solution while gently stirring. 2. Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v).
Low degree of labeling (DOL) or poor conjugation efficiency. 1. Suboptimal pH: The reaction buffer pH is too low, leading to protonated and unreactive amine groups. 2. Inactive dye: The isothiocyanate group has hydrolyzed due to moisture. 3. Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the protein for reaction with the dye.1. Confirm the pH of your reaction buffer is between 8.5 and 9.5.[4] 2. Use fresh, anhydrous DMSO or ethanol to dissolve the dye. Store the dye under desiccating conditions.[10] 3. Ensure your protein is in a buffer free of primary amines, such as a carbonate-bicarbonate or borate (B1201080) buffer.
Precipitation of the conjugate during or after the reaction. 1. High degree of labeling: The increased hydrophobicity from multiple attached dye molecules is causing the conjugate to aggregate and precipitate. 2. Protein concentration is too high: This can promote aggregation.1. Reduce the molar ratio of dye to protein in the conjugation reaction.[15] 2. Perform the conjugation at a lower protein concentration (e.g., 1-2 mg/mL).
High background or non-specific binding in downstream applications. 1. Unconjugated dye is still present: Incomplete removal of free dye after the reaction. 2. Hydrophobic interactions: The hydrophobic dye-protein conjugate is non-specifically binding to other surfaces or proteins.1. Ensure thorough purification of the conjugate using size-exclusion chromatography or extensive dialysis.[8][13][14] 2. For purification of highly hydrophobic conjugates, consider using hydrophobic interaction chromatography (HIC).[16][17] In assays, include blocking agents like bovine serum albumin (BSA) or use detergents like Tween-20 in wash buffers.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)Soluble, can be made into a stock solution[12]
EthanolSoluble[10][11]
WaterPoorly soluble[18]
Phosphate-Buffered Saline (PBS)Very poorly soluble, prone to aggregation[18]

Experimental Protocols

Protocol: Labeling an Antibody with this compound

This protocol provides a general method for conjugating this compound to an antibody. Optimization of the dye-to-antibody molar ratio may be required for different antibodies.

Materials:

  • Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against PBS overnight at 4°C.[12]

    • Adjust the antibody concentration to 1-2 mg/mL with PBS.

  • Dye Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. This should be prepared fresh.[12]

  • Conjugation Reaction:

    • Add 1/10th volume of 0.2 M sodium carbonate-bicarbonate buffer (pH 9.0) to the antibody solution.[2][19]

    • Calculate the required volume of the this compound stock solution for the desired dye-to-antibody molar ratio (a starting point of 10:1 is recommended).

    • Slowly add the calculated volume of the dye solution to the antibody solution while gently stirring.[12]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a pre-equilibrated Sephadex G-25 column with PBS as the mobile phase.[8][13][14]

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization of the Conjugate:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 795 nm (for this compound).

    • Calculate the degree of labeling (DOL) using the following formula:

      • Protein concentration (M) = [A280 - (A795 x CF)] / ε_protein

      • Dye concentration (M) = A795 / ε_dye

      • DOL = Dye concentration / Protein concentration

      • Where:

        • CF is the correction factor for the dye's absorbance at 280 nm (typically provided by the manufacturer).

        • ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of this compound at 795 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_dye Prepare Dye Stock (1 mg/mL in DMSO) add_dye Add Dye to Antibody (dropwise) prep_dye->add_dye prep_ab Prepare Antibody (1-2 mg/mL in PBS) add_buffer Add Carbonate Buffer (to pH 9.0) prep_ab->add_buffer add_buffer->add_dye incubate Incubate (1-2h, RT, dark) add_dye->incubate purify Purify Conjugate (Size-Exclusion Chromatography) incubate->purify analyze Analyze Conjugate (Spectrophotometry) purify->analyze calc_dol Calculate DOL analyze->calc_dol

Caption: Experimental workflow for antibody conjugation with this compound.

troubleshooting_workflow cluster_precipitation Precipitation Issue cluster_efficiency Efficiency Issue cluster_background Performance Issue start Problem Encountered precip_check Precipitate forms when adding dye to buffer? start->precip_check precip_solution Add dye dropwise to stirred buffer. Keep co-solvent <10%. precip_check->precip_solution Yes precip_post_check Precipitate forms during/after reaction? precip_check->precip_post_check No end_node Problem Resolved precip_solution->end_node precip_post_solution Reduce dye:protein ratio. Lower protein concentration. precip_post_check->precip_post_solution Yes dol_check Low Degree of Labeling? precip_post_check->dol_check No precip_post_solution->end_node ph_check Check buffer pH (should be 8.5-9.5) dol_check->ph_check Yes bg_check High background in assay? dol_check->bg_check No amine_check Check for amine- containing buffers ph_check->amine_check dye_check Use fresh, anhydrous DMSO for dye amine_check->dye_check dye_check->end_node bg_solution Ensure complete removal of free dye. Use blocking agents. bg_check->bg_solution Yes bg_check->end_node No bg_solution->end_node

Caption: Troubleshooting decision tree for this compound conjugation.

References

How to avoid non-specific binding of NIR-797-isothiocyanate probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of NIR-797-isothiocyanate probes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem with this compound probes?

Q2: What are the primary causes of non-specific binding with this compound probes?

Several factors can contribute to non-specific binding:

  • Electrostatic Interactions: The charge of the this compound probe or the molecule it is conjugated to can lead to interactions with oppositely charged molecules in the sample.

  • Hydrophobic Interactions: The aromatic rings in the cyanine (B1664457) dye structure can interact with hydrophobic regions of proteins and lipids.

  • Probe Concentration: Using an excessively high concentration of the probe increases the likelihood of it binding to low-affinity, non-target sites.[1]

  • Inadequate Blocking: Failure to effectively block non-specific binding sites on the sample (e.g., tissues, cells) allows the probe to adhere to these sites.

  • Insufficient Washing: Incomplete removal of unbound or loosely bound probes after incubation will result in a higher background signal.

  • Probe Aggregation: NIR dyes can sometimes form aggregates, which may bind non-specifically to cellular structures.

Q3: How can I reduce non-specific binding of my this compound conjugated antibody?

To minimize non-specific binding, a multi-faceted approach is recommended:

  • Optimize Probe Concentration: Perform a titration experiment to determine the lowest concentration of the probe that still provides a robust specific signal.

  • Use a Blocking Agent: Incubate your sample with a blocking solution before applying the primary antibody-probe conjugate. Common blocking agents include Bovine Serum Albumin (BSA), normal serum from the species of the secondary antibody, and casein.

  • Optimize Washing Steps: Increase the number and/or duration of washing steps after probe incubation to more effectively remove unbound probes. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.

  • Adjust Buffer Composition: Increasing the salt concentration (e.g., NaCl) in the incubation and wash buffers can help to reduce electrostatic interactions.

  • Consider Site-Specific Conjugation: If you are conjugating the dye to an antibody, using site-specific conjugation methods can produce a more homogenous product and may reduce non-specific binding compared to random lysine (B10760008) conjugation.[2]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound probes.

Problem Potential Cause Recommended Solution
High Background Signal Probe concentration is too high.Perform a titration to find the optimal, lower concentration.[1]
Inadequate blocking.Increase the concentration of the blocking agent or the incubation time. Try a different blocking agent (e.g., switch from BSA to normal serum).
Insufficient washing.Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes). Add 0.05% Tween-20 to the wash buffer.
Probe aggregation.Centrifuge the probe solution before use to pellet any aggregates.
Weak or No Specific Signal Probe concentration is too low.Increase the concentration of the probe.
Inefficient conjugation.Verify the conjugation efficiency. Optimize the molar ratio of dye to protein during conjugation. A molar F/P ratio between 1 and 4 is often optimal for antibodies.[3]
Photobleaching.Minimize exposure of the probe and stained samples to light. Use an anti-fade mounting medium if applicable.
Incorrect filter sets.Ensure the excitation and emission filters on your imaging system are appropriate for NIR-797 (Ex/Em: ~795/817 nm).
Autofluorescence Endogenous fluorophores in the tissue.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a commercial autofluorescence quenching kit.[4]

Quantitative Data Summary

The following tables provide a summary of recommended concentrations for common blocking agents and their potential impact on the signal-to-noise ratio (SNR). The effectiveness of a blocking agent is often system-dependent, and optimization is recommended for each new experimental setup.

Table 1: Recommended Concentrations of Common Blocking Agents

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v) in PBS or TBSA common and effective general protein blocker.
Normal Serum5 - 10% (v/v) in PBS or TBSUse serum from the same species as the secondary antibody to block Fc receptors and other non-specific sites.
Casein0.5 - 1% (w/v) in PBS or TBSCan be very effective but may not be suitable for all systems, especially those involving biotin-avidin detection.
Non-fat Dry Milk1 - 5% (w/v) in PBS or TBSA cost-effective option, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with some assays.

Table 2: Qualitative Impact of Troubleshooting Steps on Signal-to-Noise Ratio (SNR)

Troubleshooting Step Expected Impact on Specific Signal Expected Impact on Background Overall Expected Impact on SNR
Optimize Probe Concentration Maintain or slightly decreaseSignificantly decreaseIncrease
Use Effective Blocking MaintainSignificantly decreaseIncrease
Increase Washing Minimal decreaseSignificantly decreaseIncrease
Increase Salt Concentration Minimal to no changeDecreaseIncrease
Use Autofluorescence Quencher No changeSignificantly decreaseIncrease

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to a primary antibody via reaction with lysine residues.

Materials:

  • Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

  • Prepare the Antibody: Dialyze the antibody against the Reaction Buffer overnight at 4°C to remove any amine-containing preservatives and to adjust the pH. After dialysis, determine the antibody concentration.

  • Prepare the Dye Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the antibody solution while gently vortexing. A common starting molar ratio of dye to antibody is 10:1. This should be optimized for each antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the antibody-dye conjugate from unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

    • Collect the fractions containing the labeled antibody (typically the first colored peak).

  • Characterization:

    • Measure the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797).

    • Calculate the degree of labeling (moles of dye per mole of antibody).

  • Storage: Store the purified conjugate in Storage Buffer at 4°C, protected from light.

Protocol 2: Immunofluorescence Staining with NIR-797-Conjugated Antibody

This protocol provides a general workflow for immunofluorescence staining of cells or tissue sections.

Materials:

  • NIR-797-conjugated primary antibody

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% normal goat serum and 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Mounting Medium (preferably with an anti-fade reagent)

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation: Fix the samples with Fixation Buffer for 15-20 minutes at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10 minutes.

  • Washing: Wash the samples three times with PBS for 5 minutes each.

  • Blocking: Incubate the samples with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[5]

  • Primary Antibody Incubation: Dilute the NIR-797-conjugated primary antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the samples with the diluted antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the samples three times with Wash Buffer for 10 minutes each, protected from light.

  • Counterstaining (Optional): If desired, counterstain with a nuclear stain (e.g., DAPI).

  • Mounting: Mount the coverslip onto the slide using a mounting medium.

  • Imaging: Visualize the fluorescence using a microscope equipped with the appropriate NIR filter sets.

Visualizations

Mechanism of Non-Specific Binding and Mitigation

G Mechanism of Non-Specific Binding and Mitigation cluster_problem Causes of Non-Specific Binding cluster_solution Mitigation Strategies Probe NIR-797 Probe Target Target Molecule Probe->Target Specific Binding NonTarget Non-Target Molecule Probe->NonTarget Non-Specific Binding BlockedNonTarget Blocked Non-Target Probe->BlockedNonTarget Binding Prevented BlockingAgent Blocking Agent BlockingAgent->NonTarget Blocks Non-Specific Sites

Caption: Diagram illustrating specific vs. non-specific binding and the role of blocking agents.

Troubleshooting Workflow for High Background

G Troubleshooting Workflow for High Background Signal Start High Background Observed CheckConcentration Is Probe Concentration Optimized? Start->CheckConcentration OptimizeConcentration Titrate to Lower Concentration CheckConcentration->OptimizeConcentration No CheckBlocking Is Blocking Sufficient? CheckConcentration->CheckBlocking Yes OptimizeConcentration->CheckBlocking OptimizeBlocking Increase Blocking Time/Concentration or Try Different Agent CheckBlocking->OptimizeBlocking No CheckWashing Are Washing Steps Adequate? CheckBlocking->CheckWashing Yes OptimizeBlocking->CheckWashing OptimizeWashing Increase Number/Duration of Washes Add Detergent CheckWashing->OptimizeWashing No CheckAutofluorescence Is Autofluorescence Present? CheckWashing->CheckAutofluorescence Yes OptimizeWashing->CheckAutofluorescence UseQuencher Use Autofluorescence Quencher CheckAutofluorescence->UseQuencher Yes Resolved Problem Resolved CheckAutofluorescence->Resolved No UseQuencher->Resolved

Caption: A step-by-step workflow for troubleshooting high background fluorescence.

References

Quenching of NIR-797-isothiocyanate fluorescence and its causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NIR-797-isothiocyanate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a near-infrared fluorescent dye.[1][2][3] It belongs to the cyanine (B1664457) dye family and is commonly used for labeling proteins and other biomolecules due to its isothiocyanate functional group, which reacts with primary amines.[3] Its fluorescence in the near-infrared spectrum (typically around 800 nm) makes it ideal for in vivo imaging applications, as it allows for deeper tissue penetration and minimizes background autofluorescence.[4]

Q2: What are the main causes of fluorescence quenching for this compound?

The primary causes of fluorescence quenching for this compound and other cyanine dyes include:

  • Aggregation-Caused Quenching (ACQ): At high concentrations or in aqueous solutions, dye molecules can self-aggregate, leading to the formation of non-fluorescent H-aggregates.[5][6] This is a common issue with hydrophobic fluorophores in aqueous media.[5]

  • Environmental Factors:

    • Solvent Polarity: The polarity of the solvent can significantly impact fluorescence. Polar solvents can lead to a decrease in fluorescence intensity.[7][8]

    • pH: The fluorescence of cyanine dyes can be pH-sensitive.[9][10][11] Deviations from the optimal pH range can result in significant quenching.[9]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of the dye, leading to a loss of fluorescence.[12][13]

  • Presence of Quenchers: Certain molecules can act as quenchers through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.[14]

Q3: How can I prevent aggregation-caused quenching (ACQ)?

To minimize ACQ, consider the following strategies:

  • Work at Lower Concentrations: Reducing the dye concentration can prevent the formation of aggregates.[5]

  • Use Organic Co-solvents: Adding organic solvents like DMSO or ethanol (B145695) to aqueous solutions can improve dye solubility and reduce aggregation.

  • Structural Modifications: Using derivatives of the dye with charged groups can decrease dye-to-dye interactions and aggregation.[15]

  • Encapsulation: Encapsulating the dye in nanoparticles, such as PLGA, can maintain its monomeric state and enhance fluorescence stability.[16]

  • Utilize Aggregation-Induced Emission (AIE) Dyes: For certain applications, consider using AIE-based fluorophores that become more emissive upon aggregation, turning a common problem into a benefit.[9]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No Fluorescence Signal 1. Aggregation-Caused Quenching (ACQ): The dye has formed non-fluorescent aggregates.[5][6] 2. Incorrect Solvent: The solvent polarity is causing quenching.[7][8] 3. Suboptimal pH: The pH of the buffer is outside the optimal range for the dye.[9][10][11] 4. Photobleaching: The sample has been exposed to excessive light.[12][13] 5. Inefficient Labeling: The dye has not conjugated effectively to the target molecule.1. For ACQ: - Dilute the sample. - Add a small percentage of an organic solvent like DMSO. - Confirm aggregation by checking for a blue-shift in the absorbance spectrum (H-aggregate formation).[6] 2. For Incorrect Solvent: - Test different solvents or buffer systems. - Start with a less polar solvent if possible. 3. For Suboptimal pH: - Measure the pH of your sample. - Adjust the pH to a neutral or slightly basic range, which is often optimal for cyanine dyes. 4. For Photobleaching: - Minimize light exposure to the sample. - Use an anti-fade mounting medium for microscopy. - Reduce the intensity and duration of the excitation light. 5. For Inefficient Labeling: - Verify the reactivity of the isothiocyanate group. - Ensure the pH of the labeling reaction is appropriate (typically pH 8.5-9.5 for isothiocyanate reactions with primary amines). - Confirm the presence of primary amines on your target molecule.
Fluorescence Signal Decreases Over Time 1. Photobleaching: The dye is being destroyed by the excitation light.[12][13] 2. Chemical Instability: The dye is degrading in the experimental medium. 3. Precipitation: The labeled conjugate is precipitating out of solution.1. To Minimize Photobleaching: - Use lower excitation power. - Reduce the exposure time. - Use fresh samples for each measurement if possible. 2. To Address Chemical Instability: - Ensure the storage conditions are appropriate (e.g., protected from light, at the recommended temperature).[3] - Check for reactive species in your buffer that could be degrading the dye. 3. To Prevent Precipitation: - Confirm the solubility of your labeled conjugate. - Consider centrifugation to remove any precipitates before measurement.
Unexpected Shift in Emission Spectrum 1. Solvent Effects (Solvatochromism): The polarity of the solvent is altering the energy levels of the dye's excited state.[7][8][17] 2. Formation of J-aggregates: In some cases, aggregation can lead to a red-shift in the emission spectrum (J-aggregate formation).[18] 3. Environmental Changes: Changes in pH or binding to a target molecule can alter the electronic environment of the dye.1. For Solvent Effects: - Characterize the emission spectrum in different solvents to understand its solvatochromic behavior. - Maintain a consistent solvent environment for all experiments. 2. For J-aggregates: - J-aggregates are often fluorescent, unlike H-aggregates. Check the absorbance spectrum for a corresponding red-shifted peak. 3. For Environmental Changes: - This can be an intended effect, for example, in designing fluorescent probes that respond to their environment. Ensure that any observed shifts are consistent and reproducible.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound
  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A carbonate-bicarbonate buffer (pH 9.0) or phosphate-buffered saline (PBS, pH 7.4, with pH adjusted to 8.5-9.0 for the reaction) is recommended.

  • Prepare the Dye Stock Solution:

    • Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL. This solution should be prepared fresh.

  • Conjugation Reaction:

    • Slowly add the desired amount of the dye stock solution to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific application, but a starting point of 5-10 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis. The appropriate method will depend on the size of your protein.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (around 797 nm).

Protocol 2: Assessing Aggregation-Caused Quenching (ACQ)
  • Prepare a Concentration Series:

    • Prepare a series of dilutions of this compound in your experimental buffer (e.g., PBS) ranging from nanomolar to micromolar concentrations.

  • Measure Absorbance Spectra:

    • For each concentration, acquire the UV-Vis absorbance spectrum. Look for the appearance of a new, blue-shifted peak, which is characteristic of H-aggregate formation.

  • Measure Fluorescence Spectra:

    • Excite the samples at the monomer's absorbance maximum and record the fluorescence emission spectra.

  • Analyze the Data:

    • Plot the fluorescence intensity as a function of concentration. A non-linear relationship where the fluorescence intensity plateaus or decreases at higher concentrations is indicative of ACQ.

Visual Guides

cluster_causes Causes of Fluorescence Quenching cluster_mechanisms Quenching Mechanisms cluster_solutions Troubleshooting Solutions High Concentration High Concentration Aggregation (ACQ) Aggregation (ACQ) High Concentration->Aggregation (ACQ) Aqueous Environment Aqueous Environment Aqueous Environment->Aggregation (ACQ) Light Exposure Light Exposure Photobleaching Photobleaching Light Exposure->Photobleaching Suboptimal pH/Solvent Suboptimal pH/Solvent Environmental Effects Environmental Effects Suboptimal pH/Solvent->Environmental Effects Reduce Concentration Reduce Concentration Aggregation (ACQ)->Reduce Concentration Use Co-solvents Use Co-solvents Aggregation (ACQ)->Use Co-solvents Encapsulate Dye Encapsulate Dye Aggregation (ACQ)->Encapsulate Dye Minimize Light Exposure Minimize Light Exposure Photobleaching->Minimize Light Exposure Optimize Buffer Optimize Buffer Environmental Effects->Optimize Buffer

Caption: Troubleshooting logic for this compound fluorescence quenching.

cluster_workflow Protein Labeling Workflow Start Start Prepare Protein Solution Prepare Protein Solution Start->Prepare Protein Solution Prepare Dye Stock Solution Prepare Dye Stock Solution Start->Prepare Dye Stock Solution Conjugation Reaction Conjugation Reaction Prepare Protein Solution->Conjugation Reaction Prepare Dye Stock Solution->Conjugation Reaction Purification Purification Conjugation Reaction->Purification Characterization (DOL) Characterization (DOL) Purification->Characterization (DOL) End End Characterization (DOL)->End

Caption: Experimental workflow for protein labeling with this compound.

cluster_pathway Aggregation-Caused Quenching (ACQ) Pathway Monomer (Fluorescent) Monomer (Fluorescent) H-Aggregate (Non-Fluorescent) H-Aggregate (Non-Fluorescent) Monomer (Fluorescent)->H-Aggregate (Non-Fluorescent) High Concentration Aqueous Solution H-Aggregate (Non-Fluorescent)->Monomer (Fluorescent) Dilution Organic Solvent

Caption: The equilibrium between fluorescent monomers and quenched H-aggregates.

References

Optimizing filter sets for NIR-797-isothiocyanate microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you optimize your microscopy experiments using NIR-797-isothiocyanate and similar near-infrared fluorophores.

Troubleshooting Guide

This section addresses common problems encountered during NIR imaging experiments.

Question: Why is my signal-to-noise ratio (SNR) low?

Answer: A low SNR can be caused by several factors, from suboptimal filter selection to issues with the sample itself.

  • Filter Mismatch: Ensure your filter set is tightly matched to the spectral profile of this compound. Even a small mismatch can lead to significant signal loss or increased background.

  • Inadequate Excitation: Verify that your excitation source (laser or LED) is stable and delivering sufficient power at the correct wavelength (around 790-800 nm).

  • Detector Inefficiency: Standard silicon-based detectors have reduced quantum efficiency in the NIR range. Using a detector specifically designed for NIR imaging (e.g., an InGaAs or deep-depletion CCD) can dramatically improve signal collection.

  • Photobleaching: While less of an issue in the NIR spectrum compared to visible light, high excitation power can still cause photobleaching. Reduce laser power or decrease exposure time to mitigate this.

  • Low Labeling Density: The concentration of the fluorophore on your target may be insufficient. Consider optimizing your labeling protocol to increase the dye-to-protein ratio.

Question: I'm observing high background fluorescence. What can I do?

Answer: High background can obscure your signal and reduce image quality. The source is often autofluorescence from the sample or non-specific binding of the dye.

  • Autofluorescence: Biological tissues, cells, and certain mounting media can have intrinsic fluorescence in the NIR range.

    • Solution: Perform imaging on an unstained control sample to characterize the autofluorescence. If significant, consider using a narrower emission filter or applying spectral unmixing algorithms if your system supports it.

  • Non-specific Binding: Unbound or aggregated dye molecules can contribute to a high background.

    • Solution: Ensure your washing steps after labeling are thorough. Adding a blocking step (e.g., with BSA) before labeling can also reduce non-specific binding.

  • Filter Bleed-through: An inadequate excitation or emission filter can allow light from the excitation source to "bleed through" to the detector.

    • Solution: Use high-quality bandpass filters with steep roll-offs and deep blocking (high Optical Density) outside the passband.

Question: My images appear blurry or out of focus. How can I improve resolution?

Answer: Poor resolution in NIR microscopy is often related to the optical setup and the longer wavelengths of light being used.

  • Objective Lens Choice: Use an objective lens that is corrected for NIR wavelengths. Standard objectives may exhibit chromatic aberration, leading to a loss of focus and resolution. Look for objectives marked with "IR" or "NIR."

  • Refractive Index Mismatch: Ensure your immersion medium matches the refractive index of your sample and objective lens as closely as possible to minimize spherical aberration.

  • System Stability: Mechanical vibrations or thermal drift can cause a loss of focus over time, especially during long acquisition periods. Use an anti-vibration table and allow the microscope to thermally stabilize before imaging.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of this compound?

A1: The spectral characteristics are crucial for selecting the right hardware. While properties can vary slightly depending on the solvent and conjugation state, the typical values are summarized below.

ParameterWavelength (nm)Notes
Maximum Excitation (λex)~795 - 800In the near-infrared spectrum
Maximum Emission (λem)~815 - 820Stokes shift of approximately 20 nm
Recommended Laser Line785 nmCommon and cost-effective laser line

Q2: How do I select an optimal filter set for this compound?

A2: An ideal filter set consists of three components: an excitation filter, a dichroic mirror, and an emission filter. The goal is to maximize signal collection while blocking all other light.

ComponentCenter Wavelength (CWL)Bandwidth (FWHM)Key Feature
Excitation Filter 794 nm~20 nmTransmits the excitation light efficiently.
Dichroic Mirror 805 nmN/AReflects excitation light, transmits emission light.
Emission Filter 820 nm~20 nmTransmits fluorescence, blocks stray light.

Diagrams and Workflows

Filter Set Optimization Logic

The following diagram illustrates the relationship between the fluorophore's spectra and the selection of optical filters. The key is to select filters that align with the excitation and emission peaks while the dichroic mirror's cut-off wavelength sits (B43327) between them.

G Filter Set Selection for this compound cluster_source Light Source & Filtering cluster_sample Sample Plane cluster_detector Detection Path ExcitationSource 785 nm Laser ExcitationFilter Excitation Filter (e.g., 794/20 nm) ExcitationSource->ExcitationFilter Broadband Light Dichroic Dichroic Mirror (Cut-off ~805 nm) ExcitationFilter->Dichroic Filtered Excitation Light Sample Sample with NIR-797-ITC Dichroic->Sample Reflected (to sample) EmissionFilter Emission Filter (e.g., 820/20 nm) Dichroic->EmissionFilter Transmitted (to detector) Sample->Dichroic Emitted Fluorescence Detector NIR Detector EmissionFilter->Detector Isolated Signal

Caption: Logic for selecting optical filters for NIR-797-ITC.

Troubleshooting Workflow for Low Signal

If you are experiencing a weak signal, follow this diagnostic workflow to identify the potential cause.

G Low Signal Troubleshooting Workflow start Start: Low Signal Detected check_laser Is excitation source ON and power adequate? start->check_laser check_filters Are filters correct for NIR-797-ITC? check_laser->check_filters Yes increase_power Adjust Laser Power/ Exposure Time check_laser->increase_power No check_focus Is the sample in focus? check_filters->check_focus Yes replace_filters Install Correct NIR Filter Set check_filters->replace_filters No check_labeling Was labeling protocol successful? check_focus->check_labeling Yes refocus Refocus on Sample check_focus->refocus No optimize_labeling Optimize Labeling Concentration & Time check_labeling->optimize_labeling No consult_expert Consult Technical Support/ Microscopy Core check_labeling->consult_expert Yes, still low increase_power->check_laser replace_filters->check_filters refocus->check_focus optimize_labeling->consult_expert

Technical Support Center: Optimizing Signal-to-Noise Ratio with NIR-797-Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIR-797-isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a near-infrared fluorescent dye commonly used for labeling proteins and other biomolecules.[1][2] Its isothiocyanate group reacts with primary amines on target molecules to form a stable thiourea (B124793) linkage. Operating in the near-infrared spectrum is advantageous for biological imaging as it minimizes background fluorescence from endogenous molecules in tissues.[3]

Key Properties of this compound:

PropertyValueReference
Excitation Wavelength (λex)795 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0)[4]
Emission Wavelength (λem)817 nm (in 0.1 M phosphate buffer, pH 7.0)[4]
Molecular Weight~880.14 Da[4]
SolubilitySoluble in ethanol[1]

Q2: What are the common causes of a low signal-to-noise ratio (SNR)?

A low signal-to-noise ratio can be attributed to either a weak specific signal or high background noise. Common culprits include:

  • Weak Signal:

    • Inefficient labeling of the target molecule.

    • Low concentration of the target molecule.

    • Photobleaching of the fluorophore.

    • Suboptimal imaging settings (e.g., laser power, exposure time).[3][5]

  • High Background:

    • Non-specific binding of the dye-conjugate to other molecules or surfaces.[6][7]

    • Presence of unbound dye due to inadequate purification.[3]

    • Autofluorescence from the sample or imaging medium.[3]

    • Dye aggregation.[8]

Q3: How does pH affect the labeling efficiency of this compound?

The isothiocyanate group reacts with non-protonated primary amines.[9] Therefore, the pH of the reaction buffer is critical. For efficient labeling of proteins (targeting lysine (B10760008) residues), a pH range of 8.5-9.5 is generally recommended to ensure that the ε-amino groups of lysine are deprotonated and available for reaction.[9][10]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered when using this compound.

Problem 1: High Background Fluorescence

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Troubleshooting Steps:

Potential Cause Recommended Solution
Excess unbound dye Improve post-labeling purification. Use size exclusion chromatography, dialysis, or tangential flow filtration to effectively remove unconjugated this compound. Increase the number and duration of washing steps after staining.[11][12]
Non-specific binding 1. Blocking: Use a blocking agent such as Bovine Serum Albumin (BSA) or casein to block non-specific binding sites before applying the labeled conjugate.[6][13] 2. Additives: Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing buffers to reduce hydrophobic interactions.[12][14] 3. Increase Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the incubation and wash buffers can help minimize electrostatic interactions.[13][14]
Dye aggregation Prepare fresh dye solutions and centrifuge before use to remove any aggregates.[8] Avoid repeated freeze-thaw cycles of the dye stock solution. Store the dye under desiccating conditions as recommended.[1]
Autofluorescence Image a control sample that has not been labeled with this compound to assess the level of autofluorescence. If significant, consider using a different imaging medium with lower intrinsic fluorescence.[11]
Contaminated reagents or equipment Use clean, high-quality reagents and ensure that all labware is thoroughly cleaned to prevent fluorescent contaminants.[12]
Problem 2: Weak or No Signal

A faint or absent signal can be due to several factors related to the labeling process or the imaging setup.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inefficient labeling reaction 1. Optimize pH: Ensure the labeling buffer is within the optimal pH range of 8.5-9.5 for protein labeling.[9] 2. Optimize Dye-to-Protein Ratio: Perform a titration to find the optimal molar ratio of this compound to your target molecule. Too low a ratio will result in poor labeling, while too high a ratio can lead to quenching and aggregation. 3. Check Reagent Quality: Ensure the this compound has been stored correctly and is not expired.[1][15]
Low target abundance If the target molecule is present at a low concentration, consider signal amplification strategies, such as using a secondary antibody labeled with multiple this compound molecules.
Photobleaching Minimize the exposure of the labeled sample to light. Use an anti-fade mounting medium if applicable. Optimize imaging parameters by using the lowest possible laser power and shortest exposure time that still provides a detectable signal.[5]
Incorrect imaging settings Verify that the excitation and emission filters on your imaging system are appropriate for the spectral profile of this compound (Ex: ~795 nm, Em: ~817 nm).[4] Ensure the detector is sensitive in the near-infrared range.
Quenching Over-labeling can lead to self-quenching of the fluorophores. Reduce the dye-to-protein ratio in your labeling reaction.

Experimental Protocols

General Protocol for Labeling an Antibody with this compound

This protocol provides a general guideline. Optimization of the dye-to-antibody ratio and reaction time may be necessary for your specific antibody.

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody:

    • Dissolve or dialyze the antibody into the Labeling Buffer at a concentration of 1-5 mg/mL.

  • Prepare the Dye Solution:

    • Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye solution for the desired dye-to-antibody molar ratio. A starting point of 5-10 moles of dye per mole of antibody is recommended.

    • While gently vortexing the antibody solution, add the calculated volume of the dye solution dropwise.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from the unconjugated dye using a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25) with PBS as the eluent.

    • Collect the first colored fraction, which contains the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~795 nm (for the dye).

Illustrative Data for Optimizing Dye-to-Protein Ratio:

Dye:Protein Molar RatioDegree of Labeling (DOL)Relative Signal IntensityRelative BackgroundSignal-to-Noise Ratio (SNR)
2:11.55,00050010
5:13.815,00080018.75
10:16.225,0001,50016.67
20:18.522,000 (Quenching)2,5008.8

Note: The data presented in this table is illustrative and will vary depending on the specific protein and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application & Imaging prep_antibody Prepare Antibody in Amine-Free Buffer mix Mix Antibody and Dye (Optimize Molar Ratio) prep_antibody->mix prep_dye Prepare Fresh This compound in DMSO prep_dye->mix incubate Incubate (1-2h, RT, Protected from Light) mix->incubate purify Purify Conjugate (e.g., Size Exclusion Chromatography) incubate->purify apply Apply Labeled Conjugate to Sample purify->apply wash Wash to Remove Unbound Conjugate apply->wash image Image with Appropriate NIR Filters wash->image troubleshooting_workflow start Low Signal-to-Noise Ratio check_signal Is the Signal Weak? start->check_signal check_background Is the Background High? check_signal->check_background No optimize_labeling Optimize Labeling: - pH (8.5-9.5) - Dye:Protein Ratio - Reagent Quality check_signal->optimize_labeling Yes improve_washing Improve Washing: - Increase Volume/Duration - Add Detergent (Tween-20) check_background->improve_washing Yes end Improved Signal-to-Noise Ratio check_background->end No check_imaging Optimize Imaging: - Correct Filters - Laser Power - Exposure Time optimize_labeling->check_imaging prevent_bleaching Prevent Photobleaching: - Minimize Light Exposure - Use Anti-Fade check_imaging->prevent_bleaching prevent_bleaching->end use_blocking Use Blocking Agents (e.g., BSA, Casein) improve_washing->use_blocking check_dye_quality Check for Dye Aggregates: - Fresh Solution - Centrifuge Dye use_blocking->check_dye_quality check_dye_quality->end

References

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of NIR-797-Isothiocyanate Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of near-infrared (NIR) fluorescent dyes to antibodies has revolutionized preclinical and clinical research, enabling sensitive and non-invasive in vivo imaging, as well as highly quantitative in vitro assays. NIR-797-isothiocyanate is a commonly used cyanine (B1664457) dye for labeling proteins. However, the selection of an appropriate NIR dye is critical, as the dye itself can influence the biological activity of the antibody. This guide provides an objective comparison of this compound with other popular alternatives, supported by experimental data and detailed validation protocols, to aid researchers in making informed decisions for their specific applications.

Quantitative Comparison of NIR Dyes

The ideal NIR dye for antibody conjugation should possess high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal impact on the antibody's biological function. Below is a comparison of this compound with two other widely used NIR dyes, Alexa Fluor 790 and IRDye 800CW.

FeatureThis compoundAlexa Fluor 790IRDye 800CW
Excitation Maximum (nm) ~795[1][2]~784[3][4][5]~774[6]
Emission Maximum (nm) ~817[1][2]~814[3][4][5]~789[6]
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not readily available~260,000[6]~240,000[6]
Relative Photostability Lower (as a cyanine dye)[6]Higher[3][4][6][7]High[6]
Tendency for Aggregation Higher[6]Lower[6]Lower[6]

Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment. While a direct quantitative quantum yield for this compound is not consistently reported, cyanine dyes, in general, may have lower quantum yields and photostability compared to Alexa Fluor and IRDye counterparts.[6]

Experimental Validation of Labeled Antibody Activity

It is crucial to validate that the labeling process does not compromise the antibody's biological activity. The following are key experiments to assess the integrity and function of your this compound labeled antibody.

Experimental Workflow

experimental_workflow cluster_prep Antibody Preparation cluster_validation Validation Assays antibody Purified Antibody conjugation Conjugation Reaction antibody->conjugation dye This compound dye->conjugation purification Purification of Labeled Antibody conjugation->purification western_blot Western Blot purification->western_blot cell_binding Cell Binding Assay (Flow Cytometry) purification->cell_binding in_vivo In Vivo Imaging (Tumor Model) purification->in_vivo egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

A Comparative Guide to Quality Control Assays for NIR-797-Isothiocyanate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing use of near-infrared (NIR) fluorophores in biomedical imaging and diagnostic applications necessitates robust quality control (QC) to ensure the reliability and reproducibility of experimental data. NIR-797-isothiocyanate is a commonly used dye for labeling proteins, antibodies, and other biomolecules. This guide provides a comprehensive comparison of key QC assays for this compound conjugates, offering insights into their performance relative to other widely used NIR dyes and presenting detailed experimental protocols.

Key Quality Control Parameters: A Comparative Overview

Ensuring the quality of this compound conjugates involves the assessment of several critical parameters. The following tables provide a comparative summary of these parameters for this compound and two common alternatives: IRDye 800CW and Alexa Fluor 790.

Table 1: Physicochemical and Spectral Properties of Common NIR Dyes

FeatureThis compoundIRDye 800CWAlexa Fluor 790
Excitation Max (nm) ~795~774~782
Emission Max (nm) ~817~789~805
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not readily available~240,000~260,000
Relative Photostability ModerateHighHigher
Tendency for Aggregation ModerateLowerLower
Molecular Weight (Da) ~880~1163 (NHS ester)~1250 (NHS ester)

Table 2: Key Quality Control Assays and Typical Acceptance Criteria

Quality Control AssayParameter MeasuredTypical Acceptance Criteria for Antibody Conjugates
Spectrophotometry Degree of Labeling (DoL)2 - 8 moles of dye per mole of antibody
HPLC-SEC Purity (monomer content)≥ 95% monomer
SDS-PAGE Purity and IntegrityNo significant fragmentation or aggregation compared to unlabeled antibody
ELISA / Flow Cytometry Binding Affinity (KD)No significant change compared to unlabeled antibody
Fluorometry PhotostabilityMinimal loss of fluorescence upon prolonged light exposure
Dynamic Light Scattering (DLS) AggregationLow polydispersity index (PDI)
In vivo Imaging Signal-to-Background Ratio (SBR)High SBR for specific targeting

Experimental Protocols

Detailed methodologies for the principal QC assays are provided below. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Determination of Degree of Labeling (DoL) by Spectrophotometry

This protocol outlines the steps to calculate the average number of dye molecules conjugated to a protein.

Materials:

  • This compound conjugate solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the conjugate from unconjugated dye using a desalting column or dialysis.

  • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~795 nm for NIR-797, A_dye).

  • Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein

    • CF (Correction Factor): A_dye at 280 nm / A_dye at λ_max. This must be determined for the free dye.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = A_dye / ε_dye

    • ε_dye: Molar extinction coefficient of this compound at its λ_max.

  • Calculate the Degree of Labeling (DoL): DoL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: Purity Analysis by HPLC-Size Exclusion Chromatography (HPLC-SEC)

This method separates molecules based on their size to assess the presence of aggregates and fragments.

Materials:

  • This compound conjugate solution

  • HPLC system with a size-exclusion column (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.7)

  • UV detector and fluorescence detector

Procedure:

  • Equilibrate the HPLC-SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject a known amount of the conjugate solution (e.g., 20 µL of a 1 mg/mL solution).

  • Monitor the elution profile using both UV (280 nm) and fluorescence (excitation ~795 nm, emission ~817 nm) detectors.

  • The major peak corresponds to the monomeric conjugate. Peaks eluting earlier represent aggregates, and later-eluting peaks correspond to fragments or free dye.

  • Calculate the percentage of the monomeric peak area relative to the total peak area to determine the purity.

Protocol 3: In Vitro Binding Affinity Assessment by ELISA

This assay determines if the conjugation process has adversely affected the binding affinity of the antibody to its target antigen.

Materials:

  • Antigen-coated 96-well plate

  • This compound labeled antibody and unlabeled antibody

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the target antigen and incubate overnight at 4°C.

  • Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.

  • Prepare serial dilutions of both the NIR-797-labeled and unlabeled antibody.

  • Add the antibody dilutions to the plate and incubate for 1-2 hours at room temperature.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the plate and add the TMB substrate.

  • Stop the reaction with the stop solution and read the absorbance at 450 nm.

  • Plot the absorbance values against the antibody concentration and determine the dissociation constant (Kd) for both the labeled and unlabeled antibody using non-linear regression analysis.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the key quality control assays described above.

DoL_Determination_Workflow cluster_purification Purification cluster_measurement Spectrophotometry cluster_calculation Calculation p1 Conjugate Solution p2 Desalting Column / Dialysis p1->p2 p3 Purified Conjugate p2->p3 m1 Measure A280 & A_dye p3->m1 c1 Calculate Protein Concentration m1->c1 c2 Calculate Dye Concentration m1->c2 c3 Calculate DoL c1->c3 c2->c3 result result c3->result Final DoL Value

Caption: Workflow for Degree of Labeling (DoL) Determination.

HPLC_SEC_Workflow start Inject Conjugate into HPLC-SEC System step1 Separation by Size start->step1 step2 Detection (UV & Fluorescence) step1->step2 step3 Chromatogram Generation step2->step3 step4 Peak Integration & Analysis step3->step4 end Purity Assessment (% Monomer) step4->end

Caption: Workflow for Purity Analysis by HPLC-SEC.

ELISA_Binding_Affinity_Workflow cluster_plate_prep Plate Preparation cluster_binding Binding Steps cluster_detection Detection & Analysis pp1 Antigen Coating pp2 Blocking pp1->pp2 b1 Add Labeled & Unlabeled Antibody Dilutions pp2->b1 b2 Incubate & Wash b1->b2 b3 Add Secondary Antibody b2->b3 b4 Incubate & Wash b3->b4 d1 Add Substrate b4->d1 d2 Stop Reaction d1->d2 d3 Read Absorbance d2->d3 d4 Data Analysis (Kd Calculation) d3->d4 result result d4->result Compare Kd Values

Caption: Workflow for In Vitro Binding Affinity Assessment by ELISA.

Conclusion

Rigorous quality control is paramount for the successful application of this compound conjugates in research and development. By implementing the assays and protocols outlined in this guide, researchers can ensure the production of high-quality, well-characterized conjugates. The choice between this compound and alternative dyes will depend on the specific experimental requirements, with factors such as photostability and the tendency for aggregation playing a crucial role in decision-making. This guide serves as a foundational resource for establishing a robust QC framework for NIR-labeled biomolecules.

A Head-to-Head Comparison: NIR-797-Isothiocyanate vs. ICG for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice of a suitable dye is critical for achieving high-quality, reproducible data. This guide provides an objective comparison of NIR-797-isothiocyanate and the clinically approved Indocyanine Green (ICG), supported by available experimental data, to inform your selection for preclinical and translational research.

While both dyes operate in the advantageous NIR window (700-900 nm), which offers deeper tissue penetration and reduced autofluorescence compared to visible light, they possess distinct characteristics that make them suitable for different applications.[1][2] This comparison will delve into their spectral properties, functional characteristics, and typical experimental workflows.

At a Glance: Key Performance Metrics

To facilitate a direct comparison, the following table summarizes the essential quantitative data for this compound and ICG.

PropertyThis compoundIndocyanine Green (ICG)
Maximum Absorption (λmax) ~795 nm~780 nm in blood/plasma[3]
Maximum Emission (λem) ~817 nm~820 nm in blood/plasma[3]
Molecular Weight 880.14 g/mol [4]774.96 g/mol
Reactive Group Isothiocyanate (-NCS)None (typically derivatized for conjugation)[3]
Solubility Soluble in ethanol (B145695) and DMSO[5]Soluble in water and ethanol
In Vivo Stability Data not available in searched literatureProne to degradation and aggregation in aqueous solutions[6][7]
Quantum Yield Data not available in searched literatureLow, dependent on solvent and protein binding
Clinical Approval NoYes (FDA-approved)[3]

In-Depth Comparison

This compound: A Tool for Covalent Labeling

This compound is a cyanine (B1664457) dye featuring an isothiocyanate reactive group. This functional group allows for the stable, covalent labeling of primary and secondary amines on proteins, antibodies, and other biomolecules through the formation of a thiourea (B124793) bond.[8] This makes it an excellent choice for applications requiring the tracking of specific cells, proteins, or nanoparticles in vivo.[9] The dye's spectral properties, with an absorption maximum around 795 nm and an emission maximum around 817 nm, place it firmly within the NIR-I window, which is optimal for in vivo imaging.

Indocyanine Green (ICG): The Clinical Gold Standard

ICG is a well-established NIR fluorophore with a long history of clinical use in applications such as cardiac output monitoring, hepatic function studies, and ophthalmic angiography.[3] Its key advantage is its FDA approval, which facilitates the translation of research findings to the clinic.[3] However, native ICG lacks a reactive group for covalent conjugation and is known for its relatively poor stability in aqueous solutions, its tendency to aggregate, and its concentration-dependent spectral shifts.[6][7][10] For targeted imaging, ICG derivatives, such as ICG-sulfo-OSu, have been developed to enable conjugation to biomolecules.[3]

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS pH 8.0-9.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, add the dye solution at a molar ratio of dye-to-protein typically ranging from 5:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for the dye).

G Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein Dissolve Protein in Reaction Buffer mix Mix Protein and Dye Solutions protein->mix dye Dissolve NIR-797-NCS in DMSO dye->mix incubate Incubate for 1-2 hours (Room Temperature, Dark) mix->incubate purify Purify via Gel Filtration incubate->purify analyze Characterize Degree of Labeling (DOL) purify->analyze

Protein Labeling Workflow

In Vivo Imaging Protocol

This is a generalized protocol for in vivo imaging in a mouse model using a NIR dye-labeled agent. Specific parameters should be optimized for the animal model and imaging system.

Materials:

  • NIR-dye labeled agent (e.g., this compound labeled antibody or ICG)

  • Tumor-bearing mouse model (or other model of interest)

  • In vivo imaging system with appropriate laser lines and emission filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it in the imaging chamber. Acquire a baseline pre-injection image.

  • Agent Administration: Inject the NIR-dye labeled agent intravenously via the tail vein. The dose will depend on the agent and should be optimized.

  • Image Acquisition: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to assess the biodistribution and target accumulation of the agent.[11]

  • Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., tumor) and in background tissues to determine the signal-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final in vivo imaging session, euthanize the mouse and excise organs of interest for ex vivo imaging to confirm the in vivo findings and perform histological analysis.[12]

G In Vivo Imaging Workflow cluster_setup Setup cluster_imaging Imaging cluster_analysis Analysis anesthetize Anesthetize Animal baseline Acquire Baseline Image anesthetize->baseline inject Inject Labeled Agent baseline->inject acquire Acquire Images at Multiple Time Points inject->acquire quantify Quantify Signal and Background acquire->quantify exvivo Ex Vivo Organ Imaging (Optional) quantify->exvivo

In Vivo Imaging Workflow

Signaling Pathways and Targeting

The utility of these dyes for in vivo imaging is often realized through their conjugation to targeting moieties that recognize specific biological pathways or cell surface markers. For instance, an antibody labeled with this compound can be used to target a receptor that is overexpressed in cancer cells.

G Targeted Imaging Principle cluster_agent Imaging Agent cluster_target Biological Target cluster_outcome Outcome dye NIR-797-NCS conjugate Dye-Antibody Conjugate dye->conjugate antibody Targeting Antibody antibody->conjugate binding Specific Binding conjugate->binding Targets receptor Cell Surface Receptor (e.g., on Tumor Cell) receptor->binding Recognizes signal Fluorescence Signal at Target Site binding->signal Leads to

Targeted Imaging Principle

Conclusion

Both this compound and ICG are valuable tools for in vivo NIR fluorescence imaging. The choice between them depends largely on the specific experimental needs.

  • This compound is the preferred choice for applications requiring stable, covalent labeling of biomolecules for targeted imaging and cell tracking studies. Its reactive group provides a significant advantage for creating well-defined imaging agents.

  • Indocyanine Green (ICG) remains the go-to fluorophore for non-targeted perfusion imaging and applications where clinical translatability is a primary concern, owing to its established clinical approval. For targeted applications, chemically modified and purified ICG conjugates are necessary to overcome the limitations of the native dye.

Researchers are encouraged to consider the specific requirements of their in vivo imaging studies, including the need for targeted delivery, the desired stability of the fluorescent signal, and the potential for clinical translation, when selecting the most appropriate NIR dye.

References

Head-to-head comparison of NIR-797-isothiocyanate and Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of the appropriate fluorescent dye is a critical decision that directly influences experimental outcomes. This guide provides a detailed comparison of two commonly utilized NIR dyes: NIR-797-isothiocyanate and Alexa Fluor 790. The information presented here is based on available data to facilitate an informed choice for your specific application.

Physicochemical and Spectroscopic Properties

A summary of the key performance characteristics of this compound and Alexa Fluor 790 is presented in Table 1. While both dyes operate in the NIR range, offering advantages of reduced tissue autofluorescence and deeper tissue penetration for in vivo imaging, there are notable differences in their reported properties.[1][2]

PropertyThis compoundAlexa Fluor 790
Excitation Maximum (nm) ~795~782
Emission Maximum (nm) ~817~805
Molar Extinction Coefficient (cm⁻¹M⁻¹) Data not available~260,000[3]
Quantum Yield Data not availableData not available
Reactive Group IsothiocyanateN-hydroxysuccinimidyl (NHS) ester
Reactivity Primary aminesPrimary amines
Molecular Weight ~880.14 g/mol Data not available
Relative Photostability Data not availableHigh[3]
Tendency for Aggregation Data not availableLow[3]

Alexa Fluor 790 is characterized by its high molar extinction coefficient, which suggests a high potential for brightness.[3] Furthermore, the Alexa Fluor family of dyes is well-regarded for its exceptional photostability and reduced tendency to aggregate, which can lead to more reliable and quantifiable fluorescence signals.[3]

Experimental Protocols

The following are general protocols for the conjugation of isothiocyanate and NHS ester dyes to proteins, such as antibodies. These should be optimized for your specific protein and experimental conditions.

Protein Labeling with this compound

This protocol is adapted from general procedures for labeling proteins with isothiocyanate derivatives.

Materials:

  • This compound

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.0-9.5)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Elution buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the protein solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium (B1175870) salts.

  • Prepare the dye solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Conjugation reaction: While gently stirring, add the dye solution to the protein solution. A starting point for the molar ratio of dye to protein is typically between 10:1 and 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the conjugated protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for the dye).

Protein Labeling with Alexa Fluor 790 NHS Ester

This protocol is a standard procedure for labeling proteins with NHS ester-functionalized dyes.[1][5]

Materials:

  • Alexa Fluor 790 NHS Ester

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Elution buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the protein solution: Dissolve the antibody in the reaction buffer at a concentration of 2.5 mg/mL.[5]

  • Prepare the dye stock solution: Allow the vial of Alexa Fluor 790 NHS Ester to warm to room temperature. Prepare a 10 mM dye stock solution in anhydrous DMSO.[5]

  • Conjugation reaction: While stirring the protein solution, add the dye stock solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 is common.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[6]

  • Purification: Remove unreacted dye using a gel filtration column equilibrated with PBS.

  • Storage: For long-term storage, add a protein stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%). Store at 4°C, protected from light. For storage at -20°C, add glycerol (B35011) to a final concentration of 50%.[5]

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams have been generated.

G cluster_0 Protein Preparation cluster_1 Dye Preparation cluster_2 Conjugation cluster_3 Purification & Analysis Dissolve Protein Dissolve Protein in Amine-Free Buffer (pH 8.3-9.5) Mix Mix Protein and Dye Solutions Dissolve Protein->Mix Dissolve Dye Dissolve Dye in Anhydrous DMSO Dissolve Dye->Mix Incubate Incubate at Room Temperature (Protected from Light) Mix->Incubate Purify Purify via Gel Filtration Incubate->Purify Characterize Characterize Degree of Labeling Purify->Characterize Store Store Conjugate Appropriately Characterize->Store

Caption: General workflow for fluorescent dye conjugation to proteins.

G cluster_0 Dye Conjugation cluster_1 Reaction Protein Protein (-NH2) Thioureabond Stable Thiourea Bond (-NH-C(S)-NH-) Protein->Thioureabond Dye Isothiocyanate Dye (-N=C=S) Dye->Thioureabond

Caption: Reaction schematic for isothiocyanate dye conjugation to a primary amine.

G cluster_0 Dye Conjugation cluster_1 Reaction Protein Protein (-NH2) AmideBond Stable Amide Bond (-CO-NH-) Protein->AmideBond Dye NHS Ester Dye Dye->AmideBond

Caption: Reaction schematic for NHS ester dye conjugation to a primary amine.

Performance in Applications

In Vivo Imaging

Both this compound and Alexa Fluor 790 are suitable for in vivo imaging due to their emission in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence.[1][2] A study using this compound to label T cells demonstrated its utility in tracking cell migration in a tumor model.[4] While direct comparative studies are lacking, the high photostability of Alexa Fluor dyes makes them a strong candidate for longitudinal in vivo studies that require repeated imaging sessions.[3] It is important to note that the choice of fluorophore can sometimes influence the biodistribution of the labeled molecule.[7]

Flow Cytometry

Alexa Fluor 790 is not commonly used in flow cytometry.[8] This is likely due to its long emission wavelength, which may not be compatible with the standard detector configurations of many flow cytometers. The suitability of this compound for flow cytometry has not been extensively reported. For multi-color flow cytometry applications, careful consideration of the instrument's laser and filter setup is essential.

Microscopy

The high photostability of Alexa Fluor dyes makes them an excellent choice for fluorescence microscopy, where samples are often subjected to intense and prolonged illumination.[3] This allows for the acquisition of high-quality images with a better signal-to-noise ratio. While there is no specific data on the microscopy performance of this compound, its use in in vivo imaging suggests it is sufficiently bright for detection.

Conclusion

Both this compound and Alexa Fluor 790 are valuable tools for fluorescence-based applications in the near-infrared spectrum. Alexa Fluor 790 benefits from the well-established performance of the Alexa Fluor family, with high photostability and brightness being key advantages.[3] this compound has been demonstrated to be effective for in vivo cell tracking.[4]

The choice between these two dyes will ultimately depend on the specific requirements of the experiment. For applications demanding high photostability and robust performance, particularly in microscopy, Alexa Fluor 790 is a strong contender. For researchers interested in in vivo cell tracking, this compound has a proven track record. It is highly recommended that researchers perform a small-scale pilot experiment to validate the performance of their chosen dye in their specific experimental context. The lack of direct, side-by-side comparative data underscores the importance of such empirical validation.

References

Spectral Overlap Landscape of NIR-797-Isothiocyanate and Other Common Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorophores is a critical determinant for the success of multiplexed fluorescence imaging and flow cytometry experiments. Understanding the spectral properties of these molecules is paramount to avoid signal bleed-through and ensure data accuracy. This guide provides a comprehensive comparison of the spectral characteristics of the near-infrared dye, NIR-797-isothiocyanate, with a panel of other commonly utilized fluorophores, supplemented with detailed experimental protocols for spectral analysis.

Quantitative Comparison of Fluorophore Spectral Properties

The efficiency of a fluorophore is determined by its ability to absorb light at one wavelength and emit it at a longer wavelength. Key parameters for characterizing this process are the excitation and emission maxima (λex and λem), the molar extinction coefficient (ε), which indicates the probability of light absorption, and the quantum yield (Φ), which represents the efficiency of converting absorbed photons into emitted photons. The following table summarizes these critical photophysical properties for this compound and a selection of common fluorophores across the visible and near-infrared spectrum.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
This compound 795[1][2][3]817[1][2][3]Data not availableData not available
FITC 495517-52575,0000.92
TRITC 550573Data not availableData not available
Alexa Fluor 488 493-495517-51973,0000.92
Alexa Fluor 555 555565155,000Data not available
Alexa Fluor 647 650665270,0000.33
Cy3 550570150,0000.15
Cy5 650670250,0000.27[4]
DAPI 358461Data not availableData not available
Hoechst 33342 350461Data not availableData not available
PE (Phycoerythrin) 498, 5655781,960,0000.98
APC (Allophycocyanin) 650660700,0000.68

Visualizing Spectral Overlap

To mitigate spectral crosstalk, it is crucial to visualize the potential for overlap between the emission spectrum of one fluorophore and the excitation spectrum of another. The following diagram illustrates the concept of spectral overlap, highlighting regions where significant signal bleed-through might occur.

Spectral_Overlap cluster_Donor Donor Fluorophore cluster_Acceptor Acceptor Fluorophore Donor_Excitation Excitation Donor_Emission Emission Donor_Excitation->Donor_Emission Stokes Shift Acceptor_Excitation Excitation Donor_Emission->Acceptor_Excitation Spectral Overlap (Potential Crosstalk) Acceptor_Emission Emission Acceptor_Excitation->Acceptor_Emission Stokes Shift

References

A Researcher's Guide to Determining the Degree of Labeling for NIR-797-Isothiocyanate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of fluorescently labeled biomolecules is a critical step in ensuring experimental reproducibility and efficacy. Near-infrared (NIR) dyes, such as NIR-797-isothiocyanate, are invaluable tools for in vivo imaging due to their deep tissue penetration and low autofluorescence.[1][2] The degree of labeling (DOL)—the average number of dye molecules conjugated to a single protein or antibody—is a crucial quality control parameter that significantly influences the conjugate's performance.[3][4]

An optimal DOL ensures a strong fluorescent signal without issues like self-quenching or compromised biological activity of the labeled molecule.[5][6] Conversely, under-labeling can result in a weak signal, while over-labeling may lead to fluorescence quenching, decreased solubility, or loss of the protein's function.[5][6] This guide provides a detailed protocol for determining the DOL of this compound conjugates and compares this dye to other common alternatives.

Experimental Protocol: Determining the Degree of Labeling

The DOL is calculated using a straightforward spectrophotometric method based on the Beer-Lambert law.[3][7] This involves measuring the absorbance of the purified conjugate at two specific wavelengths: one for the protein and one for the NIR dye.

Key Steps:
  • Conjugate Purification: It is imperative to remove all non-conjugated this compound from the conjugate solution. Failure to do so will lead to an overestimation of the DOL. The most common purification methods are size-exclusion chromatography (e.g., a desalting or gel filtration column) or extensive dialysis.[3][5][8]

  • Spectrophotometer Measurement:

    • Using a quartz cuvette with a 1 cm pathlength, measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀), which is the typical maximum absorbance for proteins.[4][5]

    • Measure the absorbance at the maximum absorbance wavelength (λₘₐₓ) of the NIR-797 dye (approximately 795 nm, noted as Aₘₐₓ).[9][10]

    • Note: If the initial absorbance readings are above 2.0, the sample should be diluted with an appropriate buffer (e.g., PBS). The dilution factor must be recorded and used in the final calculations.[5][6][8]

  • Calculation: The DOL is determined by calculating the molar concentrations of the dye and the protein and then finding their ratio.[5][7]

G cluster_workflow Experimental Workflow prep Prepare Protein & NIR-797 in Amine-Free Buffer conjugate Conjugation Reaction (Protein + NIR-797-NCS) prep->conjugate pH 8.5-9.5 purify Purification (Size-Exclusion Chromatography or Dialysis) conjugate->purify Remove free dye measure Spectrophotometry (Measure A₂₈₀ and Aₘₐₓ) purify->measure Purified Conjugate calculate Calculate DOL measure->calculate Absorbance values

Caption: Workflow for preparing and determining the DOL of a NIR-797 conjugate.

Calculating the Degree of Labeling (DOL)

The calculation requires correcting the absorbance at 280 nm, as the NIR dye also contributes to absorbance at this wavelength.[3][4][7]

Calculation Steps & Formulas:
  • Calculate Protein Concentration:

    • First, correct the A₂₈₀ measurement for the dye's contribution.

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)[3][7]

    • Protein Concentration (M) = (Corrected A₂₈₀ / ε_protein) × Dilution Factor[7][8]

  • Calculate Dye Concentration:

    • Dye Concentration (M) = (Aₘₐₓ / ε_dye) × Dilution Factor[7]

  • Determine the Degree of Labeling:

    • DOL = [Dye Concentration] / [Protein Concentration][3][7]

G A280 Measured A₂₈₀ Corrected_A280 Corrected A₂₈₀ A280->Corrected_A280 Amax Measured Aₘₐₓ Amax->Corrected_A280 Conc_Dye [Dye] Amax->Conc_Dye E_prot ε_protein Conc_Prot [Protein] E_prot->Conc_Prot E_dye ε_dye E_dye->Conc_Dye CF CF₂₈₀ CF->Corrected_A280 Corrected_A280->Conc_Prot DOL DOL Conc_Prot->DOL Conc_Dye->DOL

Caption: Logical diagram illustrating the calculation of the Degree of Labeling (DOL).

Data for DOL Calculation

The accuracy of the DOL calculation is dependent on using the correct physical constants for the protein and the dye.[4] It is always recommended to use the values provided by the manufacturer of the specific dye lot.

ParameterSymbolDescriptionTypical Value
Molar Extinction Coefficient of Proteinε_proteinA measure of how strongly the protein absorbs light at 280 nm.~210,000 M⁻¹cm⁻¹ (for IgG)[6]
Molar Extinction Coefficient of Dyeε_dyeA measure of how strongly the dye absorbs light at its λₘₐₓ.~250,000 M⁻¹cm⁻¹ (for Cy7-like dyes)
Correction FactorCF₂₈₀The ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ.~0.05 (for Cy7-like dyes)

Comparison with Alternative NIR Dyes

While this compound is a robust choice for many applications, several other NIR dyes are available, each with distinct properties. The selection of a dye should be guided by the specific requirements of the experiment, such as the desired imaging window (NIR-I vs. NIR-II), required photostability, and clearance profile.

FeatureThis compoundIRDye 800CWZW800-1ICG (Indocyanine Green)
Imaging Window NIR-I[2]NIR-I[2]NIR-INIR-I[2]
λₘₐₓ (Ex/Em, nm) ~795 / 817[9][10]~774 / 789~765 / 785~780 / 820
Reactive Group Isothiocyanate (Amine-reactive)[9]NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)NHS Ester (Amine-reactive)
Key Characteristics Cyanine dye structure; suitable for protein labeling.[10]High brightness and photostability; widely used in preclinical imaging.[11]Zwitterionic structure reduces non-specific binding and promotes rapid renal clearance.[12]FDA-approved for clinical use; forms non-covalent complexes with plasma proteins.[2]
Primary Application Preclinical in vivo imaging, immunoassays.[10][13]Targeted molecular imaging, fluorescence-guided surgery.High signal-to-background imaging, applications requiring fast clearance.[12]Clinical angiography, perfusion imaging.
Emerging Alternatives: The NIR-II Window

The second near-infrared window (NIR-II, 900-1700 nm) offers significant advantages over the traditional NIR-I window, including deeper tissue penetration and higher signal-to-background ratios due to reduced light scattering and autofluorescence.[14][15] Dyes like CH1055 are being developed for this window and show great promise for high-resolution, deep-tissue imaging.[2][14] However, many NIR-II dyes face challenges with water solubility and require specific formulations for in vivo use.[12] Researchers should consider these next-generation dyes for applications demanding the highest sensitivity and imaging depth.

References

A Researcher's Guide to Quantitative Near-Infrared Fluorescence Analysis in Tissue Sections: A Comparison of NIR-797-Isothiocyanate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into quantitative fluorescence analysis of tissue sections, the choice of a near-infrared (NIR) fluorophore is a critical decision that significantly impacts experimental outcomes. This guide provides a comprehensive comparison of NIR-797-isothiocyanate with two commonly used alternatives, IRDye 800CW and Indocyanine Green (ICG). We delve into their performance characteristics, provide detailed experimental protocols, and present a clear workflow for quantitative analysis to aid in the selection of the most suitable dye for your research needs.

The use of fluorescent dyes in the near-infrared spectrum (700-900 nm) offers significant advantages for tissue imaging, primarily due to reduced tissue autofluorescence and deeper light penetration compared to the visible spectrum. This results in a higher signal-to-noise ratio, which is crucial for sensitive and accurate quantification of target molecules within complex tissue microenvironments. This compound, a member of the cyanine (B1664457) dye family, is a reactive probe that covalently binds to primary amines on proteins, making it a valuable tool for labeling antibodies and other molecules for targeted imaging.

Performance Comparison of NIR Dyes

Selecting the optimal NIR dye requires careful consideration of its photophysical properties, including quantum yield, photostability, and signal-to-noise ratio. While direct head-to-head comparisons under identical experimental conditions are limited in published literature, we have compiled available data to facilitate a comparative assessment.

PropertyThis compoundIRDye 800CWIndocyanine Green (ICG)
Excitation Max (nm) ~795~774-778~780
Emission Max (nm) ~817~789-795~820
Quantum Yield Data not readily available~0.09-0.12[1]~0.02-0.08 (highly solvent and aggregation dependent)
Photostability Generally good for cyanine dyes, specific data in tissue is limited.Reported to be more photostable than ICG. A study comparing a novel dye, s775z, to IRDye 800CW found s775z to be 3-6 times more photostable[2][3].Prone to photobleaching, especially in aqueous environments.
Signal-to-Noise Ratio Good, benefits from low tissue autofluorescence in the NIR range.Generally high, contributing to its widespread use in quantitative applications[2][4].Can be limited by lower quantum yield and photostability.
Reactivity Isothiocyanate group reacts with primary amines.NHS ester or maleimide (B117702) groups for reaction with amines or thiols, respectively.Commercially available in amine-reactive forms (e.g., ICG-sulfo-OSu).
Solubility Soluble in organic solvents like DMSO or DMF.Good water solubility.Poorly soluble in water, often formulated with detergents or bound to proteins like albumin to improve solubility.

Experimental Workflow for Quantitative Tissue Fluorescence

The following diagram outlines the key stages involved in performing quantitative fluorescence analysis of tissue sections using NIR-labeled antibodies.

experimental_workflow Experimental Workflow for Quantitative NIR Fluorescence cluster_prep Tissue Preparation cluster_staining Immunofluorescence Staining cluster_imaging Imaging cluster_analysis Quantitative Analysis tissue_proc Tissue Processing (Frozen or FFPE) sectioning Sectioning tissue_proc->sectioning mounting Slide Mounting sectioning->mounting rehydration Deparaffinization & Rehydration (FFPE) mounting->rehydration antigen_retrieval Antigen Retrieval (FFPE) rehydration->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab NIR-labeled Secondary Antibody Incubation primary_ab->secondary_ab microscopy Fluorescence Microscopy (NIR filter sets) secondary_ab->microscopy image_acq Image Acquisition microscopy->image_acq roi_selection Region of Interest (ROI) Selection image_acq->roi_selection background_sub Background Subtraction roi_selection->background_sub intensity_meas Fluorescence Intensity Measurement background_sub->intensity_meas data_analysis Data Analysis intensity_meas->data_analysis

Caption: Workflow for quantitative NIR fluorescence in tissue.

Detailed Experimental Protocols

I. Tissue Preparation

A. Frozen Sections:

  • Embed fresh tissue in Optimal Cutting Temperature (OCT) compound in a cryomold.

  • Snap-freeze the block in isopentane (B150273) cooled with liquid nitrogen.

  • Store blocks at -80°C until sectioning.

  • Cut 5-10 µm thick sections using a cryostat and mount on charged slides.

  • Air dry slides for 30-60 minutes at room temperature.

  • Fix the sections in cold acetone (B3395972) or methanol (B129727) for 10 minutes at -20°C.

  • Wash slides three times for 5 minutes each in PBS.

B. Formalin-Fixed Paraffin-Embedded (FFPE) Sections:

  • Fix tissue in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a graded series of ethanol (B145695) solutions.

  • Clear the tissue with xylene and embed in paraffin (B1166041) wax.

  • Cut 4-5 µm thick sections using a microtome and mount on charged slides.

  • Dry slides overnight at 37°C.

II. Antibody Conjugation with this compound

This protocol describes the labeling of a primary or secondary antibody with this compound. Similar principles apply for NHS-ester or maleimide reactive dyes, following the manufacturer's instructions.

antibody_conjugation Antibody Conjugation with this compound cluster_pre Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization ab_prep Antibody Preparation (Dialysis into carbonate buffer) mixing Mix Antibody and Dye ab_prep->mixing dye_prep Dye Preparation (Dissolve in DMSO/DMF) dye_prep->mixing incubation Incubate (e.g., 1-2 hours, RT) mixing->incubation gel_filtration Gel Filtration Column incubation->gel_filtration collection Collect Labeled Antibody Fractions gel_filtration->collection spectro Spectrophotometry (Determine degree of labeling) collection->spectro storage Store Conjugate at 4°C spectro->storage

Caption: Antibody labeling with this compound workflow.

  • Antibody Preparation: Dialyze the antibody against 0.1 M sodium carbonate buffer (pH 9.0) to remove any amine-containing buffers or preservatives. Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1 mg/mL.

  • Conjugation: While gently vortexing the antibody solution, add the dissolved dye at a molar ratio of approximately 10:1 (dye:antibody).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle mixing, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for NIR-797). Store the labeled antibody at 4°C, protected from light.

III. Immunofluorescence Staining
  • Deparaffinization and Rehydration (for FFPE sections):

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse in distilled water.

  • Antigen Retrieval (for FFPE sections):

    • Perform heat-induced epitope retrieval by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath according to standard protocols.

    • Allow slides to cool to room temperature.

  • Permeabilization (optional, for intracellular targets):

    • Incubate sections in PBS containing 0.1-0.25% Triton X-100 for 10 minutes.

  • Blocking:

    • Incubate sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 1% BSA) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times for 5 minutes each in PBS with 0.05% Tween 20 (PBST).

  • Secondary Antibody Incubation:

    • Dilute the NIR-dye conjugated secondary antibody in blocking buffer.

    • Incubate the sections for 1-2 hours at room temperature, protected from light.

  • Final Washes:

    • Wash slides three times for 5 minutes each in PBST, protected from light.

    • Rinse once with PBS.

  • Mounting:

    • Mount coverslips using an aqueous mounting medium.

IV. Quantitative Fluorescence Analysis using ImageJ/Fiji
  • Image Acquisition:

    • Use a fluorescence microscope equipped with appropriate NIR filter sets.

    • Ensure consistent imaging settings (e.g., exposure time, gain, laser power) across all samples to be compared.

    • Acquire images in a lossless format (e.g., TIFF).

  • ImageJ/Fiji Workflow:

    • Open Image: Open the acquired image in ImageJ/Fiji.

    • Set Scale: If necessary, set the spatial scale of the image.

    • Region of Interest (ROI) Selection: Use the selection tools (e.g., freehand, polygon) to outline the specific tissue area where you want to quantify the fluorescence.

    • Background ROI Selection: Select a region within the tissue that is devoid of specific staining to measure the background fluorescence.

    • Measure Intensity:

      • Go to Analyze > Set Measurements... and ensure "Mean gray value" and "Area" are selected.

      • With the specific ROI selected, go to Analyze > Measure (or press Ctrl+M). This will give you the mean fluorescence intensity within your ROI.

      • Repeat the measurement for the background ROI.

    • Calculate Corrected Total Cell Fluorescence (CTCF):

      • CTCF = (Mean fluorescence of ROI - Mean fluorescence of background) x Area of ROI

    • Data Analysis: Repeat the measurements for multiple ROIs and across different samples. Perform statistical analysis on the calculated CTCF values.

Conclusion

References

Benchmarking NIR-797-isothiocyanate against other commercially available NIR dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging near-infrared (NIR) fluorescence for applications ranging from molecular imaging to quantitative western blotting, the selection of the optimal fluorescent dye is a critical determinant of experimental success. This guide provides an objective comparison of NIR-797-isothiocyanate against other commercially available NIR dyes, namely Cy7, Alexa Fluor 790, and IRDye 800CW. The focus is on key performance indicators, supported by experimental data and detailed protocols to empower researchers in making informed decisions.

Performance at a Glance: A Comparative Analysis

The performance of a fluorescent dye is dictated by several key photophysical properties. A summary of these characteristics for this compound and its competitors is presented below. It is important to note that while extensive data is available for many commercial dyes, some specific quantitative values for this compound, such as quantum yield, are not readily found in published literature. In such cases, this guide provides the necessary experimental protocols for their determination.

FeatureThis compoundCy7Alexa Fluor 790IRDye 800CW
Excitation Max (nm) ~795~750~782~774
Emission Max (nm) ~817~776~805~789
Molar Extinction Coefficient (cm⁻¹M⁻¹) Not specified~250,000~260,000~240,000
Quantum Yield (Φ) Not available~0.3[1]~0.12[2]~0.09-0.12[3][4]
Reactive Group IsothiocyanateNHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.NHS Ester, Maleimide, etc.
Relative Photostability Not specifiedLowerHigherHigh

Note: The exact spectral characteristics can vary depending on the conjugation partner and the solvent environment.

In-Depth Experimental Protocols for Benchmarking

To facilitate a direct and robust comparison of NIR dyes in your own laboratory setting, detailed experimental protocols for determining key performance metrics are provided below.

Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.

Protocol:

  • Prepare a Stock Solution: Accurately weigh a small amount of the NIR dye and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an aqueous buffer) to create a concentrated stock solution.

  • Serial Dilutions: Perform a series of precise serial dilutions of the stock solution to obtain a range of concentrations.

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the dye's maximum absorption wavelength (λmax). Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

  • Beer-Lambert Law Calculation: Plot a graph of absorbance versus concentration. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette in cm.

Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Protocol (Relative Method):

  • Select a Standard: Choose a reference dye with a known quantum yield and similar spectral properties to the dye being tested.

  • Prepare Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Measure Absorbance and Fluorescence:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculate Quantum Yield: The quantum yield of the test dye (Φtest) can be calculated using the following equation:

    Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ηtest² / ηstd²)

    where:

    • Φstd is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Assessing Photostability

Photostability, or the resistance to photobleaching, is a critical parameter for applications involving prolonged light exposure, such as fluorescence microscopy.

Protocol:

  • Prepare Samples: Prepare solutions of the NIR dyes to be compared at the same concentration in a suitable solvent.

  • Continuous Illumination: Expose the dye solutions to a constant, high-intensity light source (e.g., the excitation light of a fluorescence microscope or a dedicated photobleaching setup) for a defined period.

  • Measure Fluorescence Decay: Record the fluorescence intensity at regular intervals during the illumination period.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. A slower decay rate indicates higher photostability.

Evaluating Protein Conjugation Efficiency

The efficiency with which a dye conjugates to a protein is crucial for generating brightly labeled antibodies and other probes. For isothiocyanate dyes like this compound, the primary targets are amine groups on the protein.

Protocol:

  • Protein Preparation: Prepare a solution of the protein (e.g., an antibody) in an amine-free buffer at a pH of 8.5-9.5 to facilitate the reaction with the isothiocyanate group.

  • Dye-Protein Reaction: Add a specific molar excess of the dissolved NIR dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically. Incubate the reaction mixture for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

  • Purification: Remove the unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., a desalting column).

  • Determine Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the dye's λmax.

    • Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. A correction factor for the dye's absorbance at 280 nm should be applied.

    • The DOL is the molar ratio of the dye to the protein.

Visualizing Experimental Workflows

To further clarify the experimental processes involved in utilizing and benchmarking NIR dyes, the following diagrams illustrate common workflows.

Experimental_Workflow_Fluorescent_Western_Blotting cluster_electrophoresis Protein Separation cluster_blocking Blocking & Incubation cluster_detection Detection & Analysis gel 1. SDS-PAGE transfer 2. Protein Transfer to Membrane gel->transfer block 3. Block Membrane transfer->block primary_ab 4. Primary Antibody Incubation block->primary_ab secondary_ab 5. NIR Dye-Conjugated Secondary Antibody Incubation primary_ab->secondary_ab wash 6. Washing secondary_ab->wash scan 7. Scan Membrane with NIR Imaging System wash->scan analyze 8. Data Analysis scan->analyze

Caption: Workflow for Fluorescent Western Blotting using NIR Dyes.

In_Vivo_Imaging_Workflow cluster_preparation Preparation cluster_administration_imaging Administration & Imaging cluster_analysis Analysis conjugate 1. Prepare NIR Dye-Antibody Conjugate animal_model 2. Prepare Animal Model (e.g., Tumor Xenograft) conjugate->animal_model injection 3. Inject Conjugate (e.g., Intravenously) animal_model->injection imaging 4. In-Vivo Imaging at Multiple Time Points injection->imaging ex_vivo 5. Ex-Vivo Organ Imaging imaging->ex_vivo quantification 6. Quantify Signal and Biodistribution ex_vivo->quantification

Caption: Workflow for In-Vivo Small Animal Imaging with NIR Dye Conjugates.

Conclusion

The selection of an appropriate NIR dye is a multifaceted decision that requires careful consideration of photophysical properties, cost, and the specific demands of the experimental application. While this compound offers a reactive group suitable for direct labeling of proteins, a comprehensive performance comparison is hampered by the lack of publicly available data on its quantum yield and direct comparative studies on its photostability and conjugation efficiency. In contrast, dyes such as Alexa Fluor 790 and IRDye 800CW are well-characterized and known for their high photostability and brightness.

This guide provides the necessary framework for researchers to conduct their own head-to-head comparisons, ensuring the selection of the most suitable NIR dye to achieve high-quality, reproducible data in their research endeavors. By following the detailed protocols outlined, scientists can empirically determine the optimal dye for their specific needs, ultimately advancing their research in drug development and molecular imaging.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for NIR-797-Isothiocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper handling and disposal of NIR-797-isothiocyanate, a near-infrared fluorescent dye commonly used in advanced biological research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a combustible solid and is highly hazardous to aquatic life. All handling procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection N95 dust mask or higher
Lab Attire Standard lab coat

Step-by-Step Disposal Protocol for this compound Waste

All waste contaminated with this compound, including unused product, solutions, contaminated consumables (e.g., pipette tips, tubes), and personal protective equipment, must be treated as hazardous chemical waste. Under no circumstances should this waste be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including residual powder, contaminated wipes, gloves, and plasticware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, clearly marked, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

2. Container Management:

  • Use only chemically compatible containers provided by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Ensure containers are kept securely closed at all times, except when adding waste.

  • Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

3. Labeling:

  • Immediately label all hazardous waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Combustible," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste was added)

    • The name and contact information of the principal investigator or laboratory supervisor.

4. Arranging for Disposal:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (typically 90 days), contact your EHS department or a certified hazardous waste disposal contractor to schedule a pickup.

  • Do not attempt to transport hazardous waste outside of the laboratory.

DisposalWorkflow Start Waste Generation (Solid & Liquid) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate SolidContainer Collect in Labeled Solid Waste Container Segregate->SolidContainer LiquidContainer Collect in Labeled Liquid Waste Container Segregate->LiquidContainer Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Disposal Professional Disposal ContactEHS->Disposal

Disposal workflow for this compound waste.

Experimental Protocol: General Procedure for Protein Labeling

The following is a general protocol for the covalent labeling of proteins with this compound. The isothiocyanate group reacts with primary amines (e.g., lysine (B10760008) residues) on the protein to form a stable thiourea (B124793) bond. This protocol may require optimization for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a concentration of 1-2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the labeling reaction.

  • Dye Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction:

    • Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • The first colored band to elute is the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and ~795 nm (for this compound).

ExperimentalWorkflow PrepProtein Prepare Protein in Amine-Free Buffer Reaction Combine & Incubate (1-2h, RT, Dark) PrepProtein->Reaction PrepDye Prepare NIR-797 in DMSO PrepDye->Reaction Purify Purify Conjugate (Size-Exclusion Chromatography) Reaction->Purify Characterize Characterize (Spectroscopy) Purify->Characterize FinalProduct Labeled Protein Characterize->FinalProduct

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